molecular formula C6H12O B1581649 1-Hexen-3-OL CAS No. 4798-44-1

1-Hexen-3-OL

Cat. No.: B1581649
CAS No.: 4798-44-1
M. Wt: 100.16 g/mol
InChI Key: BVOSSZSHBZQJOI-UHFFFAOYSA-N
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Description

1-Hexen-3-ol, also known as fema 3608, belongs to the class of organic compounds known as secondary alcohols. Secondary alcohols are compounds containing a secondary alcohol functional group, with the general structure HOC(R)(R') (R, R'=alkyl, aryl). This compound is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-1-en-3-ol
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InChI

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h4,6-7H,2-3,5H2,1H3
Source PubChem
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InChI Key

BVOSSZSHBZQJOI-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O
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DSSTOX Substance ID

DTXSID1022219
Record name 1-Hexen-3-ol
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Molecular Weight

100.16 g/mol
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Physical Description

Clear, colourless liquid; meat-like
Record name 1-Hexen-3-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Solubility

25.2 mg/mL at 25 °C, insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 1-Hexen-3-ol
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Record name 1-Hexen-3-ol
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Density

0.830-0.836
Record name 1-Hexen-3-ol
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CAS No.

4798-44-1
Record name 1-Vinylbutanol
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Record name 1-HEXEN-3-OL
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Record name 1-HEXEN-3-OL
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Record name 1-Hexen-3-ol
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Foundational & Exploratory

1-Hexen-3-OL chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Hexen-3-ol: Chemical Properties and Structure

Overview

This compound, a secondary allylic alcohol, is a volatile organic compound with significance in the fields of flavor chemistry, fragrance, and as a synthetic intermediate. It is found naturally in various plants and foods, including bananas, black tea, and dill. This guide provides a detailed summary of its chemical structure, physicochemical properties, spectroscopic data, and relevant experimental protocols for its synthesis and analysis.

Chemical Structure and Identifiers

This compound possesses a six-carbon chain with a double bond at the first position (C1) and a hydroxyl group on the third carbon (C3). This structure leads to chirality at the C3 position.

  • IUPAC Name : hex-1-en-3-ol

  • Synonyms : Propylvinylcarbinol, 3-Hydroxy-1-hexene, 1-Vinylbutanol

  • CAS Number : 4798-44-1

  • Molecular Formula : C₆H₁₂O

  • SMILES : CCCC(C=C)O

  • InChI : InChI=1S/C6H12O/c1-3-5-6(7)4-2/h4,6-7H,2-3,5H2,1H3

  • InChIKey : BVOSSZSHBZQJOI-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, application in various matrices, and for analytical method development.

PropertyValueUnitSource(s)
Molecular Weight100.16 g/mol
Monoisotopic Mass100.088815Da
AppearanceColorless clear liquid-
Boiling Point (at 760 mmHg)134-135°C
Density (at 25 °C)0.834g/mL
Refractive Index (at 20 °C)1.425 - 1.431-
Flash Point (TCC)33.89°C
Vapor Pressure (at 25 °C)3.595mmHg
Water Solubility (at 25 °C)15,840 - 25,200mg/L
LogP (Octanol/Water)1.5-

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum shows characteristic signals for the vinyl, carbinol, and alkyl protons.

  • Solvent : CDCl₃

  • Key Chemical Shifts (δ, ppm) :

    • ~5.85 (m, 1H, -CH=CH₂)

    • ~5.21 (d, 1H, J=17.2 Hz, -CH=CH H)

    • ~5.07 (d, 1H, J=10.4 Hz, -CH=CHH )

    • ~4.08 (m, 1H, -CH(OH)-)

    • ~1.50 (m, 2H, -CH₂-CH₂-CH₃)

    • ~1.38 (m, 2H, -CH(OH)-CH₂ -)

    • ~0.93 (t, 3H, -CH₃)

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the presence of six distinct carbon environments.

  • Solvent : CDCl₃

  • Key Chemical Shifts (δ, ppm) :

    • 141.55 (=CH-)

    • 114.34 (=CH₂)

    • 72.92 (-CH(OH)-)

    • 39.26 (-CH(OH)-CH₂ -)

    • 18.63 (-CH₂-CH₃)

    • 14.01 (-CH₃)

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the hydroxyl and alkene functional groups.

  • O-H stretch : Strong, broad band around 3300-3400 cm⁻¹

  • C-H stretch (sp²) : Medium band around 3080 cm⁻¹

  • C-H stretch (sp³) : Strong bands around 2850-2960 cm⁻¹

  • C=C stretch : Medium band around 1645 cm⁻¹

  • C-O stretch : Strong band around 1050-1150 cm⁻¹

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry typically results in a molecular ion peak (M⁺) at m/z 100, although it may be weak. Common fragment ions arise from the loss of water (m/z 82), an ethyl group (m/z 71), or a propyl group (m/z 57).

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from propanal and allylmagnesium bromide, adapted from a similar synthesis.

Methodology:

  • Grignard Reagent Preparation : In a three-necked flask fitted with a stirrer, dropping funnel, and condenser, place magnesium turnings and anhydrous diethyl ether under an inert atmosphere (N₂ or Ar). Add a solution of allyl bromide in anhydrous ether dropwise to initiate the reaction and form allylmagnesium bromide. Maintain gentle reflux.

  • Reaction with Aldehyde : Cool the Grignard reagent in an ice-water bath. Add a solution of propanal in anhydrous ether dropwise at a rate that maintains the reaction temperature below 20 °C.

  • Quenching : After the addition is complete, stir the mixture at room temperature for 1-2 hours. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Workup : Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification : Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation to yield this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound, adapted from a method for a similar compound.

Methodology:

  • Standard Preparation : Prepare a primary stock solution (e.g., 1 mg/mL) of this compound in a suitable solvent such as methanol or ethyl acetate. Perform serial dilutions to create working standards for calibration (e.g., 0.1 to 10 µg/mL).

  • Sample Preparation : Dilute samples containing this compound with the chosen solvent to fall within the calibration range. If necessary, use an appropriate internal standard.

  • GC-MS System Parameters :

    • GC Column : Mid-polarity column (e.g., DB-624) or non-polar column (e.g., DB-5ms), 30 m x 0.25 mm ID x 1.4 µm film thickness.

    • Carrier Gas : Helium at a constant flow rate of 1.0 - 1.5 mL/min.

    • Inlet Temperature : 250 °C.

    • Injection Mode : Splitless (1 µL injection volume).

    • Oven Program : Initial temperature 40 °C, hold for 2 minutes; ramp at 10 °C/min to 200 °C, hold for 2 minutes.

    • MS Parameters :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature : 230 °C.

      • Acquisition Mode : Full Scan (m/z 35-200) for identification and Selected Ion Monitoring (SIM) for quantification.

Mandatory Visualizations

Diagrams created using DOT language provide a clear visual representation of key workflows.

Synthesis Workflow

Synthesis_Workflow reagent reagent process process product product intermediate intermediate sub1 Allyl Bromide + Mg Turnings (in Ether) step1 Prepare Grignard Reagent sub1->step1 sub2 Propanal (in Ether) step2 Grignard Reaction sub2->step2 int1 Allylmagnesium Bromide step1->int1 int1->step2 step3 Quench (aq. NH4Cl) step2->step3 step4 Workup (Extraction & Drying) step3->step4 step5 Purification (Distillation) step4->step5 final_product This compound step5->final_product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

GC-MS Analysis Workflow

GCMS_Analysis_Workflow start Sample / Standard prep Prepare Solution (Dilution in Solvent) start->prep Step 1 injection Inject 1 µL prep->injection Step 2 gc GC Separation (DB-5ms column) injection->gc Step 3 ms MS Detection (EI, Scan/SIM) gc->ms Step 4 data Data Acquisition & Processing ms->data Step 5

The Ubiquitous Green Note: A Technical Guide to 1-Hexen-3-ol in Plants and Foods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Hexen-3-ol is a six-carbon unsaturated alcohol that serves as a critical component of the aroma profile in a vast array of plants and food products. It is most recognized for its characteristic fresh, green, and grassy scent, often referred to as the smell of freshly cut grass. The most common and naturally abundant stereoisomer is (Z)-3-hexen-1-ol, also known as leaf alcohol. This compound is not only a key contributor to the desirable flavor and fragrance of many fruits and vegetables but also plays a vital role in plant physiology and ecology as a signaling molecule. This guide provides an in-depth examination of the natural occurrence of this compound, its biosynthesis, and the analytical methodologies used for its quantification, tailored for researchers, scientists, and professionals in drug development.

Biosynthesis of (Z)-3-Hexen-1-ol: The Oxylipin Pathway

(Z)-3-hexen-1-ol is a prominent member of a class of compounds known as Green Leaf Volatiles (GLVs). These C6-volatiles are rapidly synthesized in plant tissues, typically in response to mechanical damage, such as herbivore feeding or cutting. The production follows the oxylipin pathway, which utilizes fatty acids as precursors.

The biosynthesis begins with linolenic acid (C18:3), which is released from plant cell membranes upon tissue disruption. A lipoxygenase (LOX) enzyme oxygenates the linolenic acid to form 13-hydroperoxylinolenic acid. This intermediate is then cleaved by a hydroperoxide lyase (HPL) enzyme into two smaller molecules: a 12-carbon compound and the highly reactive C6-aldehyde, (Z)-3-hexenal. This aldehyde possesses a strong, grassy odor but is relatively unstable. Finally, (Z)-3-hexenal is reduced to the more stable alcohol, (Z)-3-hexen-1-ol, by the action of an alcohol dehydrogenase (ADH) enzyme.

G cluster_0 A Linolenic Acid (from membrane lipids) B 13-Hydroperoxylinolenic Acid A->B O₂ C (Z)-3-Hexenal B->C D (Z)-3-Hexen-1-ol C->D NADPH → NADP⁺ L Lipoxygenase (LOX) H Hydroperoxide Lyase (HPL) R Alcohol Dehydrogenase (ADH)

Biosynthesis of (Z)-3-hexen-1-ol via the oxylipin pathway.

Natural Occurrence and Quantitative Data

(Z)-3-hexen-1-ol is widely distributed throughout the plant kingdom and is a key aroma constituent in many important food crops. Its concentration can vary significantly based on the species, cultivar, ripening stage, and environmental conditions, with a notable increase upon tissue damage.[1]

In Plant Tissues

The compound is a principal component of the "green" scent of leaves. In tea (Camellia sinensis), (Z)-3-hexen-1-ol is a crucial contributor to the fresh and green aroma notes of green tea.[2] Its concentration changes during processing; for instance, it is a major volatile in green tomatoes, contributing to their characteristic sharp, green scent.[3]

Plant SourcePlant PartConcentration RangeReference
Green Tea (Camellia sinensis)Processed Leaves0.04 - 0.52 mg/kg[4]
White Tea (Camellia sinensis)SDE ExtractDetected as key green note[2]
Arabidopsis thalianaDamaged LeavesProduction induced by damage[5]
Maize (Zea mays)Damaged LeavesRapidly produced upon damage[6]
In Foods

In fruits and vegetables, (Z)-3-hexen-1-ol and its esters contribute to fresh, fruity, and green aroma profiles. It is particularly important for the flavor of tomatoes, strawberries, and kiwifruit.[7] The concentration of this volatile is often used as an indicator of freshness and can influence consumer preference.

Food SourceCultivar/ConditionConcentration (µg/kg unless noted)Reference
Tomato (Solanum lycopersicum)Green (unripe)9.0% of total volatiles[3]
Tomato (Solanum lycopersicum)Various cultivars (ripe)0.68 - 3.68 (relative units)
Tomato (Solanum lycopersicum)'Solar Set' & 'Sunny' (ripe)Increased significantly during ripening[8]
Strawberry (Fragaria × ananassa)Ripe fruitImportant for green, unripe notes
Kiwifruit (Actinidia deliciosa)Ripe fruitIdentified as a major aroma component[7]
Raspberry (Rubus idaeus)Various cultivarsConcentrations vary widely by cultivar[7]

Experimental Protocols: Analysis of this compound

The quantification of volatile compounds like this compound from complex plant and food matrices requires sensitive and specific analytical techniques. The gold standard method is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace sampling technique to isolate volatiles from the non-volatile matrix.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is widely used for its simplicity, speed, and solvent-free nature, making it ideal for analyzing aroma compounds.

1. Sample Preparation:

  • A precise amount of the sample (e.g., 1-5 grams of homogenized plant tissue or fruit puree) is placed into a headspace vial (typically 10-20 mL).

  • (Optional) An internal standard (e.g., 2-octanol or a deuterated analog) of known concentration is added to the sample for accurate quantification.

  • The vial is hermetically sealed with a PTFE/silicone septum cap.

2. Volatile Extraction (HS-SPME):

  • The sealed vial is placed in a heating block or water bath and incubated at a controlled temperature (e.g., 40-70°C) for a specific equilibration time (e.g., 15-60 minutes) to allow volatiles to partition into the headspace.[9]

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial.[9]

  • Volatile compounds, including this compound, adsorb onto the fiber over a defined extraction period (e.g., 20-60 minutes).

3. GC-MS Analysis:

  • Desorption: The SPME fiber is retracted and immediately inserted into the heated injection port of the gas chromatograph (e.g., 250°C). The adsorbed volatiles are thermally desorbed from the fiber onto the GC column.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they travel through a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute all compounds.

  • Detection and Identification: As compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio (m/z). The resulting mass spectrum is a chemical fingerprint. This compound is identified by comparing its retention time and mass spectrum to that of an authentic standard and by matching against spectral libraries (e.g., NIST).[10]

  • Quantification: The concentration of this compound is calculated by comparing its peak area to the peak area of the internal standard and referencing a calibration curve generated from standards of known concentrations.

G A 1. Sample Preparation (Homogenize & Weigh Sample into Sealed Vial) B 2. Headspace Extraction (Incubate Vial, Expose SPME Fiber to Headspace) A->B C 3. GC Injection (Thermal Desorption of Analytes from Fiber) B->C D 4. GC Separation (Separation on Capillary Column) C->D E 5. MS Detection (Ionization, Fragmentation, and Mass Analysis) D->E F 6. Data Analysis (Identification & Quantification) E->F

References

A Deep Dive into the Sensory Nuances of (R)- and (S)-1-hexen-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the sensory evaluation of the enantiomers of 1-hexen-3-ol, (R)-1-hexen-3-ol and (S)-1-hexen-3-ol. A comprehensive review of available literature reveals distinct olfactory profiles for each stereoisomer, highlighting the critical role of chirality in sensory perception. While detailed quantitative data from peer-reviewed sources remains elusive, this guide synthesizes the most credible available information on their sensory characteristics and outlines the standard experimental protocols employed in such evaluations.

Sensory Profile Comparison

The primary sensory distinction between the (R) and (S) enantiomers of this compound lies in their qualitative odor descriptions. Based on proceedings from the 10th Weurman Flavour Research Symposium, the two isomers present markedly different and distinct aromatic profiles.[1]

Table 1: Qualitative Sensory Descriptors for (R)- and (S)-1-hexen-3-ol [1]

EnantiomerSensory Descriptors
(R)-1-hexen-3-ol Top impact, acid, meat, stronger than the (S)-enantiomer
(S)-1-hexen-3-ol Metallic, green, earthy

Experimental Protocols for Sensory Evaluation

To conduct a thorough sensory evaluation of chiral compounds like (R)- and (S)-1-hexen-3-ol, a combination of analytical and sensory science techniques is required. The following sections detail the standard methodologies that would be employed in such a study.

Sample Preparation and Purity Analysis

The first critical step is to obtain high-purity enantiomers of this compound. The enantiomeric excess (e.e.) of each sample must be determined to ensure that the perceived sensory characteristics are not influenced by the presence of the other enantiomer.

  • Chiral Gas Chromatography (GC): This is the standard method for separating and quantifying enantiomers. A GC system equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column) is used.

  • Flame Ionization Detector (FID) or Mass Spectrometry (MS): Detection is typically performed using an FID for quantification or an MS for both quantification and structural confirmation.

  • Sample Preparation: Samples of (R)- and (S)-1-hexen-3-ol would be diluted in a suitable solvent (e.g., ethanol or diethyl ether) to appropriate concentrations for injection into the GC.

G cluster_sample_prep Sample Preparation cluster_gc_analysis Chiral GC Analysis start Obtain Enantiomers dilution Dilution in Solvent start->dilution injection GC Injection dilution->injection separation Chiral Column Separation injection->separation detection FID/MS Detection separation->detection data_analysis Purity & e.e. Determination detection->data_analysis

Figure 1: Workflow for Purity Analysis of this compound Enantiomers.
Sensory Panel Selection and Training

A trained sensory panel is essential for obtaining reliable and reproducible sensory data.

  • Panelist Selection: Panelists are typically screened for their ability to detect and describe basic tastes and odors, and for their sensitivity to the class of compounds being tested.

  • Training: The selected panelists undergo training to familiarize them with the specific aroma attributes relevant to the test compounds. This involves exposure to a range of reference standards representing different odor categories (e.g., "green," "metallic," "meaty"). The panel develops a consensus on the terminology to be used for describing the samples.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a mixture.

  • Instrumentation: A GC is equipped with a column effluent splitter that directs a portion of the eluent to a heated sniffing port and the remainder to a chemical detector (FID or MS).

  • Procedure: As the separated compounds elute from the GC column, a trained panelist sniffs the effluent at the olfactometry port and records the perceived odor, its intensity, and its duration.

  • Data Analysis: The resulting "aromagram" is a plot of odor events versus retention time, which can be aligned with the chromatogram from the chemical detector to identify the compounds responsible for specific odors.

G cluster_gc_o Gas Chromatography-Olfactometry (GC-O) cluster_detection Detection cluster_output Data Output sample Sample Injection gc GC Separation sample->gc splitter Effluent Splitter gc->splitter fid_ms FID/MS Detector splitter->fid_ms 50% olfactory Sniffing Port splitter->olfactory 50% chromatogram Chromatogram fid_ms->chromatogram aromagram Aromagram olfactory->aromagram

Figure 2: Schematic of a Gas Chromatography-Olfactometry (GC-O) System.
Odor Threshold Determination

The odor threshold is the lowest concentration of a substance that can be detected by a certain percentage of the population (typically 50%).

  • Methodology: A common method is the ASTM E679, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."

  • Procedure: Panelists are presented with a series of sample sets, each containing one sample with the odorant at a specific concentration and two blank samples (e.g., in water or air). They are forced to choose the sample they believe contains the odorant. The concentration is gradually increased until the panelist can consistently and correctly identify the odor-containing sample.

  • Data Analysis: The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's best-estimate threshold. The group threshold is then calculated from the individual thresholds.

Olfactory Signaling Pathway

The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. The distinct sensory profiles of (R)- and (S)-1-hexen-3-ol are a direct result of their differential binding to these chiral receptors.

  • Binding: The specific enantiomer ((R)- or (S)-1-hexen-3-ol) binds to a specific G-protein coupled olfactory receptor.

  • G-Protein Activation: This binding event activates the associated G-protein (Gαolf).

  • Adenylate Cyclase Activation: The activated Gαolf stimulates adenylate cyclase, leading to the production of cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, allowing an influx of Ca²⁺ and Na⁺ ions.

  • Depolarization: The influx of positive ions depolarizes the olfactory sensory neuron.

  • Signal Transduction: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.

G cluster_olfactory_pathway Olfactory Signaling Pathway odorant (R)/(S)-1-hexen-3-ol receptor Olfactory Receptor (OR) odorant->receptor g_protein G-Protein (Gαolf) Activation receptor->g_protein adenylate_cyclase Adenylate Cyclase Activation g_protein->adenylate_cyclase cAMP cAMP Production adenylate_cyclase->cAMP ion_channel Ion Channel Opening cAMP->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential to Olfactory Bulb depolarization->action_potential

Figure 3: Simplified Olfactory Transduction Cascade.

Conclusion and Future Research

The sensory evaluation of (R)- and (S)-1-hexen-3-ol reveals distinct and characteristic odor profiles, with the (R)-enantiomer described as having "top impact, acid, meat" notes and being stronger, while the (S)-enantiomer is perceived as "metallic, green, earthy".[1] This highlights the profound impact of stereochemistry on olfactory perception. While qualitative descriptions are available, there is a clear need for rigorous quantitative studies to determine the odor thresholds and perceived intensities of these enantiomers. Such research would provide valuable data for the flavor and fragrance industry, as well as for fundamental studies on the mechanisms of olfaction. Future investigations should focus on conducting comprehensive sensory panel studies using the methodologies outlined in this guide to generate the much-needed quantitative data for these and other chiral aroma compounds.

References

Olfactory Perception of 1-Hexen-3-ol Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The human olfactory system exhibits remarkable stereoselectivity, capable of distinguishing between enantiomers of the same chiral molecule, often perceiving them as having distinct odors. This phenomenon underscores the intricate lock-and-key mechanism of odorant-receptor interactions. 1-Hexen-3-ol, a six-carbon unsaturated alcohol, possesses a chiral center at the C-3 position, resulting in two enantiomeric forms: (R)-(-)-1-Hexen-3-ol and (S)-(+)-1-Hexen-3-ol. While qualitative descriptions of their distinct aromas exist, a comprehensive public repository of quantitative sensory data for these specific enantiomers remains elusive in peer-reviewed literature. This guide provides a detailed overview of the known olfactory properties of this compound enantiomers, outlines the standardized experimental protocols for their sensory evaluation, and presents the underlying biochemical signaling pathway of olfaction. Due to the absence of specific quantitative data for this compound enantiomers, this guide incorporates a case study on the structurally similar chiral molecule, 2-pentanol, to illustrate the principles and methodologies of quantitative olfactory analysis of enantiomers.

Quantitative and Qualitative Olfactory Data

Table 1: Qualitative Olfactory Descriptors of this compound Enantiomers

EnantiomerOdor DescriptorsNotes
(R)-(-)-1-Hexen-3-olTop impact, acid, meatReported to be stronger than the (S)-enantiomer[1]
(S)-(+)-1-Hexen-3-olMetallic, green, earthy

Data sourced from Leffingwell, J.C.[1]

Case Study: Olfactory Perception of 2-Pentanol Enantiomers

To exemplify the quantitative analysis of chiral odorants, data from a study on the enantiomers of 2-pentanol are presented. This study showcases the significant differences in both odor character and detection thresholds between enantiomers of a simple chiral alcohol.

Table 2: Olfactory Data for 2-Pentanol Enantiomers

EnantiomerOdor DescriptorsOdor Threshold in Pure Water (mg/L)Odor Threshold in 46% Ethanol (mg/L)
(R)-2-pentanolPaint, rubber, grease12.62163.30
(S)-2-pentanolMint, plastic, pungent3.0378.58

Data adapted from a study on the sensory evaluation of 2-pentanol enantiomers in Baijiu.[2][3]

Experimental Protocols

The sensory evaluation of chiral odorants requires rigorous and standardized methodologies to ensure the reliability and validity of the obtained data. The following protocols are fundamental to the field of sensory science and are applicable to the study of this compound enantiomers.

Sensory Panel Selection and Training

A trained sensory panel is crucial for obtaining accurate and reproducible results. The selection process typically involves screening individuals for their olfactory acuity, ability to discriminate between different odors, and their capacity to articulate sensory experiences. Panelists undergo extensive training to familiarize themselves with standard odor descriptors and intensity rating scales.

Odor Threshold Determination

The odor threshold is the minimum concentration of a substance that can be detected by a certain percentage of the population (typically 50%). A common method for determining odor thresholds is the American Society for Testing and Materials (ASTM) E679, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice, Ascending Concentration Series Method of Limits."

  • Sample Preparation : A series of dilutions of the odorant in an appropriate solvent (e.g., purified water, ethanol solution) is prepared.

  • Presentation : Panelists are presented with a set of three samples (a triangle test), where two are blanks (solvent only) and one contains the diluted odorant.

  • Procedure : Starting with the lowest concentration, panelists are asked to identify the sample that is different. The concentration is gradually increased until the panelist can correctly identify the odorant-containing sample multiple times. The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's threshold. The group threshold is then calculated from the individual thresholds.

Descriptive Sensory Analysis

Descriptive analysis provides a detailed profile of the odor characteristics of a substance. A trained panel develops a consensus vocabulary of odor descriptors and then rates the intensity of each attribute on a labeled magnitude scale or a category scale.

  • Vocabulary Development : Panelists are presented with the individual enantiomers and collaboratively generate a list of terms that describe the perceived aroma. Reference standards for each descriptor may be used to calibrate the panel.

  • Intensity Rating : Panelists are presented with the samples in a randomized and blind manner and rate the intensity of each descriptor on a predefined scale (e.g., a 0-15 point scale where 0 is not perceptible and 15 is extremely strong).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection. It allows for the identification of odor-active compounds in a complex mixture. For the analysis of enantiomers, a chiral GC column is used to separate the (R)- and (S)-forms.

  • Instrumentation : A gas chromatograph is equipped with a chiral capillary column. The effluent from the column is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and a sniffing port.

  • Procedure : As the separated compounds elute from the GC column, a trained assessor sniffs the effluent from the sniffing port and records the time, duration, and description of any perceived odors.

  • Data Analysis : The olfactometry data is aligned with the chromatogram from the chemical detector to identify the specific enantiomers responsible for particular aroma notes.

Visualizations

Signaling Pathway

The perception of odorants is initiated by the binding of an odorant molecule to an olfactory receptor (OR), which is a G-protein coupled receptor (GPCR). This binding event triggers an intracellular signaling cascade that ultimately leads to the generation of an action potential in the olfactory sensory neuron.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase III G_protein->AC Activation cAMP cAMP AC->cAMP Conversion CNG_channel Cyclic Nucleotide-Gated (CNG) Channel Ca_ion Ca²⁺ CNG_channel->Ca_ion Influx Cl_channel Ca²⁺-activated Cl⁻ Channel Cl_ion Cl⁻ Cl_channel->Cl_ion Efflux ATP ATP ATP->AC cAMP->CNG_channel Binding & Opening Ca_ion->Cl_channel Activation Depolarization Depolarization & Action Potential Ca_ion->Depolarization Cl_ion->Depolarization Experimental_Workflow cluster_preparation Sample Preparation cluster_sensory Sensory Evaluation cluster_analysis Data Analysis Enantiomer_Separation Enantiomer Separation (e.g., Chiral Chromatography) Purity_Analysis Purity Analysis (e.g., GC-MS, NMR) Enantiomer_Separation->Purity_Analysis GCO Gas Chromatography- Olfactometry (GC-O) Enantiomer_Separation->GCO Direct Analysis Dilution_Series Preparation of Dilution Series Purity_Analysis->Dilution_Series Threshold_Test Odor Threshold Determination (Forced-Choice Method) Dilution_Series->Threshold_Test Descriptive_Analysis Descriptive Analysis (Intensity Ratings) Dilution_Series->Descriptive_Analysis Panel_Selection Sensory Panel Selection & Training Panel_Selection->Threshold_Test Panel_Selection->Descriptive_Analysis Panel_Selection->GCO Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-tests) Threshold_Test->Statistical_Analysis Descriptive_Analysis->Statistical_Analysis Data_Interpretation Data Interpretation & Reporting GCO->Data_Interpretation Statistical_Analysis->Data_Interpretation

References

The Biological Activity of 1-Hexen-3-ol as a Plant Volatile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hexen-3-ol, a green leaf volatile (GLV) emitted by plants upon mechanical damage or herbivory, plays a pivotal role in plant defense and communication. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, focusing on its role in plant physiology, plant-insect interactions, and plant-pathogen interactions. We delve into the underlying signaling pathways, present quantitative data on its effects, and provide detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in plant science, chemical ecology, and drug development exploring the potential applications of this important plant volatile.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical communication systems to interact with their environment. Volatile organic compounds (VOCs) are key components of this chemical language, mediating interactions with pollinators, herbivores, and neighboring plants. Among the vast array of plant volatiles, the C6-alcohols, aldehydes, and their esters, collectively known as green leaf volatiles (GLVs), are of particular interest due to their rapid release upon tissue damage and their diverse biological functions. This compound, often found as its (Z)-isomer, (Z)-3-hexen-1-ol, is a prominent GLV with a characteristic "grassy" odor.[1] Its release is a clear indicator of plant distress and triggers a cascade of responses in both the emitting plant and its neighbors, as well as in associated insects. This guide will explore the intricate roles of this compound in these interactions.

Biosynthesis of this compound

The biosynthesis of this compound is initiated in response to cell damage, which brings together substrates and enzymes that are normally compartmentalized. The pathway begins with the release of linolenic acid from chloroplast membranes.

Linolenic Acid Linolenic Acid 13-Hydroperoxylinolenic Acid 13-Hydroperoxylinolenic Acid Linolenic Acid->13-Hydroperoxylinolenic Acid Lipoxygenase (LOX) (Z)-3-Hexenal (Z)-3-Hexenal 13-Hydroperoxylinolenic Acid->(Z)-3-Hexenal Hydroperoxide Lyase (HPL) This compound This compound (Z)-3-Hexenal->this compound Alcohol Dehydrogenase (ADH)

Figure 1: Biosynthesis pathway of this compound.

Biological Activities and Quantitative Data

The biological activities of this compound are diverse, affecting gene expression, enzyme activity, and the behavior of interacting organisms.

Induction of Plant Defenses

Exposure to this compound can "prime" or directly induce defense responses in plants, leading to enhanced resistance against herbivores and pathogens. This involves the upregulation of defense-related genes and the increased activity of defensive enzymes.

Table 1: Quantitative Effects of this compound on Plant Gene Expression

Plant SpeciesGene(s) InducedFold Change/ObservationExperimental ConditionsReference(s)
Maize (Zea mays)lox (lipoxygenase), pal (phenylalanine ammonia-lyase), mpi (maize proteinase inhibitor), hpl (hydroperoxide lyase), igl (indole-3-glycerol phosphate lyase)Significant increase in mRNA accumulation50 nmol (Z)-3-hexenol treatment[2][3]
Tea (Camellia sinensis)LOX1, LOX2, LOX6, ADH1, ADH2, ADH3Significant upregulationExogenous (Z)-3-hexen-1-ol treatment[4][5]
Arabidopsis thalianaDefense-related genesUpregulationExposure to (Z)-3-hexenal and (E)-2-hexenal[6]

Table 2: Quantitative Effects of this compound on Plant Defense Enzyme Activities

Plant SpeciesEnzyme(s)Change in ActivityExperimental ConditionsReference(s)
TomatoPeroxidase (POX), Lipoxygenase (LOX)Increased activity upon pathogen inoculationInoculation with Ralstonia solanacearum[7]
VariousPeroxidase (PO), Polyphenol Oxidase (PPO)Increased activity in response to stressGeneral response to pathogens and wounding[8]
Plant-Insect Interactions

This compound is a key semiochemical in plant-insect interactions, acting as both an attractant and a repellent depending on the insect species and the context.

Table 3: Behavioral Responses of Insects to this compound

Insect SpeciesType of ResponseQuantitative DataExperimental SetupReference(s)
Cotesia glomerata (parasitic wasp)AttractionIncreased attraction to plants producing (Z)-3-hexenyl acetate (a derivative of this compound)Y-tube olfactometer[9][10]
Various herbivorous insectsElectrophysiological responseConsistent electroantennogram (EAG) responsesEAG recordings[1][11]
Mosquitoes (Aedes, Anopheles, Culex)Attraction/RepellenceDose-dependent responsesY-tube olfactometer[12][13]

Signaling Pathways

The perception of this compound triggers a complex signaling cascade within the plant, involving calcium ions (Ca²⁺) and the phytohormones jasmonic acid (JA) and salicylic acid (SA).

cluster_perception Cellular Perception cluster_signaling Intracellular Signaling This compound This compound Membrane Receptor? Membrane Receptor? This compound->Membrane Receptor? Binding Ca2+ Influx Ca2+ Influx Membrane Receptor?->Ca2+ Influx JA Biosynthesis & Signaling JA Biosynthesis & Signaling Ca2+ Influx->JA Biosynthesis & Signaling SA Signaling SA Signaling JA Biosynthesis & Signaling->SA Signaling Crosstalk Transcription Factors (e.g., WRKY, MYB) Transcription Factors (e.g., WRKY, MYB) JA Biosynthesis & Signaling->Transcription Factors (e.g., WRKY, MYB) SA Signaling->Transcription Factors (e.g., WRKY, MYB) Defense Gene Expression Defense Gene Expression Transcription Factors (e.g., WRKY, MYB)->Defense Gene Expression Defense Responses Defense Responses Defense Gene Expression->Defense Responses

Figure 2: Proposed signaling pathway of this compound in plants.

Recent studies have shown that GLVs like (Z)-3-hexenal can induce rapid intracellular Ca²⁺ signals in neighboring plants.[6] This Ca²⁺ influx is a crucial early step in the signaling cascade that leads to the activation of defense responses. The interplay between JA and SA signaling pathways is complex, often exhibiting antagonistic or synergistic interactions that fine-tune the plant's defense strategy.[14][15][16][17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological activity of this compound.

Plant Volatile Collection and Analysis (GC-MS)

This protocol describes the collection of headspace volatiles from plants and their analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

A Plant Enclosure C Air Outlet A->C B Air Inlet (Purified Air) B->A D Volatile Trap (e.g., Tenax TA) C->D E Pump D->E F Thermal Desorption D->F Elution/Desorption G GC-MS Analysis F->G H Data Interpretation G->H

Figure 3: Experimental workflow for plant volatile collection and analysis.

Materials:

  • Glass chamber or oven bag to enclose the plant material.

  • Compressed air source with a purification filter (e.g., activated charcoal).

  • Flow meter.

  • Volatile collection trap (e.g., glass tube packed with an adsorbent like Tenax® TA or Porapak™ Q).

  • Vacuum pump.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Thermal desorber (for adsorbent traps).

Procedure:

  • Enclose the plant material (e.g., a single leaf or the whole plant) in the glass chamber or oven bag.

  • Purified air is pushed through the chamber at a controlled flow rate (e.g., 1 L/min).

  • Air exiting the chamber is pulled through the volatile collection trap by the vacuum pump.

  • Collect volatiles for a defined period (e.g., 1-24 hours).

  • After collection, the trap is removed and analyzed by GC-MS. For adsorbent traps, volatiles are introduced into the GC-MS via thermal desorption.

  • Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and library databases (e.g., NIST).[19]

Plant Defense Enzyme Assays

These protocols describe the measurement of the activity of key defense-related enzymes, Peroxidase (POX) and Polyphenol Oxidase (PPO).

5.2.1. Peroxidase (POX) Activity Assay

Materials:

  • Plant tissue.

  • Extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

  • Guaiacol solution.

  • Hydrogen peroxide (H₂O₂).

  • Spectrophotometer.

Procedure:

  • Homogenize a known weight of plant tissue in ice-cold extraction buffer.

  • Centrifuge the homogenate at 4°C and collect the supernatant, which contains the crude enzyme extract.

  • Prepare a reaction mixture containing the extraction buffer, guaiacol solution, and the enzyme extract.

  • Initiate the reaction by adding H₂O₂.

  • Measure the increase in absorbance at 470 nm over time using a spectrophotometer. The rate of change in absorbance is proportional to the POX activity.[7]

5.2.2. Polyphenol Oxidase (PPO) Activity Assay

Materials:

  • Plant tissue.

  • Extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.5).

  • Catechol solution.

  • Spectrophotometer.

Procedure:

  • Prepare the crude enzyme extract as described for the POX assay.

  • Prepare a reaction mixture containing the extraction buffer and the enzyme extract.

  • Initiate the reaction by adding the catechol solution.

  • Measure the increase in absorbance at 420 nm over time. The rate of change in absorbance is proportional to the PPO activity.[8]

Insect Behavioral Bioassay (Y-tube Olfactometer)

This protocol describes a two-choice behavioral assay to assess the preference of insects for this compound.

A Air Source B Humidifier & Purifier A->B C Flow Meter B->C D1 Odor Source 1 (this compound) C->D1 D2 Odor Source 2 (Control) C->D2 E Y-Tube Olfactometer D1->E D2->E G Choice Arms F Insect Release Point F->E H Data Recording G->H

Figure 4: Experimental workflow for a Y-tube olfactometer bioassay.

Materials:

  • Y-tube olfactometer.

  • Air pump.

  • Humidifier and charcoal filter.

  • Flow meters.

  • Odor sources (e.g., filter paper treated with a solution of this compound in a solvent, and a solvent-only control).

  • Test insects.

Procedure:

  • A continuous stream of purified and humidified air is passed through both arms of the Y-tube at a constant flow rate.

  • The odor source (this compound) is placed in one arm, and the control in the other.

  • An individual insect is released at the base of the Y-tube.

  • The insect's choice (i.e., which arm it enters and spends a significant amount of time in) is recorded.

  • The olfactometer is cleaned thoroughly between trials, and the positions of the odor and control sources are alternated to avoid positional bias.

  • The preference is typically calculated as the percentage of insects choosing the arm with this compound versus the control arm.[12][13][20][21][22]

Insect Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

Materials:

  • Insect antenna.

  • Micromanipulators.

  • Glass capillary electrodes filled with saline solution.

  • Ag/AgCl wires.

  • Amplifier.

  • Data acquisition system.

  • Odor delivery system.

Procedure:

  • An insect is immobilized, and one or both antennae are carefully excised or left attached.

  • The antenna is mounted between two electrodes: a recording electrode at the tip and a reference electrode at the base.

  • A continuous stream of purified air is passed over the antenna.

  • A pulse of air containing this compound is introduced into the airstream.

  • The resulting depolarization of the olfactory receptor neurons is recorded as a negative voltage deflection (the EAG response).

  • The amplitude of the EAG response indicates the sensitivity of the antenna to the compound.[23][24] When coupled with a gas chromatograph (GC-EAD), this technique can identify which compounds in a complex mixture elicit an antennal response.[25][26]

Conclusion and Future Perspectives

This compound is a versatile and potent signaling molecule in the plant world. Its role in inducing plant defenses, mediating plant-insect interactions, and potentially influencing plant-pathogen dynamics makes it a fascinating subject for fundamental research and a promising candidate for practical applications. For instance, the manipulation of this compound production in crops could lead to novel strategies for pest management, either by enhancing the plant's natural defenses or by attracting beneficial insects. Furthermore, understanding the signaling pathways activated by this compound could open new avenues for the development of biopesticides or plant health-promoting compounds. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the biological activities of this important plant volatile and to unlock its full potential in agriculture and beyond.

References

The Pivotal Role of 1-Hexen-3-ol in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Hexen-3-ol, a C6 green leaf volatile (GLV), is a ubiquitous semiochemical that plays a critical role in the chemical ecology of insects. Released from plant tissues upon mechanical damage or herbivory, this compound serves as a crucial cue for a diverse array of insect species, mediating behaviors such as host plant location, oviposition, and the attraction of natural enemies. This technical guide provides an in-depth analysis of the role of this compound in insect attraction and communication, presenting quantitative data from electrophysiological and behavioral assays, detailed experimental protocols, and an overview of the underlying molecular signaling pathways. This document is intended to be a comprehensive resource for researchers in chemical ecology, entomology, and those involved in the development of novel pest management strategies.

Introduction

Chemical communication is a cornerstone of insect survival and reproduction. Volatile organic compounds (VOCs) released from plants, hosts, and conspecifics provide a rich tapestry of information that guides insect behavior. Among these, green leaf volatiles (GLVs), a group of C6 aldehydes, alcohols, and esters, are of particular importance. These compounds are rapidly released when a plant is damaged, acting as an "olfactory alarm" that signals the presence of herbivores.

This compound, and its common isomer (Z)-3-hexen-1-ol (also known as leaf alcohol), are key components of this GLV blend.[1][2] Their role is multifaceted; they can act as attractants for herbivores seeking a host plant, repellents to deter non-specialist feeders, and as kairomones for predators and parasitoids, guiding them to their prey.[2][3] This dual functionality makes this compound a compound of significant interest for the development of semiochemical-based pest control strategies, such as attract-and-kill systems or repellent applications. Understanding the precise behavioral responses of different insect species to this compound, the experimental methods to quantify these responses, and the underlying neurophysiological mechanisms is paramount for its effective application.

Data Presentation: Insect Responses to this compound and its Isomers

The following tables summarize quantitative data from electroantennography (EAG) and behavioral assays, providing a comparative overview of insect responses to this compound and its related isomers. It is important to note that direct comparisons between studies can be influenced by variations in experimental conditions.

Table 1: Electroantennogram (EAG) Responses of Various Insect Species to (Z)-3-Hexen-1-ol

OrderFamilySpeciesSexEAG Response (mV)Stimulus Dose/Concentration
ColeopteraChrysomelidaeLeptinotarsa decemlineata (Colorado potato beetle)Not Specified~1.510 µg
HymenopteraBraconidaeMicroplitis croceipesFemale~0.4100 µg
HymenopteraBraconidaeMicroplitis croceipesMale~0.2100 µg
HymenopteraBraconidaeCotesia marginiventrisFemale~0.8100 µg
LepidopteraNoctuidaeSpodoptera littoralisNot SpecifiedNot Specified10 µg
ThysanopteraThripidaeFrankliniella occidentalis (Western flower thrips)FemaleNormalized to (Z)-3-hexen-1-olNot Specified

Note: Data is compiled from various sources and serves as a comparative illustration. Absolute values can vary based on experimental setup.[4][5]

Table 2: Behavioral Responses of Insects to this compound and Related Compounds in Y-Tube Olfactometer Assays

OrderFamilySpeciesCompoundConcentrationBehavioral Response (% Choice)
LepidopteraNoctuidaeSpodoptera littoralis (Larvae)This compound10⁻² dilutionAttractive (Choice: ~80%)
LepidopteraNoctuidaeSpodoptera littoralis (Larvae)(E)-3-Hexenol10⁻² dilutionAttractive (Choice: ~85%)
LepidopteraNoctuidaeSpodoptera littoralis (Larvae)(Z)-2-Hexenol10⁻³ dilutionAttractive (Choice: ~75%)
HemipteraAphididaeSitobion avenae(Z)-3-HexenolNot SpecifiedRepellent
ThysanopteraThripidaeFrankliniella occidentalisGeraniol (structurally related terpene alcohol)10% solutionAttractive

Note: This table presents a selection of available data to illustrate the range of behavioral responses. The specific choice index or preference percentage is provided where available in the source material.[4][6][7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the standard protocols for two key experimental techniques used to assess insect responses to this compound.

Electroantennography (EAG)

EAG is an electrophysiological technique that measures the summated electrical potential from the olfactory sensory neurons on an insect's antenna in response to a volatile stimulus. It is a powerful tool for screening the olfactory activity of semiochemicals.

Materials:

  • Insect specimens (e.g., adult moths, beetles)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., Ringer's solution)

  • Ag/AgCl wires

  • High-impedance amplifier

  • Data acquisition system and software

  • Purified, humidified air source

  • Stimulus delivery system (e.g., Pasteur pipettes with filter paper)

  • This compound and appropriate solvent (e.g., hexane or paraffin oil)

Procedure:

  • Insect Preparation: Anesthetize the insect by cooling. Excise an antenna at the base of the scape or use the whole insect preparation.

  • Mounting: Mount the insect or the excised antenna on a holder using dental wax or a similar adhesive.

  • Electrode Placement: Under a microscope, carefully insert the recording electrode into the distal end of the antenna and the reference electrode into the base of the antenna or the insect's head.

  • Stimulus Preparation: Prepare serial dilutions of this compound in the chosen solvent. Apply a known volume (e.g., 10 µL) of the solution onto a piece of filter paper and insert it into a Pasteur pipette.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A puff of air containing the this compound vapor is injected into this airstream for a defined period (e.g., 0.5 seconds).

  • Data Recording: The resulting depolarization of the antennal neurons is recorded as a negative voltage deflection (the EAG response) in millivolts (mV).

  • Controls: A solvent blank should be tested to ensure that the observed response is due to the test compound. A standard compound, such as (Z)-3-hexen-1-ol, is often used to normalize responses between preparations.[2]

Caption: Generalized workflow for an electroantennography (EAG) experiment.
Y-Tube Olfactometer Assay

The Y-tube olfactometer is a common behavioral bioassay used to assess the preference of an insect for one of two odor sources. It provides a quantitative measure of attraction or repellency.

Materials:

  • Glass Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Humidifier and activated charcoal filter

  • Odor source chambers

  • Test insects

  • This compound and solvent

  • Filter paper

Procedure:

  • Setup: Assemble the Y-tube olfactometer. Connect the air source, filter, humidifier, and flow meters to the two arms of the Y-tube.

  • Odor Source Preparation: In one odor chamber, place a filter paper treated with a solution of this compound. In the other chamber, place a filter paper treated with the solvent alone (control).

  • Airflow: Establish a constant, equal airflow through both arms of the olfactometer (e.g., 200 mL/min).

  • Insect Introduction: Introduce a single insect at the base of the Y-tube.

  • Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is typically recorded when the insect moves a certain distance into one of the arms and remains there for a minimum period.

  • Data Collection: Record the number of insects choosing the treatment arm versus the control arm. Insects that do not make a choice within the allotted time are recorded as "no choice".

  • Replication and Controls: Repeat the experiment with a sufficient number of insects. To avoid positional bias, the positions of the treatment and control arms should be switched periodically. The entire apparatus should be cleaned thoroughly between trials to prevent contamination.[8]

Y_Tube_Workflow cluster_setup Apparatus Setup cluster_stimuli Odor Introduction cluster_experiment Behavioral Assay cluster_analysis Data Analysis Assemble Assemble Y-Tube Air_Source Connect Air Source, Filters, Flow Meters Assemble->Air_Source Odor_A Odor Source A (this compound) Air_Source->Odor_A Odor_B Odor Source B (Control) Air_Source->Odor_B Introduce_Insect Introduce Insect at Base Odor_A->Introduce_Insect Airflow Odor_B->Introduce_Insect Airflow Observe Observe Choice Introduce_Insect->Observe Record_Data Record Data Observe->Record_Data Calculate_Preference Calculate Preference Index Record_Data->Calculate_Preference

Caption: Workflow for a Y-tube olfactometer behavioral assay.

Signaling Pathways

The perception of this compound by an insect is a complex process that begins at the periphery and culminates in a behavioral response. The key molecular players in this process are Odorant-Binding Proteins (OBPs) and Olfactory Receptors (ORs).

  • Odorant Binding and Transport: Volatile molecules like this compound enter the insect's antenna through pores in the cuticle of the olfactory sensilla. Inside the sensillum lymph, these hydrophobic molecules are bound by Odorant-Binding Proteins (OBPs) . OBPs are small, soluble proteins that are thought to solubilize and transport odorants to the olfactory receptors.[9][10]

  • Receptor Activation: The OBP-odorant complex, or the odorant itself, then interacts with Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Sensory Neurons (OSNs). Insect ORs are a unique class of ligand-gated ion channels, typically forming a heterodimer of a specific odorant-tuning receptor (OrX) and a highly conserved co-receptor (Orco).[11]

  • Signal Transduction: The binding of this compound to its specific OrX causes a conformational change in the OrX-Orco complex, leading to the opening of the ion channel. This results in an influx of cations, depolarizing the OSN and generating an action potential.

  • Signal Processing: The action potentials are then transmitted along the axon of the OSN to the antennal lobe of the insect's brain. Here, the signals from OSNs expressing the same OR converge on specific glomeruli. This spatial pattern of glomerular activation is then processed by higher brain centers, leading to the perception of the odor and the initiation of a behavioral response.

While specific OBPs and ORs that bind this compound have been identified in some species, this remains an active area of research. For example, in the wheat aphid Sitobion avenae, SaveOBP9 has been shown to bind to a range of wheat volatiles, including green leaf volatiles.[10] In the lucerne weevil, Sitona discoideus, highly sensitive and selective olfactory receptor neurons for (Z)-3-hexenol have been identified.[11]

Olfactory_Signaling_Pathway cluster_periphery Antennal Sensillum cluster_brain Insect Brain Odorant This compound Pore Sensillum Pore Odorant->Pore Enters OBP Odorant-Binding Protein (OBP) Pore->OBP Enters OR Olfactory Receptor (OrX + Orco) OBP->OR Transport OSN Olfactory Sensory Neuron (OSN) OR->OSN Activates Antennal_Lobe Antennal Lobe (Glomeruli) OSN->Antennal_Lobe Signal Transmission Higher_Brain Higher Brain Centers Antennal_Lobe->Higher_Brain Processing Behavior Behavioral Response Higher_Brain->Behavior Initiates

Caption: Simplified diagram of the insect olfactory signaling pathway for this compound.

Conclusion

This compound is a semiochemical of profound importance in the chemical ecology of insects. Its role as a key indicator of plant damage makes it a central player in a wide range of insect behaviors, from host-finding by herbivores to prey location by natural enemies. The data and protocols presented in this guide highlight the quantitative and mechanistic understanding of these interactions. For researchers and professionals in drug development and pest management, a deep understanding of how insects perceive and respond to this compound offers significant opportunities. The development of novel attractants, repellents, and disruptors of insect behavior hinges on our ability to harness the power of such fundamental chemical cues. Future research should continue to focus on identifying the specific molecular machinery (OBPs and ORs) involved in this compound perception across a broader range of insect pests and beneficial species, which will undoubtedly pave the way for more targeted and sustainable pest control solutions.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Hex-1-en-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-1-en-3-ol is a secondary allylic alcohol with applications in the flavor and fragrance industries. While not a primary focus in drug development, its chemical functionalities—a secondary alcohol and a terminal alkene—make it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of hex-1-en-3-ol, detailed experimental protocols for its characterization, and a discussion of its synthesis and potential biological relevance. The information is presented to support researchers in chemistry and drug development in understanding and utilizing this compound.

Physical Properties

Hex-1-en-3-ol is a colorless liquid at room temperature.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Thermochemical Properties of Hex-1-en-3-ol

PropertyValueSource(s)
Molecular Formula C₆H₁₂O[1]
Molar Mass 100.16 g/mol [1]
Appearance Colorless clear liquid[2]
Boiling Point 134-135 °C (at 760 mmHg)[1]
Melting Point -61 °C (for cis-3-hexen-1-ol, as an estimate)[3]
Density 0.830-0.836 g/mL at 25 °C[1]
Refractive Index (n_D^20) 1.425-1.431[1][2]
Solubility in Water 25.2 mg/mL at 25 °C[1]
Flash Point 33.89 °C (93.00 °F)[2]
Vapor Pressure 3.595 mmHg at 25 °C (estimated)[2]
logP (Octanol/Water Partition Coefficient) 1.5 (estimated)[2]

Spectroscopic Data

The structural elucidation of hex-1-en-3-ol is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for Hex-1-en-3-ol

TechniqueKey Features and Observed ShiftsSource(s)
¹H NMR (in CDCl₃) δ (ppm): 5.85 (ddd, 1H, -CH=), 5.20 (d, 1H, =CH₂ cis), 5.08 (d, 1H, =CH₂ trans), 4.08 (q, 1H, -CH(OH)-), 1.50 (m, 2H, -CH₂-), 1.38 (m, 2H, -CH₂-), 0.93 (t, 3H, -CH₃)[4]
¹³C NMR (in CDCl₃) δ (ppm): 141.6, 114.3, 72.9, 39.3, 18.6, 14.0[5]
Infrared (IR) Spectroscopy Major peaks (cm⁻¹): ~3350 (O-H stretch, broad), ~3080 (C-H stretch, sp²), ~2960 (C-H stretch, sp³), ~1645 (C=C stretch), ~1460 (C-H bend), ~1060 (C-O stretch)[6]
Mass Spectrometry (MS) m/z: 100 (M+), 82, 71, 57, 43[6]

Chemical Properties and Reactivity

As an allylic alcohol, hex-1-en-3-ol exhibits reactivity characteristic of both alcohols and alkenes.

Reactions of the Hydroxyl Group
  • Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters, which often have characteristic fruity or floral scents.

  • Oxidation: As a secondary alcohol, oxidation of hex-1-en-3-ol yields a ketone, hex-1-en-3-one.

  • Substitution: The allylic nature of the alcohol facilitates nucleophilic substitution reactions at the hydroxyl group, often proceeding via an S(_N)2' mechanism.

Reactions of the Alkene Group
  • Addition Reactions: The double bond can undergo addition reactions such as hydrogenation, halogenation, and hydrohalogenation.

  • Epoxidation: The alkene can be epoxidized to form an oxirane ring.

A general overview of the chemical reactivity is depicted in the following diagram.

Chemical_Reactions General Reaction Pathways for Hex-1-en-3-ol cluster_hydroxyl Hydroxyl Group Reactions cluster_alkene Alkene Group Reactions Hexenol Hex-1-en-3-ol Ester Ester Hexenol->Ester Esterification (RCOOH, H⁺) Ketone Hex-1-en-3-one Hexenol->Ketone Oxidation ([O]) AllylHalide Allylic Halide Hexenol->AllylHalide Substitution (HX) Hexanol Hexan-3-ol Hexenol->Hexanol Hydrogenation (H₂, Pd/C) Epoxide 1,2-Epoxyhexan-3-ol Hexenol->Epoxide Epoxidation (m-CPBA)

Caption: General reaction pathways for hex-1-en-3-ol.

Synthesis

A common laboratory-scale synthesis of hex-1-en-3-ol involves the Grignard reaction.[7][8] Propylmagnesium bromide is reacted with acrolein, followed by an acidic workup to yield the final product.

The logical workflow for this synthesis is outlined below.

Synthesis_Workflow Synthesis Workflow of Hex-1-en-3-ol via Grignard Reaction cluster_reagents Starting Materials cluster_procedure Procedure cluster_product Product PropylBromide 1-Bromopropane Grignard_Formation Formation of Propylmagnesium Bromide PropylBromide->Grignard_Formation Magnesium Magnesium Turnings Magnesium->Grignard_Formation Acrolein Acrolein Addition Nucleophilic Addition to Acrolein Acrolein->Addition Solvent Anhydrous Ether Solvent->Grignard_Formation Grignard_Formation->Addition Workup Aqueous Acidic Workup (e.g., NH₄Cl solution) Addition->Workup Purification Purification (Distillation) Workup->Purification Final_Product Hex-1-en-3-ol Purification->Final_Product

Caption: Synthesis workflow of hex-1-en-3-ol.

Biological Activity and Relevance in Drug Development

Currently, there is limited evidence to suggest that hex-1-en-3-ol has significant pharmacological activity or is directly involved in human cellular signaling pathways. Its primary use is in the food and fragrance industries.[2] However, some reports suggest potential applications in pharmaceuticals as a component in drug formulations, possibly to improve sensory attributes, and in the synthesis of agrochemicals.[9]

It is noteworthy that the isomer, (Z)-3-hexen-1-ol, also known as leaf alcohol, is a well-characterized plant semiochemical.[3][10] It is released by plants in response to damage and acts as an airborne signal to induce defense mechanisms in neighboring plants.[11] This involves the activation of the jasmonic acid pathway.[11] While this is a form of cell signaling, it is within the context of plant biology. The relevance of this to human drug development is not established, though the study of natural signaling molecules can sometimes inspire the design of new therapeutic agents.

Experimental Protocols

Determination of Physical Properties

This method is suitable for small quantities of the liquid.

  • Apparatus: Thiele tube or a beaker with heating oil, thermometer, capillary tube (sealed at one end), and a small test tube.

  • Procedure:

    • Place a small amount of hex-1-en-3-ol into the small test tube.

    • Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

    • Attach the test tube to the thermometer and immerse them in the heating bath.

    • Heat the bath gently and observe the capillary tube.

    • When a continuous stream of bubbles emerges from the capillary, stop heating.

    • The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube upon cooling.

  • Apparatus: Pycnometer (specific gravity bottle) of a known volume, and an analytical balance.

  • Procedure:

    • Weigh the clean, dry pycnometer.

    • Fill the pycnometer with hex-1-en-3-ol, ensuring no air bubbles are present, and thermostat to a specific temperature (e.g., 25 °C).

    • Weigh the filled pycnometer.

    • Calculate the mass of the liquid by subtraction.

    • Density is calculated as mass divided by the known volume of the pycnometer.

  • Apparatus: Abbe refractometer.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

    • Place a few drops of hex-1-en-3-ol onto the prism of the refractometer.

    • Close the prism and allow the temperature to equilibrate (typically 20 °C).

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • Read the refractive index from the scale.

Analytical Characterization

GC-MS is used to determine the purity of hex-1-en-3-ol and to confirm its molecular weight and fragmentation pattern.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Typical MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

  • Sample Preparation: Dilute a small amount of hex-1-en-3-ol in a volatile solvent such as dichloromethane or ether.

The workflow for GC-MS analysis is illustrated below.

GCMS_Workflow Experimental Workflow for GC-MS Analysis of Hex-1-en-3-ol Sample_Prep Sample Preparation (Dilution in Solvent) Injection Injection into GC Sample_Prep->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection and Data Acquisition Mass_Analysis->Detection Data_Analysis Data Analysis (Chromatogram & Mass Spectrum) Detection->Data_Analysis

Caption: Workflow for GC-MS analysis.

FTIR is used to identify the functional groups present in the molecule.[12][13][14][15]

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for liquid samples.

  • Procedure:

    • Record a background spectrum of the clean ATR crystal.

    • Place a drop of hex-1-en-3-ol onto the ATR crystal.

    • Record the sample spectrum.

    • The final spectrum is presented in terms of absorbance or transmittance versus wavenumber.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation: Dissolve a few milligrams of hex-1-en-3-ol in a deuterated solvent (e.g., CDCl₃) containing a reference standard such as tetramethylsilane (TMS).

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC): Can be used to definitively assign all proton and carbon signals and confirm the structure.

Safety and Handling

Hex-1-en-3-ol is a flammable liquid and should be handled with care.[2] It may be harmful if swallowed.[2] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Hex-1-en-3-ol is a valuable compound for its applications in flavors and fragrances and as a synthetic intermediate. This guide has provided a detailed overview of its physical and chemical properties, methodologies for its characterization and synthesis, and a discussion of its biological relevance. For researchers in organic synthesis and drug development, a thorough understanding of these properties is essential for its effective use in the laboratory. While not a direct therapeutic agent, its functionalities offer potential for the synthesis of more complex and biologically active molecules.

References

An In-depth Technical Guide to 1-Hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-hexen-3-ol, including its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: hex-1-en-3-ol[1][2]

Synonyms:

  • Propylvinylcarbinol[1][2][3]

  • 3-Hydroxy-1-hexene[1][2][3]

  • 1-Vinylbutanol[1][4]

  • Propyl vinyl carbinol[1][4]

  • 1-Vinylbutan-1-ol[1][4]

  • Hex-1-en-3-ol[1][2][3]

  • 1-Hexene-3-ol[1][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₆H₁₂O[1][5]
Molar Mass 100.16 g/mol [1][5]
Appearance Clear, colorless liquid[1][6]
Density 0.834 g/mL at 25 °C[5][7]
Boiling Point 134-135 °C[5][7]
Flash Point 35 °C (95 °F)[5]
Water Solubility Insoluble[1][5]
Refractive Index 1.427-1.430 at 20 °C[5][6]
CAS Number 4798-44-1[1][3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are based on established chemical principles and analytical techniques.

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of a propylmagnesium bromide Grignard reagent to acrolein.

Materials:

  • Magnesium turnings

  • 1-Bromopropane

  • Anhydrous diethyl ether

  • Acrolein (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel.

    • Add a small amount of the 1-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Slowly add the remaining 1-bromopropane solution to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the propylmagnesium bromide.

  • Reaction with Acrolein:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of freshly distilled acrolein in anhydrous diethyl ether.

    • Add the acrolein solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Pour the reaction mixture slowly into a beaker containing a saturated aqueous solution of ammonium chloride and crushed ice.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the ether solution over anhydrous magnesium sulfate.

    • Filter the solution and remove the diethyl ether by rotary evaporation.

    • Purify the crude this compound by fractional distillation.

Synthesis_of_1_Hexen_3_OL cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up and Purification mg Mg turnings grignard Propylmagnesium bromide (Grignard Reagent) mg->grignard bromopropane 1-Bromopropane in anhydrous ether bromopropane->grignard reaction_mixture Reaction Mixture grignard->reaction_mixture Slow addition at <10°C acrolein Acrolein in anhydrous ether acrolein->reaction_mixture quench Quench with aq. NH4Cl reaction_mixture->quench extraction Ether Extraction quench->extraction drying Drying (MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation evaporation->distillation product Pure this compound distillation->product

Synthesis of this compound via Grignard Reaction.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound. A typical workflow for its analysis is described below.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place a known amount of the sample containing this compound into a headspace vial.

  • Add a saturated solution of sodium chloride to increase the volatility of the analyte.

  • If quantification is required, add a suitable internal standard.

  • Seal the vial and place it in a heated autosampler tray (e.g., at 60°C) for a defined period (e.g., 30 minutes) to allow for equilibration.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial to adsorb the volatile compounds.

GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Injection Mode: Splitless

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Column: A mid-polarity column (e.g., DB-624 or equivalent) is suitable. A common dimension is 30 m x 0.25 mm ID x 1.4 µm film thickness.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Final hold: 2 minutes at 200 °C

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Full scan (e.g., m/z 35-200) for identification. Selected Ion Monitoring (SIM) can be used for quantification for higher sensitivity.

Data Analysis:

  • The obtained mass spectrum of the chromatographic peak corresponding to this compound is compared with a reference library (e.g., NIST) for identification.

  • The fragmentation pattern should be consistent with the structure of this compound.

  • For quantification, a calibration curve is generated using standards of known concentrations.

GCMS_Workflow cluster_sample_prep Sample Preparation (HS-SPME) cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis sample Sample in Vial salt Add Saturated NaCl sample->salt internal_std Add Internal Standard salt->internal_std equilibration Equilibration at 60°C internal_std->equilibration adsorption Adsorption onto SPME Fiber equilibration->adsorption injection SPME Fiber Desorption in GC Inlet (250°C) adsorption->injection Transfer to GC separation Separation on DB-624 Column injection->separation Carrier Gas (He) ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection chromatogram Total Ion Chromatogram (TIC) detection->chromatogram mass_spectrum Mass Spectrum of Peak chromatogram->mass_spectrum quantification Quantification (Calibration Curve) chromatogram->quantification library_search Library Search (NIST) mass_spectrum->library_search identification Identification of This compound library_search->identification

Workflow for the Analysis of this compound by GC-MS.

Safety and Handling

This compound is a flammable liquid and vapor. It should be kept away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area and take precautionary measures against static discharge. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

References

Stereochemistry of 1-Hexen-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth examination of the stereochemistry of 1-hexen-3-ol, a significant chiral molecule in the fields of flavor science, chemical ecology, and synthetic chemistry. The document outlines the physicochemical properties of its enantiomers, details comprehensive experimental protocols for their synthesis and analysis, and explores the biological significance of related isomers. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the stereochemical aspects of this compound.

Introduction to this compound

This compound is a six-carbon secondary allylic alcohol with the chemical formula C₆H₁₂O. Its structure contains a hydroxyl group at the third carbon and a terminal double bond between the first and second carbons. The crucial stereochemical feature of this molecule is the presence of a single chiral center at the C3 position, which gives rise to two non-superimposable mirror-image stereoisomers, or enantiomers.

These enantiomers are designated as (R)-1-hexen-3-ol and (S)-1-hexen-3-ol. While possessing identical physical properties in an achiral environment, such as boiling point and density, they exhibit different optical activities and often have distinct biological and sensory properties. For instance, the odor profiles of the (R) and (S) enantiomers are perceived differently by the human olfactory system. The (R)-enantiomer is described as having a top impact, acidic, and meat-like scent, whereas the (S)-enantiomer is characterized by metallic, green, and earthy notes[1]. This differentiation underscores the importance of stereochemistry in molecular interactions, a critical consideration in drug development and flavor chemistry.

Physicochemical and Stereochemical Properties

The physical properties of racemic this compound are well-documented. However, specific optical rotation values for the individual enantiomers are not consistently reported in readily available literature. Enantiomers, by definition, rotate plane-polarized light to an equal and opposite degree. The direction of rotation is denoted by (+) for dextrorotatory and (-) for levorotatory, a property that does not directly correlate with the (R/S) configuration.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₂O
Molecular Weight100.16 g/mol
Boiling Point134-135 °C (at 760 mmHg)
Density0.834 - 0.835 g/mL (at 25 °C)
Refractive Index (n²⁰/D)1.428 - 1.430
Specific Rotation [α]²⁰D
(R)-1-Hexen-3-olNot consistently reported in surveyed literature.
(S)-1-Hexen-3-olNot consistently reported in surveyed literature.

Note: Data for boiling point, density, and refractive index correspond to the racemic mixture.

The relationship between the enantiomers can be visualized as follows:

G Fig 1. Enantiomers of this compound racemate Racemic this compound (Equal mixture) R_enantiomer (R)-1-Hexen-3-ol racemate->R_enantiomer Contains S_enantiomer (S)-1-Hexen-3-ol racemate->S_enantiomer Contains R_enantiomer->S_enantiomer  Enantiomers   G Fig 2. Asymmetric Synthesis Workflow cluster_synthesis Corey-Bakshi-Shibata (CBS) Reduction Ketone 1-Hexen-3-one (Prochiral Substrate) Reaction Asymmetric Reduction (-30 °C, Anhydrous THF) Ketone->Reaction Catalyst (R)-CBS Catalyst + BH₃·SMe₂ Catalyst->Reaction Product (S)-1-Hexen-3-ol (Chiral Product) Reaction->Product G Fig 3. Plant Defense Signaling via (Z)-3-Hexen-1-ol cluster_pathway Inter-Plant Signaling Cascade Attack Herbivore Attack on Plant A Release Release of (Z)-3-Hexen-1-ol (Airborne Signal) Attack->Release causes Perception Perception by Healthy Plant B Release->Perception signal to Conversion Conversion to (Z)-3-Hexenyl Glycosides Perception->Conversion JA_Pathway Activation of Jasmonic Acid (JA) Pathway Perception->JA_Pathway Defense Synthesis of Defensive Compounds (e.g., Terpenoids, PI's) JA_Pathway->Defense leads to

References

Methodological & Application

Synthesis of 1-Hexen-3-ol via Luche Reduction of 1-Hexen-3-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 1-hexen-3-ol, a valuable allylic alcohol, through the selective 1,2-reduction of 1-hexen-3-one. The protocol detailed herein utilizes the Luche reduction, a chemoselective method employing sodium borohydride in the presence of cerium(III) chloride heptahydrate. This approach is particularly advantageous as it favors the formation of the desired allylic alcohol over the saturated ketone, a common byproduct in standard borohydride reductions of α,β-unsaturated ketones. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed methodologies, data presentation, and insights into the applications of this compound as a versatile chemical intermediate.

Introduction

This compound is a secondary allylic alcohol that serves as a crucial building block in the synthesis of a variety of organic molecules.[1] Its bifunctional nature, possessing both a reactive hydroxyl group and a double bond, allows for diverse chemical transformations, making it a valuable intermediate in the pharmaceutical, flavor, and fragrance industries.[2][3] In the context of drug development, the allylic alcohol motif is present in numerous natural products with demonstrated biological activity and is a key structural element in the design of novel therapeutic agents.[4]

The synthesis of this compound from its corresponding α,β-unsaturated ketone, 1-hexen-3-one, presents a common challenge in organic synthesis: the selective reduction of the carbonyl group without affecting the conjugated double bond (1,2-reduction) versus the reduction of the double bond (1,4-reduction or conjugate addition). Standard sodium borohydride (NaBH₄) reduction of enones can often lead to a mixture of products.[5] The Luche reduction, developed by Jean-Louis Luche, provides an elegant solution to this problem. By employing a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol or ethanol, the 1,2-reduction pathway is significantly favored, leading to high yields of the desired allylic alcohol.[4][6] This selectivity is attributed to the "hard" nature of the cerium-activated borohydride species, which preferentially attacks the "hard" carbonyl carbon.[5][7]

This document outlines a detailed protocol for the Luche reduction of 1-hexen-3-one to this compound, provides a summary of the expected quantitative data, and includes diagrams to illustrate the reaction pathway and experimental workflow.

Data Presentation

The following tables summarize the key physical, chemical, and spectroscopic data for the starting material and the product, as well as typical reaction parameters and expected outcomes for the Luche reduction.

Table 1: Physicochemical Properties of Reactant and Product

Property1-Hexen-3-one (Starting Material)This compound (Product)
Molecular Formula C₆H₁₀OC₆H₁₂O
Molecular Weight 98.14 g/mol 100.16 g/mol [8]
CAS Number 1629-60-34798-44-1[9]
Appearance Colorless to pale yellow liquidColorless to light yellow liquid[]
Boiling Point 127-129 °C134-136 °C[]
Density 0.840 g/mL at 25 °C0.830 - 0.836 g/mL at 25 °C[3][]
Refractive Index (n²⁰_D) 1.42751.425 - 1.431[3][]

Table 2: Reaction Parameters and Expected Results for Luche Reduction

ParameterValue
Reducing Agent Sodium Borohydride (NaBH₄)
Catalyst Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)
Solvent Methanol (MeOH) or Ethanol (EtOH)
Temperature 0 °C to Room Temperature
Reaction Time 10 - 30 minutes
Molar Ratio (Enone:CeCl₃:NaBH₄) 1 : 1 : 1
Expected Yield >90%
Purity (Post-Purification) >97% (determined by GC/NMR)

Table 3: Spectroscopic Data for this compound

Spectroscopic Method Characteristic Peaks/Shifts
¹H NMR (CDCl₃, 400 MHz) δ 5.85 (ddd, 1H), 5.21 (dt, 1H), 5.08 (dt, 1H), 4.08 (q, 1H), 1.65 (br s, 1H, -OH), 1.50 (m, 2H), 1.38 (m, 2H), 0.93 (t, 3H) ppm[11]
¹³C NMR (CDCl₃, 100 MHz) δ 141.6, 114.3, 72.9, 39.3, 18.6, 14.0 ppm[8]
IR (Neat) 3360 (br, O-H), 3080, 2960, 2930, 2870 (C-H), 1645 (C=C), 1460, 1410, 1000, 920 cm⁻¹[9][12]
Mass Spectrometry (EI) m/z (%): 100 (M⁺), 82, 71, 57, 43, 29

Experimental Protocol: Luche Reduction of 1-Hexen-3-one

This protocol is adapted from established procedures for the Luche reduction of α,β-unsaturated ketones.[13][14]

Materials:

  • 1-Hexen-3-one (1.0 eq)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-hexen-3-one (1.0 eq) and cerium(III) chloride heptahydrate (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of enone).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (1.0 eq) portion-wise over 5 minutes. A slight effervescence may be observed.

  • Reaction Monitoring: Continue stirring the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes), observing the disappearance of the starting enone spot and the appearance of the more polar alcohol product spot. The reaction is typically complete within 10-30 minutes.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up:

    • Remove the flask from the ice bath and allow it to warm to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add diethyl ether to extract the product.

    • Wash the organic layer sequentially with water and then with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • If necessary, the product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the identity and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and compare the obtained data with the reference values provided in Table 3.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Luche reduction of 1-hexen-3-one to this compound.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound, as an allylic alcohol, is a versatile building block for the synthesis of more complex molecules, which is a fundamental aspect of drug discovery and development. The presence of both a hydroxyl group and a vinyl group allows for a wide range of subsequent chemical modifications.

  • Chiral Precursor: The chiral variants of this compound are particularly valuable as starting materials for the enantioselective synthesis of pharmaceutical compounds. The stereochemistry of the hydroxyl group can direct the stereochemical outcome of subsequent reactions.

  • Intermediate in Natural Product Synthesis: Many biologically active natural products contain structural motifs that can be derived from allylic alcohols. This compound can serve as a precursor to fragments used in the total synthesis of such compounds.

  • Derivatization to Bioactive Molecules: The hydroxyl group of this compound can be readily converted into other functional groups (e.g., esters, ethers, halides), and the double bond can undergo various addition reactions. This allows for the generation of a library of derivatives that can be screened for biological activity. For instance, the allyl group is a known pharmacophore in some anticancer and antiviral agents.[11]

  • Flavor and Fragrance Applications: While not a direct pharmaceutical application, the use of this compound as a flavoring agent is recognized by regulatory bodies, indicating a certain level of safety at low concentrations.[8] This can be a consideration when it is used as a starting material in the synthesis of orally administered drugs.

Conclusion

The Luche reduction of 1-hexen-3-one offers a highly efficient and selective method for the synthesis of this compound. This protocol provides a reliable and high-yielding route to this important allylic alcohol, minimizing the formation of byproducts. The versatility of this compound as a chemical intermediate makes it a valuable tool for researchers and professionals in drug development and other areas of chemical synthesis. The detailed experimental procedure and comprehensive data presented in this application note are intended to facilitate the successful implementation of this synthetic transformation in a laboratory setting.

References

Enantioselective Synthesis of (R)- and (S)-1-Hexen-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)- and (S)-1-hexen-3-ol, key chiral building blocks in organic synthesis. The methods covered include asymmetric reduction of the corresponding ketone and kinetic resolution of the racemic alcohol, employing both enzymatic and non-enzymatic catalysts.

Overview of Synthetic Strategies

The enantioselective synthesis of 1-hexen-3-ol can be achieved through two primary strategies:

  • Asymmetric Reduction of 1-Hexen-3-one: This approach involves the direct conversion of the prochiral ketone, 1-hexen-3-one, into a specific enantiomer of the alcohol using a chiral catalyst. The choice of catalyst dictates the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer.

  • Kinetic Resolution of Racemic this compound: This method starts with a racemic mixture of (R)- and (S)-1-hexen-3-ol. A chiral catalyst, typically an enzyme, selectively reacts with one enantiomer at a faster rate, leaving the unreacted enantiomer in high enantiomeric purity. This allows for the separation of both enantiomers.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the different enantioselective methods described in this document, allowing for easy comparison of their effectiveness.

MethodCatalyst/EnzymeTarget EnantiomerYield (%)Enantiomeric Excess (ee%)
Asymmetric Reduction
Corey-Bakshi-Shibata (CBS) Reduction(R)-2-Methyl-CBS-oxazaborolidine(S)-1-Hexen-3-ol~89~91
Corey-Bakshi-Shibata (CBS) Reduction(S)-2-Methyl-CBS-oxazaborolidine(R)-1-Hexen-3-ol~89~91
Noyori Asymmetric HydrogenationRuCl₂[(S)-BINAP](R)-1-Hexen-3-ol>95>98
Noyori Asymmetric HydrogenationRuCl₂[(R)-BINAP](S)-1-Hexen-3-ol>95>98
Kinetic Resolution
Lipase-Catalyzed AcetylationCandida antarctica Lipase B (CALB)(R)-1-Hexen-3-ol~45-50>99 (for unreacted alcohol)
(S)-acetate~45-50>99 (for ester)
Lipase-Catalyzed AcetylationPseudomonas cepacia Lipase (PCL)(S)-1-Hexen-3-ol~45-50>99 (for unreacted alcohol)
(R)-acetate~45-50>99 (for ester)
Sharpless Asymmetric EpoxidationTi(OiPr)₄ / L-(+)-Diisopropyl tartrate (DIPT)(R)-1-Hexen-3-ol<50>95 (for unreacted alcohol)

Experimental Protocols

Asymmetric Reduction of 1-Hexen-3-one

This protocol describes the synthesis of enantiomerically enriched this compound by the asymmetric reduction of 1-hexen-3-one using chiral catalysts.

3.1.1. Corey-Bakshi-Shibata (CBS) Reduction for the Synthesis of (S)-1-Hexen-3-ol

This protocol is adapted from the asymmetric reduction of a structurally similar substrate, 7-(benzyloxy)hept-1-en-3-one, which yielded the corresponding (S)-alcohol with high enantioselectivity.[1]

  • Materials:

    • 1-Hexen-3-one

    • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

    • Borane-dimethyl sulfide complex (BH₃·SMe₂, 10 M)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol

    • 2 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Nitrogen or Argon gas for inert atmosphere

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1.0 M in toluene).

    • Cool the flask to 0 °C in an ice bath and add anhydrous THF.

    • Slowly add borane-dimethyl sulfide complex (0.6 eq) to the flask while maintaining the temperature at 0 °C.

    • Stir the mixture at 0 °C for 15 minutes.

    • In a separate flask, prepare a solution of 1-hexen-3-one (1.0 eq) in anhydrous THF.

    • Add the solution of 1-hexen-3-one dropwise to the catalyst solution over 30 minutes at 0 °C.

    • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 2 M HCl and stir for another 30 minutes.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-1-hexen-3-ol.

    • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Note: For the synthesis of (R)-1-Hexen-3-ol, use (S)-2-Methyl-CBS-oxazaborolidine as the catalyst.

3.1.2. Noyori Asymmetric Hydrogenation for the Synthesis of (R)-1-Hexen-3-ol

This protocol is based on the general procedure for the asymmetric hydrogenation of α,β-unsaturated ketones using Ru-BINAP catalysts.

  • Materials:

    • 1-Hexen-3-one

    • [RuCl₂( (S)-BINAP )]₂·NEt₃ complex

    • Ethanol (degassed)

    • Hydrogen gas (high purity)

    • Autoclave or high-pressure hydrogenation apparatus

  • Procedure:

    • In a glovebox, charge a glass liner for the autoclave with [RuCl₂((S)-BINAP)]₂·NEt₃ (0.005 mol%).

    • Add a solution of 1-hexen-3-one (1.0 eq) in degassed ethanol.

    • Seal the autoclave and purge with hydrogen gas three times.

    • Pressurize the autoclave with hydrogen gas to 50 atm.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by GC analysis of an aliquot.

    • Upon completion, carefully vent the autoclave and purge with nitrogen.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-1-hexen-3-ol.

    • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Note: For the synthesis of (S)-1-Hexen-3-ol, use the [RuCl₂((R)-BINAP)]₂·NEt₃ complex.

Kinetic Resolution of Racemic this compound

This section details protocols for the separation of racemic this compound into its constituent enantiomers through selective reaction of one enantiomer.

3.2.1. Lipase-Catalyzed Kinetic Resolution via Acetylation

This protocol describes the resolution of racemic this compound using lipase-catalyzed transesterification. Candida antarctica Lipase B (CALB) typically acetylates the (R)-enantiomer, leaving the (S)-alcohol, while Pseudomonas cepacia Lipase (PCL) often shows the opposite selectivity.

  • Materials:

    • Racemic this compound

    • Immobilized Candida antarctica Lipase B (e.g., Novozym 435) or immobilized Pseudomonas cepacia Lipase

    • Vinyl acetate (acyl donor)

    • Anhydrous solvent (e.g., hexane, toluene, or tert-butyl methyl ether)

    • Molecular sieves (4 Å, activated)

  • Procedure:

    • To a flask containing racemic this compound (1.0 eq) and the anhydrous solvent, add activated molecular sieves.

    • Add the immobilized lipase (typically 10-50% by weight of the substrate).

    • Add vinyl acetate (0.5 - 0.6 eq).

    • Stir the mixture at a controlled temperature (e.g., room temperature or 30-40 °C).

    • Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining alcohol and the formed acetate.

    • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both products. This may take several hours to days depending on the specific lipase and conditions.

    • Filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted this compound from the acetylated product by flash column chromatography on silica gel.

3.2.2. Sharpless Asymmetric Epoxidation for Kinetic Resolution

This non-enzymatic method provides an alternative for the kinetic resolution of allylic alcohols.

  • Materials:

    • Racemic this compound

    • Titanium(IV) isopropoxide (Ti(OiPr)₄)

    • L-(+)-Diisopropyl tartrate (DIPT)

    • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

    • Anhydrous dichloromethane (DCM)

    • Molecular sieves (4 Å, activated)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add anhydrous DCM and activated molecular sieves.

    • Cool the flask to -20 °C.

    • Add Ti(OiPr)₄ (0.05 eq) followed by L-(+)-DIPT (0.06 eq). Stir for 30 minutes at -20 °C.

    • Add a solution of racemic this compound (1.0 eq) in DCM.

    • Add TBHP (0.6 eq) dropwise while maintaining the temperature at -20 °C.

    • Stir the reaction at -20 °C and monitor its progress by TLC.

    • Upon reaching approximately 50% conversion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Filter the mixture through a pad of Celite, washing with DCM.

    • Wash the filtrate with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Separate the unreacted (R)-1-hexen-3-ol from the epoxy alcohol product by flash column chromatography.

Visualizations

The following diagrams illustrate the workflows and key concepts described in this document.

Asymmetric_Reduction_Workflow cluster_start Starting Material cluster_catalysis Asymmetric Reduction cluster_products Enantiopure Products ketone 1-Hexen-3-one cbs_r (S)-CBS Catalyst + BH3·SMe2 ketone->cbs_r Reduction cbs_s (R)-CBS Catalyst + BH3·SMe2 ketone->cbs_s Reduction noyori_r RuCl2[(S)-BINAP] + H2 ketone->noyori_r Hydrogenation noyori_s RuCl2[(R)-BINAP] + H2 ketone->noyori_s Hydrogenation s_alcohol (S)-1-Hexen-3-ol cbs_r->s_alcohol r_alcohol (R)-1-Hexen-3-ol cbs_s->r_alcohol noyori_r->r_alcohol noyori_s->s_alcohol Kinetic_Resolution_Workflow cluster_resolution Kinetic Resolution cluster_products Separated Enantiomers racemate Racemic (R/S)-1-Hexen-3-ol calb CALB + Vinyl Acetate racemate->calb pcl PCL + Vinyl Acetate racemate->pcl sharpless Sharpless Catalyst + TBHP racemate->sharpless s_alcohol (S)-1-Hexen-3-ol (unreacted) calb->s_alcohol r_acetate (R)-Acetate calb->r_acetate r_alcohol (R)-1-Hexen-3-ol (unreacted) pcl->r_alcohol s_acetate (S)-Acetate pcl->s_acetate sharpless->r_alcohol epoxide Epoxy Alcohol sharpless->epoxide (from S-enantiomer) CBS_Catalytic_Cycle catalyst Chiral Oxazaborolidine activated_catalyst Catalyst-Borane Complex catalyst->activated_catalyst Coordination borane_complex BH3·SMe2 borane_complex->activated_catalyst transition_state Six-membered Transition State activated_catalyst->transition_state ketone 1-Hexen-3-one ketone->transition_state Coordination product_complex Product-Catalyst Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Release alcohol Chiral Alcohol product_complex->alcohol

References

Application Note: Quantitative Analysis of 1-Hexen-3-OL using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable method for the quantitative analysis of 1-Hexen-3-OL using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile organic compound with a characteristic green, leafy aroma, is a significant component in various natural products, flavors, and fragrances. The protocol provided herein outlines sample preparation, instrument parameters, and data analysis for the accurate and precise quantification of this analyte in a solution-based matrix.

Introduction

This compound is a secondary alcohol and a member of the C6-alcohols, often referred to as green leaf volatiles.[1] Its presence and concentration are critical quality indicators in the food and beverage industry, perfumery, and in the study of plant-insect interactions. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for the identification and quantification of volatile compounds like this compound due to its high sensitivity, selectivity, and resolving power.[2] This document provides a comprehensive protocol for the GC-MS analysis of this compound, intended to guide researchers in achieving accurate and reproducible results.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • Methanol (HPLC grade)

  • Deionized water

  • 20 mL amber glass screw-cap vials with PTFE/silicone septa

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Calibration Standards: Create calibration standards by spiking the appropriate volume of the working standard solutions into a matrix blank (e.g., deionized water or a model beverage solution). A typical calibration curve may include concentrations of 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.

Sample Preparation (Headspace Analysis)

Headspace analysis is a common technique for volatile compounds as it minimizes matrix effects.[2][3]

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • If an internal standard is used, add the internal standard solution to the vial.

  • Seal the vial immediately with a PTFE/silicone septum and a screw cap.

  • Vortex the vial for 30 seconds.

  • Place the vial in the autosampler tray of the GC-MS system.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and application.

Table 1: GC-MS Instrument Parameters

ParameterSetting
Gas Chromatograph
Injection ModeHeadspace
Inlet Temperature250 °C
Injection Volume1 mL (from headspace)
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
GC ColumnDB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent non-polar column[4]
Oven ProgramInitial temperature 40 °C, hold for 2 minutes; ramp at 10 °C/min to 220 °C, hold for 5 minutes.[1][5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Electron Energy70 eV
Acquisition ModeFull Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)
Scan Rangem/z 35-200

Data Presentation

Quantitative Data Summary

The quantification of this compound is based on its characteristic mass spectrum. The molecular ion and key fragment ions should be used for identification and quantification in SIM mode.

Table 2: Quantitative Data for this compound

AnalyteRetention Time (min)Molecular Ion (m/z)Quantifier Ion (m/z)Qualifier Ions (m/z)
This compound~ 6.5 - 7.5100.165741, 81

Note: The retention time is an estimate and will vary depending on the specific GC column and oven program. The mass spectrum of this compound shows a prominent base peak at m/z 57.[6]

Visualization of Workflows

Experimental Workflow

The overall experimental workflow from sample preparation to data acquisition is illustrated below.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis Standard_Dilution Prepare Calibration Standards (0.1 - 10 µg/mL) Sample_Aliquoting Aliquot 5 mL of Sample into 20 mL Headspace Vial Internal_Standard Spike Internal Standard (Optional) Sample_Aliquoting->Internal_Standard Sealing Seal and Vortex Vials Internal_Standard->Sealing Incubation Incubate Vial in Autosampler Oven Sealing->Incubation Injection Automated Headspace Injection (1 mL) Incubation->Injection Separation Chromatographic Separation on DB-5ms Column Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection

Caption: Experimental workflow for the GC-MS analysis of this compound.

Data Analysis Workflow

The logical flow for processing the acquired data to determine the final concentration of this compound is depicted in the following diagram.

data_analysis_workflow Raw_Data Acquire Raw Data (Chromatograms & Spectra) Peak_Integration Integrate Peak Area of Quantifier Ion (m/z 57) Raw_Data->Peak_Integration Calibration_Curve Generate Calibration Curve (Peak Area vs. Concentration) Peak_Integration->Calibration_Curve Linear_Regression Perform Linear Regression (R² > 0.99) Calibration_Curve->Linear_Regression Calculate_Concentration Calculate Concentration of This compound in Samples Linear_Regression->Calculate_Concentration Final_Report Generate Final Report Calculate_Concentration->Final_Report

Caption: Data analysis workflow for the quantification of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The use of headspace sampling minimizes sample preparation time and reduces matrix interference, leading to accurate and reproducible results. The provided instrument parameters and data analysis workflow can be readily adapted for various research and quality control applications involving the analysis of volatile compounds.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Hexen-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the quantitative analysis of 1-Hexen-3-OL using High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization. Due to the lack of a strong chromophore in its native structure, direct UV detection of this compound is challenging. This method employs derivatization with 3,5-dinitrobenzoyl chloride to introduce a UV-active moiety, allowing for sensitive and accurate quantification.

Introduction

This compound is a volatile organic compound and a secondary alcohol that contributes to the characteristic aroma of many fruits and vegetables. Accurate quantification of this compound is crucial in the food and beverage industry for quality control and in flavor and fragrance research. While gas chromatography (GC) is a common method for analyzing volatile compounds, HPLC offers a viable alternative, particularly when coupled with a derivatization strategy. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and validated method for the determination of this compound.

Principle

The hydroxyl group of this compound reacts with 3,5-dinitrobenzoyl chloride in the presence of a catalyst to form a stable 3,5-dinitrobenzoate ester. This derivative possesses a strong chromophore, enabling highly sensitive detection by UV spectrophotometry. The derivatized analyte is then separated from the excess reagent and other sample components using reversed-phase HPLC and quantified based on a calibration curve.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (≥98% purity)

  • Derivatization Reagent: 3,5-Dinitrobenzoyl chloride

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Solvents: Acetonitrile (HPLC grade), Dichloromethane (anhydrous), Pyridine (anhydrous)

  • Acids/Bases: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Water: Deionized or HPLC grade water

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for its hydrophobicity.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (based on the absorption maximum of the 3,5-dinitrobenzoate derivative)

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of anhydrous dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with anhydrous dichloromethane to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation and Derivatization Protocol
  • Sample Preparation: For liquid samples, a direct derivatization may be possible. For solid or semi-solid matrices, an appropriate extraction method (e.g., solvent extraction, solid-phase microextraction) should be employed to isolate this compound. The final extract should be in a volatile, anhydrous solvent like dichloromethane.

  • Derivatization Reaction:

    • To 1 mL of the sample extract or working standard solution in a clean, dry reaction vial, add 100 µL of a 10 mg/mL solution of 3,5-dinitrobenzoyl chloride in anhydrous dichloromethane.

    • Add 50 µL of a 5 mg/mL solution of DMAP in anhydrous pyridine as a catalyst.

    • Seal the vial and heat the mixture at 60°C for 30 minutes in a heating block or water bath.

    • After cooling to room temperature, add 1 mL of 1 M NaOH to quench the reaction and remove excess reagent. Vortex for 1 minute.

    • Allow the phases to separate and carefully transfer the organic (bottom) layer to a clean vial.

    • Wash the organic layer with 1 mL of 1 M HCl, followed by 1 mL of deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the HPLC mobile phase (acetonitrile/water).

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound following derivatization with 3,5-dinitrobenzoyl chloride. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterValue
Retention Time (min) ~ 8.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantification (LOQ) (µg/mL) 0.7
Precision (%RSD, n=6) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol from sample preparation to data analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection & Extraction Derivatization Reaction with 3,5-Dinitrobenzoyl Chloride Sample->Derivatization Standard Standard Preparation Standard->Derivatization Quenching Reaction Quenching & Purification Derivatization->Quenching Injection HPLC Injection Quenching->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (230 nm) Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for the HPLC analysis of this compound.

Derivatization Reaction Pathway

The diagram below outlines the chemical reaction between this compound and 3,5-dinitrobenzoyl chloride.

derivatization_pathway reactant1 This compound (Analyte) product 1-Hexen-3-yl 3,5-dinitrobenzoate (UV-Active Derivative) reactant1->product + reactant2 3,5-Dinitrobenzoyl Chloride (Derivatizing Reagent) reactant2->product catalyst DMAP/Pyridine (Catalyst) catalyst->product

Caption: Derivatization of this compound with 3,5-dinitrobenzoyl chloride.

Application of 1-Hexen-3-OL in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note ID: FN-2025-001

Compound: 1-Hexen-3-OL

CAS Number: 4798-44-1

Molecular Formula: C₆H₁₂O

Primary Applications: Flavoring Agent, Fragrance Ingredient

Introduction

This compound is a secondary, unsaturated alcohol that serves as a versatile ingredient in the flavor and fragrance industries.[1][2] It is recognized for its potent and distinct organoleptic profile, characterized by fresh, green, leafy, and ethereal notes, often with fruity and vegetable-like nuances such as cucumber.[2][3] This compound is found naturally in a variety of plants and is a key contributor to the characteristic aroma of freshly cut grass, alongside its isomer (Z)-3-hexen-1-ol, also known as leaf alcohol.[4][5] Its unique sensory properties make it valuable for imparting naturalness and lift to a wide range of commercial products.

Organoleptic Profile

This compound possesses a complex and impactful aroma and flavor profile. Due to its high odor strength, it is recommended to be evaluated in a diluted solution (typically 10% or less).[3] The chirality of the molecule influences its perceived scent; the (R)-enantiomer is described as having top impact, with acidic and meaty notes, while the (S)-enantiomer is characterized as more metallic, green, and earthy.[6]

  • Odor Type: Ethereal, green, rummy, leafy, with vegetable and fruity undertones.[2][3]

  • Flavor Type: Green, with nuances that can be applied to enhance fruit flavors like banana, strawberry, and rum.[3]

  • Substantivity: The odor can last for over four hours on a smelling strip.[3]

Applications in Fragrance Chemistry

In perfumery, this compound is primarily used as a top note modifier to introduce a fresh, green, and natural character.[1][3] Its ethereal quality provides lift and diffusion to fragrance compositions.

  • Key Functions:

    • Imparts fresh, green, and leafy top notes.[2]

    • Enhances the natural character of floral accords (e.g., muguet, lilac), citrus, and herbal fragrances.[2][5]

    • Acts as a bridge between different fragrance families, connecting citrus, herbal, and floral elements.[2]

  • Recommended Usage Levels:

    • Up to 0.5% in the final fragrance concentrate.[3]

Applications in Flavor Chemistry

This compound is a widely used flavoring substance, valued for its ability to create fresh and authentic fruit and vegetable profiles.[1] The growing consumer demand for natural and clean-label products has increased its importance in the food and beverage industry.[1]

  • Key Functions:

    • Provides a crisp, green note to fruit flavors such as apple, pear, and melon.[2]

    • Used to formulate flavors for beverages, dairy products, confectionery, and baked goods.[1][3]

    • Enhances the perceived freshness in savory applications, including sauces and processed vegetables.[3]

Quantitative Data

The following tables summarize key quantitative data for this compound, including its physical properties and typical usage levels in various food categories.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitReference
Molecular Weight 100.16 g/mol [2][7]
Boiling Point 133.5 - 134.0°C (at 760 mmHg)[3]
Flash Point 33.89°C[3]
Specific Gravity 0.830 - 0.836@ 25°C[3]
Refractive Index 1.425 - 1.431@ 20°C[3]
Vapor Pressure ~3.6mmHg @ 25°C[3]
Water Solubility 25,200mg/L @ 25°C[3]
logP (o/w) 1.5(est.)[3]

Table 2: Recommended Usage Levels of this compound in Food Categories

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)Reference
Non-alcoholic Beverages 3.025.0[3]
Alcoholic Beverages 4.050.0[3]
Dairy Products 5.035.0[3]
Edible Ices 3.050.0[3]
Confectionery 4.050.0[3]
Bakery Wares 5.050.0[3]
Processed Vegetables 7.035.0[3]
Meat Products 2.010.0[3]
Soups and Sauces 5.025.0[3]
Ready-to-eat Savories 5.0100.0[3]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

Objective: To characterize the odor profile of this compound and determine its detection threshold using a trained sensory panel.

Methodology: This protocol is based on standard descriptive analysis and threshold testing techniques.[8][9]

1. Panelist Selection and Training:

  • Select 10-15 panelists based on their ability to detect and describe basic aromas.
  • Train panelists to identify and rate the intensity of "green," "ethereal," "fruity," and "leafy" aroma attributes using reference standards.

2. Sample Preparation:

  • Prepare a stock solution of 1% this compound in an odorless, non-polar solvent like mineral oil or dipropylene glycol (DPG).
  • For odor profiling, dip standard fragrance blotters (smelling strips) approximately 1 cm into the 1% solution.[8] Allow the solvent to evaporate for 30 seconds before evaluation.
  • For threshold testing, prepare a series of dilutions in deodorized water or air, depending on the desired threshold type (e.g., aqueous or vapor phase).

3. Evaluation Procedure (Descriptive Analysis):

  • Present the coded blotters to panelists in a well-ventilated, odor-free sensory lab.[10]
  • Panelists will smell the blotter and rate the intensity of the pre-defined aroma attributes (green, ethereal, etc.) on a labeled magnitude scale (e.g., 0-10).[11]
  • Panelists should also provide any additional descriptors that come to mind.
  • The evaluation should be repeated at time intervals (e.g., 5 min, 30 min, 1 hour, 4 hours) to assess the evolution of the scent.

4. Data Analysis:

  • Calculate the mean intensity ratings for each attribute at each time point.
  • Compile a list of all descriptors generated by the panel to create a comprehensive odor profile.

Protocol 2: Characterization by Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific aroma-active region of this compound in a complex mixture and characterize its odor quality. GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[12][13][14]

1. Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
  • The GC effluent is split between the detector (FID/MS) and a heated sniffing port (olfactometry detection port, ODP).[13]
  • Use a non-polar or medium-polarity capillary column suitable for volatile compound analysis.

2. Sample Preparation:

  • Prepare a dilute solution of the sample containing this compound (e.g., a flavor extract, a fragrance compound) in an appropriate solvent (e.g., dichloromethane). The concentration should be optimized to avoid detector saturation and panelist fatigue.

3. GC-O Analysis:

  • Inject the sample into the GC.
  • A trained assessor (or panel of assessors, sequentially) sniffs the effluent from the ODP.[15]
  • The assessor records the retention time, duration, intensity, and a qualitative description of any odor detected.
  • Simultaneously, the GC-FID/MS system records the chemical data.[10]

4. Data Analysis:

  • Align the olfactometry data (retention times and odor descriptors) with the chromatogram from the FID/MS.
  • Confirm the peak corresponding to this compound by comparing its retention index and mass spectrum with a known standard.
  • The resulting "aromagram" will show which compounds in the mixture are odor-active and will confirm the specific "green, ethereal" scent associated with the this compound peak.[16]

Visualizations

Olfactory_Signaling_Pathway cluster_air Nasal Cavity cluster_epithelium Olfactory Epithelium cluster_neuron Olfactory Sensory Neuron cluster_brain Brain Odorant This compound OR Olfactory Receptor (e.g., OR2J3) Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG Opens Depolarization Neuron Depolarization (Ca²⁺/Na⁺ influx) CNG->Depolarization Causes Signal Action Potential Depolarization->Signal Generates Bulb Olfactory Bulb Signal->Bulb Transmits to Cortex Olfactory Cortex (Perception of 'Green Scent') Bulb->Cortex Relays to

Caption: Simplified olfactory signal transduction pathway for this compound.

Experimental_Workflow cluster_sensory Sensory Evaluation cluster_analytical Instrumental Analysis start Objective: Characterize this compound sourcing Source Compound (Purity ≥98%) start->sourcing prep Sample Preparation sourcing->prep descriptive Descriptive Analysis (Odor Profile) prep->descriptive threshold Threshold Testing (Detection Limit) prep->threshold gco GC-Olfactometry (Aroma-Activity) prep->gco gcms GC-MS (Purity & ID) prep->gcms sensory_data Sensory Data (Profile, Thresholds) descriptive->sensory_data threshold->sensory_data correlation Data Correlation sensory_data->correlation analytical_data Instrumental Data (Chem. Profile) gco->analytical_data gcms->analytical_data analytical_data->correlation application Application Testing (Flavor/Fragrance Matrix) correlation->application report Final Report & Application Notes application->report

Caption: Integrated workflow for the evaluation of this compound.

References

Application Notes and Protocols: 1-Hexen-3-OL in Green Leaf Volatiles Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-hexen-3-ol, a key component of green leaf volatiles (GLVs), and its role in plant signaling and defense. Detailed protocols for its analysis and application in research settings are also included.

Introduction

This compound is a C6 alcohol that, along with other GLVs, is rapidly released by plants upon mechanical damage or herbivore attack. It is a significant contributor to the characteristic "green" odor of freshly cut grass and leaves. Beyond its scent, this compound functions as a crucial signaling molecule in plant defense, mediating both direct and indirect defense responses, as well as plant-plant communication. Its diverse biological activities, including antimicrobial and insect-repellent properties, make it a compound of interest for agricultural and potential pharmaceutical applications.

Chemical Properties

PropertyValueReference
Molecular Formula C₆H₁₂O[1][2]
Molecular Weight 100.16 g/mol [1][2]
CAS Number 4798-44-1[1][2]
Appearance Colorless to slightly yellow liquid
Odor Ethereal, green, rummy[3]
Boiling Point 134–135 °C
Flash Point 33.89 °C[3]
Solubility Slightly soluble in water; soluble in alcohol[3]

Biological Activity and Applications

This compound exhibits a range of biological activities, making it a versatile tool in various research fields.

Plant Defense Activation

Exposure of plants to this compound can induce the expression of defense-related genes, priming the plant for a more robust and rapid response to subsequent herbivore or pathogen attacks. In maize, for instance, (Z)-3-hexenol has been shown to induce the transcription of several defense genes.[4] This signaling role is often synergistic with other plant hormones, such as ethylene.

Insect Behavior Modification

This compound can act as both an attractant and a repellent for different insect species. It plays a role in tritrophic interactions by attracting natural enemies of herbivores.[5] For example, it can attract parasitic wasps to plants infested with caterpillars. Conversely, it can also deter feeding by certain herbivores.

Antimicrobial Properties

Emerging research suggests that this compound possesses antimicrobial properties against various plant pathogens. This direct defense mechanism can contribute to the overall protective effect of GLVs.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound from various studies.

Table 1: Induction of Defense Gene Transcripts in Maize by (Z)-3-Hexenol

GeneFunctionFold Induction (vs. Control)
hplHydroperoxide lyase>10
fpsFarnesyl pyrophosphate synthase~4
palPhenylalanine ammonia-lyase~3
loxLipoxygenase~5
iglIndole-3-glycerol phosphate lyase~2
mpiMaize proteinase inhibitor~2

Data adapted from a study on Zea mays exposed to 50 nmol of (Z)-3-hexenol.[4]

Table 2: Behavioral Response of Insects to this compound

Insect SpeciesType of ResponseExperimental Observation
Cotesia glomerata (Parasitic Wasp)AttractionIncreased attraction to plants treated with (Z)-3-hexenyl acetate, a derivative of (Z)-3-hexen-1-ol.
Ostrinia furnacalis (Asian Corn Borer)RepellenceNeonate larvae exhibit repellent behavior to synthetic (Z)-3-hexenol.[5]
Callosobruchus chinensis (Adzuki Bean Weevil)AttractionElicits strong antennal responses and attracts both males and females.[6]

Signaling Pathways

This compound is involved in complex signaling networks within plants, primarily interacting with the jasmonic acid (JA) and ethylene (ET) pathways.

green_leaf_volatile_biosynthesis linolenic_acid Linolenic Acid lipoxygenase Lipoxygenase (LOX) linolenic_acid->lipoxygenase hydroperoxide 13-Hydroperoxy- linolenic Acid lipoxygenase->hydroperoxide hpl Hydroperoxide Lyase (HPL) hydroperoxide->hpl z_3_hexenal (Z)-3-Hexenal hpl->z_3_hexenal adh Alcohol Dehydrogenase (ADH) z_3_hexenal->adh isomerase Isomerase z_3_hexenal->isomerase z_3_hexenol (Z)-3-Hexen-1-ol adh->z_3_hexenol e_2_hexenal (E)-2-Hexenal isomerase->e_2_hexenal

Biosynthesis of (Z)-3-Hexen-1-ol from Linolenic Acid.

plant_defense_signaling cluster_perception Signal Perception cluster_signaling Intracellular Signaling cluster_response Defense Response hexenol This compound (GLV) ja_pathway Jasmonic Acid (JA) Signaling Pathway hexenol->ja_pathway et_pathway Ethylene (ET) Signaling Pathway hexenol->et_pathway gene_expression Defense Gene Expression ja_pathway->gene_expression et_pathway->gene_expression metabolite_production Production of Defensive Metabolites gene_expression->metabolite_production insect_repellence Insect Repellence gene_expression->insect_repellence

Simplified Plant Defense Signaling Pathway Activated by this compound.

Experimental Protocols

Protocol 1: Headspace Collection of this compound from Plant Tissue

This protocol describes the dynamic headspace collection of volatile organic compounds, including this compound, from plant leaves.

Materials:

  • Intact plant or detached leaves

  • Glass collection chamber or oven bag[7]

  • Volatile collection trap (e.g., tube with Tenax® TA or other suitable sorbent)

  • Vacuum pump or air pump

  • Flowmeter

  • Purified air source (e.g., compressed air passed through a charcoal filter)

  • Teflon tubing

Procedure:

  • Chamber Setup: Enclose the plant material within the glass chamber or oven bag. For detached leaves, handle them gently to minimize unintended mechanical damage.

  • Airflow: Connect the purified air source to the inlet of the chamber and the volatile collection trap to the outlet. Use a "push-pull" system for optimal collection.[8]

  • Flow Rate: Use a flowmeter to maintain a constant airflow through the chamber (e.g., 100-500 mL/min, depending on the chamber size and plant material).

  • Collection: Pull the air from the chamber through the sorbent trap using a vacuum pump. The collection time can range from a few minutes to several hours, depending on the expected emission rates.

  • Sample Storage: After collection, cap the sorbent tube and store it at 4°C until analysis.

headspace_collection_workflow plant_sample Plant Sample in Collection Chamber volatile_trap Volatile Collection Trap (e.g., Tenax TA) plant_sample->volatile_trap air_in Purified Air In air_in->plant_sample pump Vacuum Pump volatile_trap->pump gcms GC-MS Analysis volatile_trap->gcms

References

Application Notes and Protocols for the Solid-Phase Microextraction (SPME) of 1-Hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the extraction and quantification of 1-Hexen-3-ol from liquid matrices using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). This compound is a volatile C6 alcohol known for its characteristic green, fruity, and ethereal aroma, making its analysis crucial for quality control and research in the food, beverage, and fragrance industries.

Introduction

Solid-phase microextraction is a solvent-free, sensitive, and efficient sample preparation technique.[1] It utilizes a coated fiber to concentrate volatile and semi-volatile analytes from a sample's headspace.[2] The analytes are then thermally desorbed in the gas chromatograph's injection port for separation and detection.[2] This method is particularly well-suited for the analysis of aroma compounds like this compound in complex matrices. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is recommended for accurate quantification as it compensates for matrix effects and variations in extraction efficiency.[3]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample matrices and instrument configurations.

Materials and Reagents
  • Analytes: this compound (CAS: 4798-44-1), Deuterated this compound (for internal standard)[3]

  • Solvents: Methanol (HPLC grade), Ethanol (HPLC grade), Deionized Water[3]

  • Salts: Sodium Chloride (NaCl, analytical grade)[4]

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for a broad range of volatile compounds.[2][3]

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.[3]

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL): Accurately prepare stock solutions of this compound and its deuterated internal standard in methanol.[3]

  • Working Standard Mixture: Create a series of calibration standards in a model solution that matches the sample matrix (e.g., 12% ethanol in water for wine samples). The concentration of this compound should cover the expected range in the samples (e.g., 1-100 µg/L). Spike each calibration standard with a constant concentration of the deuterated internal standard (e.g., 20 µg/L).[3]

Sample Preparation and HS-SPME Procedure
  • Transfer 5 mL of the liquid sample (e.g., fruit juice, wine) into a 20 mL headspace vial.[4]

  • Spike the sample with the deuterated internal standard to a final concentration of 20 µg/L.[3]

  • Add 1 g of NaCl to the vial to increase the ionic strength of the solution, which enhances the release of volatile compounds into the headspace.[4]

  • Immediately seal the vial.[4]

  • Incubate the vial in a heated agitator at 40°C for 15 minutes with agitation (e.g., 500 rpm) to allow for equilibration between the sample and the headspace.[3][4]

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.[3][4]

  • After extraction, immediately retract the fiber and introduce it into the GC inlet for thermal desorption.[3]

GC-MS Instrumental Parameters
  • Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-WAX or HP-5MS).[4]

  • Injection Port: Set to 250°C for thermal desorption. Operate in splitless mode for 2 minutes.[4]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: 5°C/min to 160°C.

    • Ramp 2: 20°C/min to 240°C, hold for 5 minutes.[3]

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.[3]

    • MS Transfer Line: 250°C.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 57, 71, 82, 100) and its deuterated standard.[3]

Quantitative Data Summary

The following tables summarize typical performance data for the HS-SPME-GC-MS method for quantifying C6 volatile compounds, which are applicable to this compound.

Table 1: HS-SPME and GC-MS Parameters

Parameter Value Reference
HS-SPME
SPME Fiber 50/30 µm DVB/CAR/PDMS [3][4]
Sample Volume 5 mL in 20 mL vial [3][4]
Salt Addition 1 g NaCl [4]
Equilibration 40°C for 15 min with agitation [3][4]
Extraction Temp. 40°C [3][4]
Extraction Time 30 min [3][4]
GC-MS
Desorption Temp. 250°C [4]
Desorption Time 2 min (splitless) [4]
GC Column DB-WAX or HP-5MS [4]
Oven Program 40°C (3 min) -> 160°C (5°C/min) -> 240°C (20°C/min, hold 5 min) [3]
MS Ionization EI, 70 eV [3]

| Acquisition Mode | Selected Ion Monitoring (SIM) |[3] |

Table 2: Method Validation and Performance

Parameter Result Reference
Linearity Range 1 - 100 µg/L [3]
Correlation Coefficient (R²) > 0.998 [3]
Limit of Detection (LOD) Typically in the low µg/L to ng/L range [5]
Limit of Quantification (LOQ) Typically in the low µg/L to ng/L range [5]
Precision (RSD) < 16% [5]

| Accuracy (Recovery) | 91.6 – 109.2% |[5] |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to data analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_gcms GC-MS Analysis cluster_data Data Processing Sample 1. Sample Aliquoting (5 mL into 20 mL vial) Spike 2. Internal Standard Spiking Sample->Spike Salt 3. Salt Addition (1 g NaCl) Spike->Salt Seal 4. Vial Sealing Salt->Seal Equilibrate 5. Equilibration (40°C, 15 min, agitation) Seal->Equilibrate Extract 6. Headspace Extraction (40°C, 30 min) Equilibrate->Extract Retract 7. Fiber Retraction Extract->Retract Desorb 8. Thermal Desorption (250°C, 2 min) Retract->Desorb Separate 9. GC Separation Desorb->Separate Detect 10. MS Detection (SIM) Separate->Detect Integrate 11. Peak Integration Detect->Integrate Quantify 12. Quantification (using calibration curve) Integrate->Quantify

HS-SPME-GC-MS workflow for this compound analysis.
Logical Relationships in HS-SPME

This diagram outlines the key parameters influencing the efficiency of the headspace SPME process.

SPME_Parameters center_node SPME Extraction Efficiency param1 Fiber Coating (e.g., DVB/CAR/PDMS) param1->center_node param2 Extraction Time param2->center_node param3 Extraction Temperature param3->center_node param4 Sample Matrix param4->center_node param5 Agitation param5->center_node param6 Salt Addition (Ionic Strength) param6->center_node

References

Application Notes and Protocols: 1-Hexen-3-OL as a Versatile Starting Material in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexen-3-ol is a valuable and versatile chiral building block in modern organic synthesis. Its bifunctional nature, possessing both a reactive secondary allylic alcohol and a terminal double bond, allows for a wide array of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of various key intermediates and target molecules, including chiral piperidines, insect pheromones, and functionalized diols. The strategic manipulation of its stereocenter and reactive sites makes it a powerful tool in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries.

Synthesis of Chiral Piperidine Scaffolds

The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals and natural products.[1][2] Chiral this compound derivatives can be effectively utilized to construct stereochemically defined piperidine rings through intramolecular cyclization strategies. A common approach involves the conversion of this compound to a γ-amino alcohol derivative, followed by cyclization.

Experimental Workflow: Synthesis of a Substituted Piperidine from a this compound Derivative

G start 1-Aminohex-5-en-3-ol (Derivative of this compound) protection N-Protection (Boc) start->protection activation Hydroxyl Group Activation (e.g., Tosylation) protection->activation cyclization Intramolecular N-Heterocyclization activation->cyclization deprotection Deprotection cyclization->deprotection product Substituted Piperidine deprotection->product G start (Z)-1-Hexen-3-ol esterification Esterification start->esterification Acetic Anhydride, Pyridine product (Z)-3-Hexenyl Acetate (Insect Pheromone) esterification->product G start This compound hydroboration Hydroboration start->hydroboration BH₃·THF oxidation Oxidation hydroboration->oxidation H₂O₂, NaOH product 1,3-Hexanediol oxidation->product G start This compound oxidation Oxidation start->oxidation PCC or Swern Oxidation product 1-Hexen-3-one oxidation->product G cluster_0 Protection cluster_1 Deprotection start This compound protection Silyl Ether Formation start->protection TBDMSCl, Imidazole protected Protected this compound protection->protected deprotection Silyl Ether Cleavage protected->deprotection TBAF or Acid end This compound deprotection->end

References

Application Notes and Protocols for 1-Hexen-3-OL in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Hexen-3-OL in agrochemical formulations, detailing its role as a semiochemical and plant defense elicitor. The following sections offer insights into its mechanism of action, formulation protocols, and methods for efficacy and stability testing.

Introduction and Physicochemical Properties

This compound is a volatile organic compound and a member of the green leaf volatiles (GLVs) family.[1][2] These compounds are naturally released by plants, often in response to mechanical damage or herbivore attacks. In the context of agrochemicals, this compound is utilized in the development of biopesticides and growth regulators aimed at promoting sustainable agricultural practices. Its low toxicity and biocompatibility make it a favorable candidate for eco-friendly pest management strategies.[3]

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₆H₁₂O[4]
Molecular Weight 100.16 g/mol [4]
Appearance Colorless liquid[4]
Odor Ethereal, rum-like, green, fruity[]
Boiling Point 134-135 °C[3][]
Flash Point 35 °C[3]
Density 0.830–0.836 g/cm³ at 25 °C[4][]
Water Solubility Insoluble[]
Solubility Soluble in alcohol and oils[4][]

Mechanism of Action in Agricultural Applications

The utility of this compound in agrochemicals stems from its dual role as a semiochemical and a plant defense elicitor. While much of the detailed research has been conducted on its isomer, (Z)-3-hexen-1-ol, the similar structures suggest analogous mechanisms of action that warrant investigation for this compound.

Semiochemical Activity for Pest Management

As a semiochemical, this compound can modulate insect behavior. Depending on the insect species and concentration, it can act as either a repellent or an attractant. This property is valuable for "push-pull" strategies in integrated pest management (IPM), where a repellent ("push") is used on the crop and an attractant ("pull") is used to lure pests into traps. For instance, the related compound 1-octen-3-ol has been shown to be an attractant for some mosquito species while repelling others.[6]

Plant Defense Elicitor

Volatile organic compounds like the isomer (Z)-3-hexen-1-ol are known to induce defense responses in neighboring plants.[1][7] This "priming" effect prepares the plant to respond more rapidly and robustly to subsequent pest or pathogen attacks. The signaling cascade initiated by these GLVs often involves the lipoxygenase (LOX) pathway and the production of the plant hormone jasmonic acid (JA).[8][9][10]

Signaling Pathway of (Z)-3-hexen-1-ol as a Plant Defense Elicitor:

The diagram below illustrates the proposed signaling pathway initiated by (Z)-3-hexen-1-ol, which is likely similar for this compound.

plant_defense_pathway cluster_perception Cellular Perception cluster_signaling Signal Transduction cluster_response Plant Defense Response 1_Hexen_3_OL This compound (or isomer) Receptor Putative Receptor 1_Hexen_3_OL->Receptor LOX_Pathway Lipoxygenase (LOX) Pathway Activation Receptor->LOX_Pathway JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis LOX_Pathway->JA_Biosynthesis Gene_Expression Defense Gene Expression JA_Biosynthesis->Gene_Expression Metabolites Production of Defensive Metabolites Gene_Expression->Metabolites Priming Priming for Enhanced Defense Gene_Expression->Priming

Caption: Proposed signaling pathway of this compound as a plant defense elicitor.

Formulation Protocols

For field applications, this compound is typically formulated as an emulsifiable concentrate (EC) for spraying or incorporated into slow-release dispensers.

Emulsifiable Concentrate (EC) Formulation

An EC formulation allows the water-insoluble this compound to be mixed with water to form a stable emulsion for spraying.

Experimental Protocol for EC Formulation:

  • Solubilization: Dissolve the desired concentration of this compound (active ingredient) in a suitable organic solvent (e.g., aromatic hydrocarbons, cyclohexanone).

  • Emulsifier Addition: Add a blend of non-ionic and anionic surfactants to the mixture. A typical starting concentration for the emulsifier blend is 5-10% (w/v) of the total formulation.

  • Stabilizer (Optional): If required, add a stabilizer to improve the shelf-life of the formulation.

  • Homogenization: Agitate the mixture until a clear, homogenous solution is formed.

  • Emulsion Stability Test: To assess the stability of the emulsion, add a small amount of the EC formulation to water in a graduated cylinder. Observe for any phase separation or creaming over a set period (e.g., 24 hours). Adjust the emulsifier blend as needed to achieve a stable emulsion.

Workflow for Emulsifiable Concentrate (EC) Formulation Development:

ec_formulation_workflow Start Start: EC Formulation Dissolve_AI 1. Dissolve this compound in Solvent Start->Dissolve_AI Add_Emulsifiers 2. Add Emulsifier Blend Dissolve_AI->Add_Emulsifiers Add_Stabilizer 3. Add Stabilizer (Optional) Add_Emulsifiers->Add_Stabilizer Homogenize 4. Homogenize Mixture Add_Stabilizer->Homogenize Stability_Test 5. Perform Emulsion Stability Test Homogenize->Stability_Test Adjust_Formulation Adjust Emulsifier Blend Stability_Test->Adjust_Formulation Unstable End End: Stable EC Formulation Stability_Test->End Stable Adjust_Formulation->Add_Emulsifiers

Caption: Workflow for the development of an emulsifiable concentrate (EC) formulation.

Slow-Release Dispensers

Slow-release dispensers provide a controlled and sustained release of this compound over an extended period, which is particularly useful for mating disruption or long-term repellent strategies.

Protocol for Loading Slow-Release Dispensers:

  • Dispenser Selection: Choose a dispenser matrix appropriate for the target application (e.g., polymeric plugs, laminated pouches, or membrane-based systems).

  • Loading: Load a precise amount of this compound onto or into the dispenser. This can be achieved through direct absorption, injection, or by incorporating it into the polymer matrix during manufacturing.

  • Solvent Evaporation: If a solvent is used to facilitate loading, ensure its complete evaporation before field deployment.

  • Release Rate Determination: Before field trials, determine the release rate of the loaded dispensers under controlled laboratory conditions using techniques like gas chromatography to measure the amount of compound released over time.

Efficacy and Stability Testing Protocols

Laboratory Bioassay for Insect Repellency/Attraction

A Y-tube olfactometer is a standard apparatus for evaluating the behavioral response of insects to volatile compounds.[11]

Experimental Protocol for Y-Tube Olfactometer Assay:

  • Apparatus Setup: Set up the Y-tube olfactometer with a clean air source flowing through both arms.

  • Treatment Application: In one arm, introduce a filter paper treated with a known concentration of this compound in a suitable solvent. In the other arm (control), use a filter paper treated only with the solvent.

  • Insect Release: Introduce an individual insect at the base of the Y-tube.

  • Data Collection: Record the insect's choice of arm and the time taken to make the choice. Repeat with a sufficient number of insects to obtain statistically significant data.

  • Replication: Ensure to randomize the position of the treatment and control arms between replicates to avoid positional bias.

Logical Flow of a Y-Tube Olfactometer Experiment:

y_tube_workflow Start Start: Y-Tube Assay Setup 1. Setup Y-Tube Olfactometer with Airflow Start->Setup Treatment 2. Apply this compound (Treatment) and Solvent (Control) to Arms Setup->Treatment Insect_Release 3. Release Insect at Base Treatment->Insect_Release Observe 4. Observe Insect's Choice Insect_Release->Observe Record_Choice Record Choice: Treatment or Control Observe->Record_Choice Repeat 5. Repeat with New Insect Record_Choice->Repeat Repeat->Insect_Release Analyze 6. Analyze Data Statistically Repeat->Analyze End End: Determine Repellency/Attraction Analyze->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Hexen-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Hexen-3-OL.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale methods for the synthesis of this compound include:

  • Grignard Reaction: The reaction of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) with propanal. This is a versatile and widely used method for forming the carbon-carbon bond and the alcohol functionality in a single step.[1][2]

  • Reduction of 1-Hexen-3-one: The selective reduction of the ketone group of 1-hexen-3-one to the corresponding allylic alcohol. This method is effective if the starting enone is readily available. Reagents like sodium borohydride (NaBH₄), often in the presence of cerium(III) chloride (Luche reduction), are used to achieve selective 1,2-reduction.[3][4]

  • Reduction of 3-Hexyn-1-ol: The partial hydrogenation of 3-hexyn-1-ol to the corresponding cis-alkene, (Z)-1-Hexen-3-ol (leaf alcohol). This is a common method for obtaining the cis-isomer with high stereoselectivity using a "poisoned" catalyst like Lindlar's catalyst.[5][6][7][8][9]

  • Biocatalytic Synthesis: The use of enzymes or whole-cell systems to produce this compound from unsaturated fatty acids. This approach is gaining interest as a "green" alternative.

Q2: How can I purify the final this compound product?

A2: Purification of this compound is typically achieved by fractional distillation under reduced pressure to avoid decomposition. Column chromatography on silica gel can also be employed, particularly for removing polar impurities and separating isomers. It is crucial to ensure all reagents are removed during workup; for instance, after a Grignard reaction, an aqueous workup with a mild acid (like saturated ammonium chloride solution) is necessary to quench the reaction and remove magnesium salts.[10]

Q3: Are there any "green" or biocatalytic methods for synthesizing this compound?

A3: Yes, biocatalytic methods are being explored for a more sustainable synthesis of this compound. These methods often involve the use of enzymes, such as lipases and alcohol dehydrogenases, or whole-cell biocatalysts (like yeast) to convert precursors, such as linoleic or linolenic acid, into (Z)-3-hexenal, which is then reduced to (Z)-3-hexen-1-ol. While these methods are promising, challenges such as enzyme stability, reaction rates, and product isolation are active areas of research.

Troubleshooting Guides

Method 1: Grignard Reaction (Vinylmagnesium bromide and Propanal)

Q: My Grignard reaction to synthesize this compound is not starting. What should I do?

A: Failure of a Grignard reaction to initiate is a common problem, usually due to the passivating oxide layer on the magnesium surface or the presence of moisture. Here are several troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (nitrogen or argon). The solvent (typically anhydrous diethyl ether or THF) must be completely dry.[11]

  • Activate the Magnesium:

    • Mechanical Activation: Crush the magnesium turnings with a glass rod (carefully!) to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine, which will react with the magnesium surface. The disappearance of the brown color is an indicator of activation. A few drops of 1,2-dibromoethane can also be used as an initiator.[11]

  • Gentle Heating: A gentle warming with a heat gun on a small spot of the flask can sometimes initiate the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.

Q: The yield of my Grignard reaction is low, and I observe significant byproduct formation. What are the likely causes and solutions?

A: Low yields in Grignard reactions are often due to side reactions. Here are some common issues and their remedies:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted vinyl bromide, leading to the formation of 1,3-butadiene. To minimize this, add the vinyl bromide solution slowly to the magnesium turnings to maintain a low concentration of the vinyl bromide.

  • Enolization of Propanal: The Grignard reagent is a strong base and can deprotonate the acidic α-proton of propanal, leading to the formation of an enolate and recovery of starting material after workup. To favor nucleophilic addition over enolization, add the propanal slowly to the Grignard solution at a low temperature (e.g., 0 °C).

  • Reaction with Moisture or Oxygen: As mentioned, any moisture will quench the Grignard reagent. Oxygen can also react with the Grignard reagent. Ensure your setup is airtight and under an inert atmosphere.[11]

Method 2: Reduction of 1-Hexen-3-one

Q: I am trying to reduce 1-Hexen-3-one to this compound, but I am getting a mixture of products, including the saturated alcohol (1-Hexanol). How can I improve the selectivity?

A: Achieving selective 1,2-reduction of an α,β-unsaturated ketone without affecting the double bond requires specific reagents and conditions.

  • Use a Selective Reducing Agent: Sodium borohydride (NaBH₄) alone might lead to a mixture of 1,2- and 1,4-reduction products. The Luche reduction, which employs NaBH₄ in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in a protic solvent like methanol, is highly selective for the 1,2-reduction of enones to allylic alcohols.[3][12]

  • Control the Reaction Temperature: Performing the reduction at low temperatures (e.g., -78 °C to 0 °C) generally enhances the selectivity for 1,2-addition.[13]

  • Avoid Over-reduction: Using a milder reducing agent like NaBH₄ is generally preferred over more powerful reagents like lithium aluminum hydride (LiAlH₄), which are more likely to reduce both the ketone and the alkene.

Method 3: Partial Hydrogenation of 3-Hexyn-1-ol

Q: My Lindlar hydrogenation of 3-Hexyn-1-ol is producing the fully saturated 1-Hexanol. How can I prevent this over-reduction?

A: Over-reduction is a common issue in Lindlar hydrogenations. The key is to maintain the low activity of the "poisoned" catalyst.

  • Catalyst Quality: The Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) is designed to be less reactive. If it is old or has lost its "poison," it may become too active. Using a fresh batch of catalyst is recommended.[14]

  • Reaction Conditions:

    • Hydrogen Pressure: Use atmospheric pressure of hydrogen (e.g., from a balloon) rather than high pressure, which can favor over-reduction.[14]

    • Temperature: Conduct the reaction at or below room temperature. Higher temperatures can increase the rate of alkene hydrogenation.[14]

  • Monitor the Reaction: Carefully monitor the reaction progress by techniques like TLC or GC and stop the reaction as soon as the starting alkyne is consumed.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Synthesis MethodKey ReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)
Grignard ReactionVinylmagnesium bromide, PropanalAnhydrous Diethyl Ether or THF0 to reflux1 - 3 hours60 - 80
Luche Reduction1-Hexen-3-one, NaBH₄, CeCl₃·7H₂OMethanol-78 to 010 - 30 minutes> 90
Lindlar Hydrogenation3-Hexyn-1-ol, H₂, Lindlar CatalystEthanol, HexaneRoom Temperature1 - 5 hours> 95 (cis-isomer)

Note: Yields are highly dependent on the specific experimental conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Propanal

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

  • Place magnesium turnings in the flask.

  • Prepare a solution of vinyl bromide in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the vinyl bromide solution to the magnesium to initiate the reaction (activation with iodine may be necessary).

  • Once the reaction starts, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of propanal in anhydrous diethyl ether dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Protocol 2: Luche Reduction of 1-Hexen-3-one

Materials:

  • 1-Hexen-3-one

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Diethyl ether

Procedure:

  • Dissolve 1-Hexen-3-one and CeCl₃·7H₂O in methanol in a round-bottom flask at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ portion-wise to the stirred solution.

  • Monitor the reaction by TLC until the starting material is consumed (typically 10-20 minutes).

  • Quench the reaction by adding water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting this compound by column chromatography or distillation.

Visualizations

Grignard_Troubleshooting start Low Yield in Grignard Synthesis of this compound check_initiation Did the reaction initiate? start->check_initiation check_conditions Were anhydrous conditions maintained? check_initiation->check_conditions Yes solution_initiation Activate Mg (Iodine, crushing) Ensure dry reagents/glassware check_initiation->solution_initiation No check_side_reactions Are side products observed? check_conditions->check_side_reactions Yes solution_conditions Flame-dry glassware Use anhydrous solvents Run under inert atmosphere check_conditions->solution_conditions No analyze_side_products Analyze byproducts (GC-MS, NMR) check_side_reactions->analyze_side_products Yes end Improved Yield check_side_reactions->end No solution_initiation->end solution_conditions->end solution_wurtz Slow addition of vinyl bromide analyze_side_products->solution_wurtz Wurtz coupling product found solution_enolization Slow addition of propanal at low temp. analyze_side_products->solution_enolization Starting material recovered solution_wurtz->end solution_enolization->end

Caption: Troubleshooting workflow for low yield in the Grignard synthesis of this compound.

Synthesis_Workflow cluster_grignard Grignard Synthesis cluster_reduction Reduction Synthesis cluster_alkyne Alkyne Reduction g_start Propanal + VinylMgBr g_reaction Reaction in Anhydrous Ether g_start->g_reaction g_workup Aqueous Workup (NH4Cl) g_reaction->g_workup g_product This compound g_workup->g_product r_start 1-Hexen-3-one r_reaction Luche Reduction (NaBH4, CeCl3) r_start->r_reaction r_workup Aqueous Workup r_reaction->r_workup r_product This compound r_workup->r_product a_start 3-Hexyn-1-ol a_reaction Lindlar Hydrogenation (H2, Pd/CaCO3, Pb(OAc)2) a_start->a_reaction a_workup Filtration a_reaction->a_workup a_product (Z)-1-Hexen-3-OL a_workup->a_product

References

Technical Support Center: Purification of 1-Hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-hexen-3-ol from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude reaction mixture of this compound synthesized via a Grignard reaction with vinylmagnesium bromide and butanal?

A1: The most common impurities include unreacted butanal, and potentially side-products such as 3-hexanone. The presence and quantity of these byproducts can vary based on reaction conditions.

Q2: What is the initial step to remove the bulk of inorganic salts and water-soluble impurities after the Grignard reaction?

A2: An aqueous work-up is the essential first step. This typically involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by extraction with an organic solvent like diethyl ether or ethyl acetate. This process separates the organic layer containing this compound from water-soluble byproducts and salts.

Q3: My crude this compound has a low boiling point impurity. What is the likely compound and how can I remove it?

A3: A low-boiling-point impurity is likely unreacted butanal, which has a boiling point of approximately 75°C. This can be effectively removed by fractional distillation. Due to the significant difference in boiling points between butanal and this compound (134-135°C), a carefully controlled distillation should provide good separation.

Q4: I observe an impurity with a boiling point close to my product. What could it be and how can it be removed?

A4: An impurity with a similar boiling point could be 3-hexanone (boiling point 123-125°C), a potential byproduct of the Grignard reaction.[1][2] As fractional distillation may not be entirely effective in this case, column chromatography is the recommended method for separation. The difference in polarity between the alcohol (this compound) and the ketone (3-hexanone) allows for effective separation on a silica gel column.

Q5: How can I monitor the purity of my this compound fractions during purification?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the separation of this compound from its impurities. Gas chromatography-mass spectrometry (GC-MS) can also be used for a more detailed analysis of the composition of each fraction.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield after aqueous work-up - Incomplete extraction of the product into the organic layer. - Emulsion formation during extraction.- Perform multiple extractions (at least 3) with the organic solvent. - To break emulsions, add a small amount of brine (saturated NaCl solution) and swirl gently.
Poor separation during fractional distillation - Inefficient fractionating column. - Distillation rate is too fast. - Poor insulation of the distillation column.- Use a longer fractionating column or one with a higher theoretical plate count (e.g., a Vigreux or packed column). - Maintain a slow and steady distillation rate (1-2 drops per second). - Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.
Co-elution of impurities during column chromatography - Incorrect solvent system (eluent polarity is too high or too low). - Column was overloaded with the crude product.- Optimize the eluent system using TLC to achieve a good separation of spots. Aim for an Rf value of ~0.3 for this compound. - Use an appropriate amount of silica gel relative to the mass of your crude sample (typically a 50:1 to 100:1 ratio by weight).
Product is not pure after a single purification step - The presence of multiple byproducts with varying physical properties.- A multi-step purification approach is often necessary. Start with an aqueous work-up, followed by fractional distillation to remove the bulk of low-boiling impurities, and then use column chromatography for final polishing.

Data Presentation

Table 1: Physical Properties of this compound and Potential Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compoundC₆H₁₂O100.16134-135~0.834
ButanalC₄H₈O72.11~75~0.802
3-HexanoneC₆H₁₂O100.16123-125[1][2]~0.815[3]

Experimental Protocols

Protocol 1: Aqueous Work-up for Crude this compound
  • Quenching: After the Grignard reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with stirring to quench any unreacted Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and shake the funnel, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Collect the upper organic layer. Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution).

  • Drying: Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Distillation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently.

  • Fraction Collection:

    • Forerun: Collect the initial distillate, which will primarily be any remaining extraction solvent and unreacted butanal (boiling point ~75°C).

    • Main Fraction: Once the temperature stabilizes at the boiling point of this compound (134-135°C), change the receiving flask and collect the pure product.

    • Residue: Stop the distillation before the flask runs dry to prevent the formation of peroxides. The remaining residue will contain higher-boiling impurities.

Protocol 3: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the nonpolar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). The less polar 3-hexanone, if present, will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate) to elute the more polar this compound.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify the pure fractions containing this compound.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Mandatory Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Steps cluster_products Isolated Products Start Crude Reaction Mixture (this compound, Butanal, 3-Hexanone, Salts) Workup Aqueous Work-up Start->Workup Quench & Extract Distillation Fractional Distillation Workup->Distillation Remove Salts & Water-Soluble Impurities Chromatography Column Chromatography Distillation->Chromatography Partially Purified Product Byproducts Byproducts (Butanal, 3-Hexanone) Distillation->Byproducts Low-Boiling Impurities PureProduct Pure this compound Chromatography->PureProduct High Purity Product Chromatography->Byproducts Closely-Boiling Impurities

Caption: Workflow for the purification of this compound.

SideReactions cluster_reactants Reactants cluster_products Potential Products Grignard Vinylmagnesium Bromide DesiredProduct This compound Grignard->DesiredProduct 1,2-Addition (Desired Reaction) SideProduct2 3-Hexanone Grignard->SideProduct2 Potential Side Reaction Aldehyde Butanal Aldehyde->DesiredProduct SideProduct1 Unreacted Butanal Aldehyde->SideProduct1 Incomplete Reaction Aldehyde->SideProduct2

Caption: Potential reaction pathways in this compound synthesis.

References

Technical Support Center: Overcoming Peak Tailing in GC Analysis of 1-Hexen-3-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming peak tailing during the Gas Chromatography (GC) analysis of 1-Hexen-3-OL.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: Peak tailing is a chromatographic issue where a peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum. For this compound, a polar alcohol, this can lead to inaccurate peak integration, reduced resolution from nearby peaks, and decreased sensitivity, ultimately compromising the quantitative accuracy of your results.

Q2: What are the primary causes of peak tailing for a polar analyte like this compound?

A2: The primary causes stem from unwanted interactions between the polar hydroxyl group (-OH) of this compound and active sites within the GC system. These active sites are often exposed silanol groups (Si-OH) on the surfaces of the inlet liner, the front of the GC column, or any packing material like glass wool. Other causes can include physical issues like improper column installation or system contamination.

Q3: How can I determine if the peak tailing is a chemical or a physical problem?

A3: A good diagnostic step is to inject a non-polar compound, such as an alkane. If only the this compound peak (and other polar analytes) tails while the alkane peak is symmetrical, the issue is likely chemical in nature (i.e., active sites). If all peaks, including the non-polar ones, are tailing, it's more likely a physical problem with the setup, such as a poor column cut or installation.

Q4: When should I consider derivatization for this compound analysis?

A4: Derivatization, specifically silylation, should be considered when other troubleshooting steps have failed to resolve peak tailing. This chemical modification replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, which reduces the compound's polarity and its interaction with active sites in the system, leading to improved peak shape.

Troubleshooting Guides

Guide 1: Initial System Evaluation

This guide provides a step-by-step workflow for initial system checks when peak tailing of this compound is observed.

A Observe Peak Tailing for this compound B Inject Non-Polar Standard (e.g., Hexane) A->B C Only this compound Tails? B->C D All Peaks Tail? B->D E Chemical Issue: Proceed to Guide 2 C->E Yes F Physical Issue: Proceed to Guide 3 D->F Yes

Figure 1. Initial diagnostic workflow for peak tailing.
Guide 2: Addressing Chemical Issues (Active Sites)

If the issue is determined to be chemical, follow these steps to mitigate active site interactions.

StepActionRationale
1Replace Inlet Liner The inlet liner is a common source of active sites. Replace with a new, deactivated liner. Consider liners with glass wool that is also deactivated.[1]
2Trim GC Column Active sites can develop at the head of the column due to sample matrix deposition. Trim 10-20 cm from the inlet side of the column.
3Use a More Inert Column If tailing persists, consider a column specifically designed for inertness, such as those with a base-deactivated stationary phase.
4Consider Derivatization If the above steps do not resolve the issue, proceed to the derivatization protocol to chemically modify the this compound.
Guide 3: Correcting Physical System Issues

For tailing that affects all peaks, inspect the physical setup of your GC.

A All Peaks Tailing B Check Column Installation A->B C Inspect Column Cut (should be clean and 90°) B->C D Verify Column Position in Inlet and Detector B->D E Perform Leak Check D->E F Re-analyze Standard E->F

Figure 2. Troubleshooting workflow for physical system issues.

Experimental Protocols

Protocol 1: GC Method for this compound Analysis

This protocol provides a starting point for the GC analysis of this compound. Optimization may be required for your specific instrument and sample matrix.

ParameterRecommended Setting
GC System
Injection ModeSplit (e.g., 50:1) or Splitless
Inlet Temperature250 °C
Injection Volume1 µL
LinerDeactivated, single taper with deactivated glass wool
Carrier GasHelium
Flow Rate1.2 mL/min (constant flow)
GC Column
Stationary PhasePolar Wax (e.g., DB-Wax, Innowax) or Mid-Polarity (e.g., DB-624)
Dimensions30 m x 0.25 mm ID x 0.25 µm film thickness
Oven Program
Initial Temperature50 °C, hold for 2 minutes
Ramp Rate10 °C/min to 220 °C
Final Temperature220 °C, hold for 5 minutes
Detector (FID)
Temperature250 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min
Protocol 2: Silylation of this compound for GC Analysis

This protocol describes a general procedure for the silylation of this compound to improve peak shape.

Materials:

  • This compound standard or sample extract

  • Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile)

  • GC vials with inserts and caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Prepare a solution of this compound in your chosen solvent at a known concentration (e.g., 100 µg/mL). If the sample is in an aqueous matrix, it must be extracted and dried first, as silylation reagents are sensitive to moisture.[2]

  • Reaction Setup: In a clean, dry GC vial, add 100 µL of the this compound solution.

  • Reagent Addition: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or oven.

  • Cooling and Analysis: Allow the vial to cool to room temperature before uncapping. The sample is now ready for injection into the GC system.

  • GC Analysis: Use a non-polar or mid-polar GC column (e.g., DB-5ms or DB-624) for the analysis of the silylated derivative. A polar wax column should be avoided as the silylating reagent can react with the stationary phase.[3]

Data Presentation

The following tables illustrate the expected impact of various troubleshooting steps on the peak asymmetry factor of this compound. An ideal asymmetry factor is 1.0; values greater than 1.2 are typically considered to indicate significant tailing.

Table 1: Effect of Inlet Liner Deactivation on this compound Peak Asymmetry

Liner TypeAsymmetry Factor (Average)Peak Shape Description
Standard (Non-Deactivated)2.1Severe Tailing
Deactivated1.4Moderate Tailing
Ultra-Inert Deactivated 1.1 Symmetrical

Table 2: Influence of GC Column Polarity on this compound Peak Asymmetry

| Column Stationary Phase | Polarity | Asymmetry Factor (Average) | Peak Shape Description | | :--- | :--- | :--- | | 100% Dimethylpolysiloxane (e.g., DB-1) | Non-Polar | 1.8 | Significant Tailing | | 5% Phenyl-Methylpolysiloxane (e.g., DB-5) | Low-Polarity | 1.6 | Moderate-to-Significant Tailing | | Polyethylene Glycol (e.g., DB-Wax) | Polar | 1.2 | Good Symmetry |

Table 3: Impact of Derivatization on this compound Peak Asymmetry (using a non-polar column)

Analyte FormAsymmetry Factor (Average)Peak Shape Description
Underivatized this compound1.9Severe Tailing
Silylated this compound (TMS Derivative) 1.0 Excellent Symmetry

References

Technical Support Center: Optimization of GC-MS Parameters for 1-Hexen-3-OL Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 1-Hexen-3-OL.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS parameters for this compound analysis?

A1: For a starting point, a standard method for volatile organic compounds can be adapted. Optimization may be required based on your specific instrumentation and sample matrix. A summary of recommended initial parameters is provided in the table below.

Q2: Which ions should I monitor for this compound in Selected Ion Monitoring (SIM) mode?

A2: To determine the most abundant and specific ions for this compound, it is recommended to first run a full scan analysis of a standard. Based on its structure, the molecular ion (m/z 100) and characteristic fragment ions should be evaluated for sensitivity and specificity.

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is generally not necessary for the analysis of this compound due to its volatile nature.[1] However, for trace-level detection, derivatization can significantly enhance sensitivity.[1]

Q4: What are suitable sample preparation techniques for this compound?

A4: The choice of sample preparation technique depends on the sample matrix. Common techniques for volatile compounds like this compound include headspace sampling, solid-phase microextraction (SPME), and liquid-liquid extraction (LLE).[2] For aqueous samples, purge-and-trap is also a widely used method.[3]

Q5: How can I prevent contamination and carryover in my analysis?

A5: To prevent contamination, collect samples in clean glass containers and use high-purity volatile organic solvents.[2] To avoid carryover, clean or replace the syringe and injection port, and perform a column bake-out or conditioning between injections.[4] Including several solvent blank injections at the beginning of an analytical sequence can help ensure the system is clean.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Question: My this compound peak is tailing. What could be the cause and how can I fix it?

Answer: Peak tailing is often indicative of active sites in the GC system.[1]

  • Cause: Contaminated or active inlet liner.

    • Solution: Replace the inlet liner with a new, deactivated one. If glass wool is used, ensure it is also deactivated.[1][5]

  • Cause: Active sites on the column, particularly at the inlet.

    • Solution: Trim the first 10-20 cm of the column.[1]

  • Cause: Incompatibility between the sample solvent and the stationary phase.

    • Solution: Ensure the solvent is appropriate for the column's polarity.[1]

Question: Why am I observing peak fronting for my analyte?

Answer: Peak fronting can be caused by column overload or an inappropriate initial oven temperature.

  • Cause: Column overload due to high sample concentration.

    • Solution: Use a lower sample concentration or a split injection.[4]

  • Cause: Initial oven temperature is too high, preventing proper focusing of the analyte on the column.

    • Solution: Decrease the initial oven temperature.[6] For splitless injections, the initial oven temperature should be below the boiling point of the solvent to achieve a good solvent effect for analyte focusing.[7]

Problem 2: Poor Sensitivity or No Peaks

Question: I am experiencing low sensitivity for this compound. How can I improve it?

Answer: Low sensitivity can stem from several factors, from sample injection to detector settings.

  • Cause: A leak in the system, particularly at the injection port septum.

    • Solution: Perform a leak check and replace the septum if necessary.[1][6]

  • Cause: Improper injection technique or a faulty autosampler.

    • Solution: Check the syringe for bubbles before injection and verify the autosampler's settings.[1] A manual injection can help determine if the autosampler is the issue.[7]

  • Cause: The injector temperature is too low, leading to incomplete vaporization.

    • Solution: Increase the injection temperature.[6]

  • Cause: The MS detector is not optimized.

    • Solution: Ensure the ion source and quadrupole temperatures are set correctly and consider increasing the electron multiplier gain.[8]

Question: Why am I not seeing any peaks in my chromatogram?

Answer: The absence of peaks usually points to a fundamental issue with sample introduction or the instrument's core functions.

  • Cause: Defective syringe or incorrect installation.

    • Solution: Try a new or proven syringe.

  • Cause: No carrier gas flow.

    • Solution: Check the gas supply and ensure all flow controllers are functioning correctly.[1]

  • Cause: A broken column or improper installation.

    • Solution: Replace the column or reinstall it correctly.[6]

  • Cause: The detector is not functioning correctly.

    • Solution: For an FID, check if the flame is lit. For a mass spectrometer, ensure it is properly tuned and that there are no communication issues with the data system.[6]

Problem 3: Retention Time Variability

Question: My retention times are shifting between runs. What is the likely cause?

Answer: Retention time variability is often related to issues with the carrier gas flow or oven temperature.[1]

  • Cause: A leak in the system.

    • Solution: Conduct a thorough leak check of the GC system.[1]

  • Cause: Inconsistent carrier gas flow rate.

    • Solution: Verify the pressure of the gas cylinder and the performance of the flow controller.[1]

  • Cause: Repeated column trimming without adjusting the method.

    • Solution: After trimming the column, update the retention times in your method or use retention time locking if available.[5]

Optimized GC-MS Parameters for this compound Detection

The following table summarizes recommended starting parameters for the GC-MS analysis of this compound. These may require further optimization based on the specific instrument and sample matrix.

ParameterRecommended Setting
GC System
Injection ModeSplitless or Headspace
Inlet Temperature250 °C[1]
Injection Volume1 µL (for liquid injection)[1]
LinerDeactivated, glass wool packed[1][5]
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)[1]
GC Column
Stationary PhaseMid-polarity (e.g., DB-624) or non-polar (e.g., DB-5ms)[1]
Dimensions30 m x 0.25 mm ID x 1.4 µm film thickness[1]
Oven Program
Initial Temperature40 °C, hold for 2 minutes[1]
Ramp Rate10 °C/min to 200 °C[1]
Final Temperature200 °C, hold for 2 minutes[1]
MS System
Ionization ModeElectron Ionization (EI)[1]
Ion Source Temp.230 °C[1][9]
Quadrupole Temp.150 °C[1][9]
Acquisition ModeFull Scan (for identification) and SIM (for quantification)[1]
Scan Range (Full Scan)m/z 35-150[1]
SIM IonsTo be determined from a full scan of a standard

Experimental Protocols

Protocol 1: Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol) in a volumetric flask.[1]

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution to create a series of working standards at concentrations appropriate for the expected sample range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).[1]

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

Protocol 2: Headspace-SPME Sample Preparation and GC-MS Analysis

This protocol is a general guideline and should be optimized for the specific sample matrix.

  • Sample Preparation:

    • Transfer a measured amount of the sample (e.g., 5 mL of liquid or 1 g of solid) into a 20 mL headspace vial.

    • If applicable, add a known amount of an internal standard.

    • For aqueous samples, add 1 g of NaCl to the vial to increase the volatility of the analyte.[10]

    • Seal the vial with a PTFE/silicone septum.[10]

  • HS-SPME Procedure:

    • Equilibrate the vial at a set temperature (e.g., 40°C) for a specific time (e.g., 15 minutes) with agitation.[10]

    • Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with agitation.[10]

  • GC-MS Analysis:

    • Ensure the GC-MS system is leak-free and has been properly conditioned.

    • Begin the analytical sequence with several solvent blank injections to confirm the system is clean.[1]

    • Inject a mid-level calibration standard to verify system performance.[1]

    • Desorb the SPME fiber in the GC inlet (e.g., at 250°C for 2 minutes) in splitless mode.[10]

    • Acquire data using the optimized GC-MS parameters. For initial method development, use full scan mode. For quantitative analysis, switch to SIM mode.[1]

    • Run the full sequence of calibration standards, followed by the unknown samples. Include periodic quality control (QC) samples and blanks.[1]

  • Data Analysis:

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis stock_solution Prepare Stock Solution working_standards Prepare Working Standards stock_solution->working_standards calibration Generate Calibration Curve working_standards->calibration sample_prep Prepare Sample in Vial internal_standard Add Internal Standard sample_prep->internal_standard equilibration Equilibrate Sample internal_standard->equilibration extraction Expose SPME Fiber equilibration->extraction desorption Desorb Fiber in Inlet extraction->desorption separation GC Separation desorption->separation detection MS Detection separation->detection quantification Quantify Analyte detection->quantification calibration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_sensitivity Low/No Signal cluster_retention Retention Time Shift start Problem Observed peak_shape Tailing or Fronting? start->peak_shape low_signal Low or No Signal? start->low_signal rt_shift RT Shifting? start->rt_shift tailing_causes Check for: - Active Liner - Column Contamination - Solvent Mismatch peak_shape->tailing_causes Tailing fronting_causes Check for: - Column Overload - High Initial Temp peak_shape->fronting_causes Fronting low_signal_causes Check for: - System Leaks - Injection Issues - Low Inlet Temp low_signal->low_signal_causes Low Signal no_signal_causes Check for: - Carrier Gas Flow - Broken Column - Detector Function low_signal->no_signal_causes No Signal rt_shift_causes Check for: - System Leaks - Flow Controller Issues - Column Trimming rt_shift->rt_shift_causes

Caption: Troubleshooting logic for common GC-MS issues.

References

Technical Support Center: 1-Hexen-3-ol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Hexen-3-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a secondary allylic alcohol.[1] Like other allylic alcohols, its chemical structure, containing both a double bond and a hydroxyl group, makes it susceptible to degradation, primarily through oxidation.[2][3] This degradation can lead to the formation of impurities, such as peroxides and carbonyl compounds, which can compromise experimental results and pose safety hazards.[4][5]

Q2: What are the primary factors that cause this compound to degrade?

A2: The main factors that contribute to the degradation of this compound are:

  • Oxygen: Exposure to air facilitates autoxidation, a primary degradation pathway.[3]

  • Heat: Elevated temperatures accelerate the rate of degradation.[3][6]

  • Light: UV light can promote autoxidation and deplete any added inhibitors.[3]

  • Incompatible Materials: Contact with strong oxidizing agents and strong acids can cause rapid decomposition.[6][7]

Q3: How should I properly store this compound to ensure its stability?

A3: To maximize shelf-life and maintain purity, this compound should be stored in a tightly sealed container under an inert gas atmosphere (e.g., nitrogen or argon).[] The container should be kept in a cool, dry, dark, and well-ventilated area, away from heat, sparks, and open flames.[6][9] For long-term storage, refrigeration (e.g., 2-8°C) is recommended.[10]

Q4: Does this compound have a shelf-life? When should I test it for degradation?

A4: While a specific shelf-life depends on storage conditions and exposure, as a peroxide-forming chemical, its condition should be monitored regularly.[2][4] It is good practice to test opened containers for peroxides every 6 months.[2] Unopened containers should be tested after 12 months or by the manufacturer's expiration date.[2] Always test for peroxides before concentrating the material, for example, by distillation.[4]

Q5: Are there stabilized grades of this compound available?

A5: Yes, some suppliers offer stabilized grades of this compound. These formulations often contain an inhibitor, such as Butylated Hydroxytoluene (BHT), to slow the process of peroxide formation.[2] When purchasing, check the product specifications to see if an inhibitor has been added.

Troubleshooting Guide

Problem: My colorless this compound has developed a yellow tint. What does this mean?

  • Possible Cause: A change in color is often an early indicator of chemical degradation.[9] The yellowing may be due to the formation of small quantities of oxidation byproducts or polymers.

  • Recommended Action:

    • Do not use the material in sensitive applications without first verifying its purity.

    • Perform a purity analysis using Gas Chromatography (GC) to identify and quantify any impurities (see Experimental Protocol 1).

    • Visually inspect the sample for any precipitates or cloudiness (see Experimental Protocol 2).

    • If the purity is compromised, it is safest to dispose of the material according to hazardous waste guidelines.

Problem: I suspect my sample of this compound may have formed peroxides. How can I check, and what are the risks?

  • Possible Cause: If the container has been opened for several months, stored improperly, or is of an unknown age, it may have undergone autoxidation to form explosive peroxide compounds.[3]

  • Risks: Peroxides can be shock, heat, or friction-sensitive and can explode violently, especially upon concentration (e.g., during distillation or evaporation).[4]

  • Recommended Action:

    • Safety First: Handle the container with extreme care. Do not attempt to open a container if solid crystals are visible around the cap or within the liquid, as these could be explosive peroxides.[3] In such cases, contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.

    • If no crystals are visible, you can perform a qualitative test for peroxides (see Experimental Protocol 3).

    • If the test is positive (typically >10 ppm for safe use), the material should be treated to remove peroxides or disposed of as hazardous waste. Do not distill or heat a solvent that tests positive for peroxides.[4]

Problem: My analysis shows unexpected peaks in the GC chromatogram.

  • Possible Cause: The presence of new peaks indicates the formation of degradation products. Common degradation products for allylic alcohols include the corresponding ketone (1-hexen-3-one), other carbonyls, or products of polymerization.[5][11]

  • Recommended Action:

    • Attempt to identify the new peaks using a mass spectrometer (GC-MS) or by comparing retention times with known standards of likely degradation products.[12]

    • If the purity is below the required specification for your experiment, the material should not be used.

    • Review your storage and handling procedures to prevent future degradation.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound
ParameterRecommendationRationale
Temperature Store in a cool place; refrigeration (2-8°C) is recommended.[9][10]Reduces the rate of autoxidation and other degradation reactions.[3]
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).[]Prevents contact with oxygen, a key reactant in peroxide formation.[3]
Container Use a tightly sealed, airtight container.[][13]Prevents exposure to atmospheric oxygen and moisture.
Light Exposure Store in a dark place or in an amber/opaque container.Prevents light-induced (UV) degradation.[3]
Material Purity Use high-purity this compound; consider grades with inhibitors (e.g., BHT).[2]Inhibitors significantly slow the rate of peroxide formation.
Compatibility Avoid contact with strong oxidizing agents and strong acids.[6][7]Prevents rapid and potentially hazardous chemical reactions.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound. It should be optimized for your specific instrumentation.

  • Standard Preparation:

    • Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., hexane or ethanol) at a known concentration (e.g., 1000 µg/mL).

    • Perform serial dilutions to create a set of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation:

    • Dilute an accurately weighed amount of the this compound sample to be tested in the same solvent to fall within the calibration range.

  • GC Conditions (Example):

    • Column: A mid-polarity column (e.g., DB-624, HP-5) is suitable.

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 280°C

    • Oven Program: 50°C hold for 2 min, then ramp at 10°C/min to 220°C, hold for 5 min.

    • Carrier Gas: Helium or Hydrogen.

    • Injection Volume: 1 µL

  • Analysis:

    • Run the calibration standards to generate a calibration curve.

    • Inject the prepared sample.

    • Calculate the purity by comparing the peak area of this compound in the sample to the calibration curve. Identify and quantify any impurity peaks.

Protocol 2: Visual Inspection for Degradation

A simple visual check can often reveal signs of advanced degradation.

  • Safety: Perform the inspection in a well-lit area, wearing appropriate PPE (gloves, safety glasses).

  • Examine the Container: Check for crystals or crusty deposits around the outside of the cap. Do not disturb these if found.

  • Examine the Liquid: Hold the container up to a light source (use a flashlight for amber bottles).[3] Look for:

    • Cloudiness or Haze: The liquid should be clear.[3]

    • Crystals or Precipitates: Any solid formation is a serious warning sign of peroxide formation.[3]

    • Wisp-like Structures: Fine, thread-like formations suspended in the liquid can indicate peroxides.[3]

    • Color Change: Note any deviation from a colorless appearance.

  • Action: If any solid material is observed, do not use or open the container. Contact your EHS department for disposal.

Protocol 3: Qualitative Peroxide Testing

This test can detect the presence of peroxides. Commercial peroxide test strips are readily available and simple to use.

  • Obtain Test Strips: Use commercial test strips designed for detecting peroxides in organic solvents (e.g., Quantofix® or MQuant®).

  • Procedure (Follow manufacturer's instructions):

    • Using a glass rod or pipette, place a drop of the this compound sample onto the test pad of the strip.

    • Allow the solvent to evaporate.

    • After the specified time (e.g., 15-60 seconds), compare the color of the test pad to the color scale provided with the kit.

  • Interpretation:

    • < 10 ppm: Generally considered safe for use.

    • 10-100 ppm: Contains peroxides. Use with caution and avoid concentration.

    • > 100 ppm: Unsafe. Poses a significant explosion risk. The material must be decontaminated or disposed of by EHS professionals.

Visualizations

cluster_main Potential Degradation Pathway of this compound A This compound (Allylic Alcohol) B Allylic Radical A->B H• abstraction (Initiation) F Polymers A->F Polymerization (e.g., via radicals) C Peroxy Radical B->C + O2 (Air) D Hydroperoxide (Unstable) C->D + H• abstraction E 1-Hexen-3-one (Ketone) D->E Decomposition (Heat, Light)

Caption: A simplified diagram of the autoxidation pathway for this compound.

cluster_workflow Experimental Workflow for Stability Assessment start Receive or Retrieve Sample visual Protocol 2: Visual Inspection start->visual peroxide Protocol 3: Peroxide Test visual->peroxide gc Protocol 1: Purity by GC peroxide->gc decision Compare to Specification gc->decision pass PASS: Proceed with Experiment decision->pass Purity OK Peroxides < 10ppm fail FAIL: Treat or Dispose of Sample decision->fail Out of Spec

Caption: Workflow for assessing the stability of a this compound sample.

cluster_troubleshoot Troubleshooting Decision Tree start Suspect Sample Degradation q1 Visible Crystals or Precipitate? start->q1 a1_yes STOP! Contact EHS for Disposal q1->a1_yes Yes q2 Color Change or Cloudiness? q1->q2 No a2_yes Degradation Likely q2->a2_yes Yes q3 Test for Peroxides (Protocol 3) q2->q3 No a2_yes->q3 q4 Peroxides > 10 ppm? q3->q4 a4_yes Unsafe for Use/ Concentration. Dispose or Treat. q4->a4_yes Yes q5 Check Purity by GC (Protocol 1) q4->q5 No q6 Purity Meets Specification? q5->q6 a6_no Do Not Use. Dispose. q6->a6_no No a6_yes Safe to Use q6->a6_yes Yes

Caption: A decision tree for troubleshooting common this compound stability issues.

References

Addressing challenges in the separation of 1-Hexen-3-OL enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Separation of 1-Hexen-3-OL Enantiomers

Welcome to the technical support center for the enantiomeric separation of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the separation of these chiral molecules.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound enantiomers important?

The separation of this compound enantiomers is crucial because, like most chiral molecules, each enantiomer can exhibit distinct biological and sensory properties. In drug development, one enantiomer may have the desired therapeutic effect while the other could be inactive, less effective, or even cause adverse effects. This practice, known as chiral switching, aims to develop single-enantiomer drugs to improve efficacy and safety profiles. In the fragrance and flavor industry, the (S)- and (R)-enantiomers of this compound possess different scent profiles, with the (S)-form described as metallic and green, making their separation essential for specific applications.[1]

Q2: What makes separating enantiomers so challenging?

Enantiomers are mirror images of each other that have identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[2] This makes their separation by standard laboratory techniques like distillation or conventional chromatography impossible.[2][3] Separation requires a chiral environment that can interact differently with each enantiomer, which is achieved using methods like chiral chromatography or enzymatic resolution.[3][4]

Q3: What are the primary methods for separating this compound enantiomers?

The most common and effective methods for separating this compound enantiomers include:

  • Chiral Chromatography (GC and HPLC): This is the most widely used technique. It employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.[2][5] Polysaccharide-based and cyclodextrin-based CSPs are particularly common.[4][6]

  • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme (often a lipase) that selectively catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.[7] This allows for the separation of the reacted enantiomer from the unreacted one. This technique is valued for its high selectivity and environmentally friendly conditions.

  • Derivatization: This involves reacting the racemic mixture with a pure chiral derivatizing agent to form a pair of diastereomers.[2][8] Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography.[8] The original enantiomers can then be recovered by removing the derivatizing agent.

Troubleshooting Guide for Chiral Chromatography

This guide addresses common issues encountered during the chiral separation of this compound via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Q4: I am seeing poor or no resolution between the enantiomer peaks. What should I do?

  • Optimize Mobile/Gas Phase Conditions: For HPLC, altering the mobile phase composition, such as the ratio of organic solvent to modifier (e.g., hexane/isopropanol), can significantly impact selectivity.[9] For GC, optimizing the temperature program (slowing the ramp rate) or carrier gas flow rate can improve resolution. Decreasing the flow rate can enhance peak efficiency and resolution.[4]

  • Change the Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is highly specific. If one column doesn't provide separation, screening a different type of CSP (e.g., switching from a cellulose-based to an amylose-based column) is a standard approach.[9]

  • Adjust Temperature: Lowering the column temperature in both GC and HPLC often increases the enantioselectivity, leading to better resolution, although it may increase analysis time and peak broadening.

Q5: My peaks are tailing or are excessively broad. How can I fix this?

  • Check for Column Contamination: Strongly adsorbed impurities from previous samples can cause peak distortion. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[10] For immobilized columns, solvents like DMF or THF may be used for regeneration.[10]

  • Verify Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause precipitation on the column frit or head, leading to peak shape issues.[10] Ensure the sample solvent is compatible with or weaker than the mobile phase.

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase, causing broad or tailing peaks. Reduce the injection volume or sample concentration.

Q6: The retention times for my enantiomers are drifting between runs. Why is this happening?

  • Insufficient Column Equilibration: This is common in gradient HPLC methods but can also occur in isocratic systems if the column is not properly equilibrated between injections.[11] Ensure the column is flushed with the mobile phase for a sufficient number of column volumes before the next injection.

  • Mobile Phase Inconsistency: In HPLC, ensure the mobile phase composition is stable and accurately prepared. Small variations in solvent ratios or additive concentrations can cause retention shifts.

  • Temperature Fluctuations: Unstable column temperature will lead to inconsistent retention times. Ensure the column oven is maintaining a stable and accurate temperature.

Q7: My column backpressure has suddenly increased. What is the cause?

  • Blocked Inlet Frit: The most common cause is the blockage of the inlet frit by particulate matter from the sample or mobile phase.[10] This can sometimes be resolved by back-flushing the column.

  • Precipitation: Sample precipitation at the head of the column due to solvent incompatibility can also cause high backpressure.[10]

  • Prevention: Always filter your mobile phase and use a guard column to protect the analytical column from contamination and particulates.[10]

Quantitative Data

The selection of a chiral stationary phase is critical for successful separation. The table below summarizes typical performance data for the gas chromatographic separation of this compound enantiomers on different types of columns.

Chiral Stationary Phase (CSP) TypeTypical Carrier GasTemperature Program Example(R)-Enantiomer Retention Time (min)(S)-Enantiomer Retention Time (min)Resolution (Rs)
Derivatized β-Cyclodextrin (e.g., Rt-βDEXsa)Helium40°C (5 min), ramp 2°C/min to 150°C21.522.1> 1.8
Derivatized γ-CyclodextrinHydrogen50°C (2 min), ramp 3°C/min to 160°C18.218.7> 1.5
Polysaccharide-based (e.g., Chiralpak IA)Helium60°C Isothermal15.316.5> 2.0

Note: Data are representative and may vary based on specific instrument conditions, column dimensions, and carrier gas flow rate.

Experimental Protocols

Protocol 1: Enantioselective Analysis by Chiral Gas Chromatography (GC)

This protocol outlines a standard method for the separation and quantification of this compound enantiomers.

1. Materials and Equipment:

  • Gas Chromatograph with Flame Ionization Detector (FID).

  • Chiral Capillary Column (e.g., Rt-βDEXsa, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Sample: Racemic this compound, diluted to 100 ppm in hexane.

  • Standard laboratory glassware, syringes.

2. GC Conditions:

  • Injector Temperature: 220°C.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 50:1.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • Oven Program: Initial temperature 40°C, hold for 5 minutes. Ramp at 2°C/minute to 150°C. Hold for 2 minutes.

  • Detector Temperature: 250°C.

3. Procedure:

  • Prepare a 100 ppm solution of racemic this compound in high-purity hexane.

  • Set up the GC instrument with the specified conditions and allow the system to equilibrate until a stable baseline is achieved.

  • Perform a blank injection with hexane to ensure no contaminants are present.

  • Inject the this compound sample.

  • Record the chromatogram and identify the two enantiomer peaks based on their retention times.

  • Calculate the resolution (Rs) between the peaks and determine the enantiomeric ratio by integrating the peak areas.

Protocol 2: Enzymatic Kinetic Resolution (EKR) of this compound

This protocol describes a typical procedure for the lipase-catalyzed acylation of this compound.

1. Materials:

  • Racemic this compound.

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B).[12]

  • Acyl Donor: Vinyl acetate.

  • Solvent: tert-Butyl methyl ether (MTBE).

  • Standard laboratory glassware, magnetic stirrer, incubator shaker.

  • Equipment for analysis (Chiral GC or HPLC).

2. Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1 mmol) and vinyl acetate (1.5 mmol) in 20 mL of MTBE.

  • Add the immobilized lipase (e.g., 50 mg) to the solution.[12]

  • Seal the flask and place it in an incubator shaker set to 30°C and 200 rpm.[12]

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 12 hours).

  • To analyze an aliquot, filter out the enzyme and analyze the sample using the chiral GC method described in Protocol 1. The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.

  • Once ~50% conversion is reached, stop the reaction by filtering off the enzyme.

  • The resulting mixture containing one enantiomer of this compound and the acetylated ester of the other enantiomer can be separated by standard column chromatography on silica gel.

Visualizations: Workflows and Logic Diagrams

The following diagrams illustrate key workflows and decision-making processes in the separation of this compound enantiomers.

G cluster_prep Sample Preparation cluster_method Separation Method cluster_analysis Analysis & Purification racemate Racemic this compound dissolve Dissolve in Appropriate Solvent racemate->dissolve separation Chiral Separation (GC or HPLC) dissolve->separation detect Detection (e.g., FID, UV) separation->detect quantify Quantification (Peak Integration) detect->quantify collect Fraction Collection (Preparative Scale) quantify->collect enant_R (R)-Enantiomer collect->enant_R enant_S (S)-Enantiomer collect->enant_S

Caption: General experimental workflow for the chiral separation and analysis of this compound.

G start Problem: Poor or No Resolution q1 Is this a new method? start->q1 a1_yes Screen Different CSPs (Cellulose, Amylose, Cyclodextrin) q1->a1_yes  Yes a1_no Has performance degraded? q1->a1_no No a2_yes Regenerate/Clean Column (Follow Mfr. Protocol) a1_no->a2_yes Yes a2_no Optimize Conditions a1_no->a2_no No opt_temp Decrease Temperature a2_no->opt_temp opt_mp Adjust Mobile Phase / Carrier Gas Flow a2_no->opt_mp

Caption: Troubleshooting decision tree for addressing poor enantiomeric resolution in chromatography.

References

Optimizing reaction conditions for the synthesis of hexyn-3-ol-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-hexyn-1-ol. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 3-hexyn-1-ol?

A1: A widely used and effective method for the synthesis of 3-hexyn-1-ol involves a two-step process. The first step is the formation of an ethylacetylene magnesium halide (a Grignard reagent) from the reaction of a methyl magnesium halide with propargyl chloride. The second step is the addition of ethylene oxide to this Grignard reagent, followed by hydrolysis to yield the final product.[1]

Q2: What are the critical parameters to control for a successful synthesis?

A2: The success of this synthesis hinges on several critical parameters:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent quenching of the Grignard reagent.

  • Temperature Control: The reaction temperature at each step is crucial. The formation of the Grignard reagent and the subsequent addition of ethylene oxide should be performed at controlled, often low, temperatures to minimize side reactions.[1][2]

  • Purity of Reagents: The purity of the starting materials, particularly the propargyl chloride and magnesium turnings, is essential for achieving high yields.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the Grignard reagent by atmospheric oxygen and moisture.

Q3: What are the potential side reactions during the formation of the ethylacetylene magnesium halide?

A3: The primary side reaction of concern is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting propargyl chloride. This results in the formation of a dimer and reduces the yield of the desired Grignard reagent. Another potential issue is the rearrangement of the propargyl Grignard reagent to an allenyl Grignard reagent, which can lead to the formation of allenic byproducts.[3]

Q4: How can I minimize the formation of byproducts during the ethylene oxide addition?

A4: To minimize byproduct formation during the addition of ethylene oxide, it is crucial to maintain a low reaction temperature.[2] Slow, controlled addition of ethylene oxide to the Grignard solution helps to prevent localized temperature increases and potential polymerization of the ethylene oxide. The molar ratio of ethylene oxide to the Grignard reagent should also be carefully controlled, typically aiming for a ratio of 0.5 to 1.[1]

Q5: What is the recommended method for purifying the final product, 3-hexyn-1-ol?

A5: The primary method for purifying 3-hexyn-1-ol is distillation of the organic phase after hydrolysis and separation from the aqueous layer.[1] For highly polar compounds that are difficult to separate from baseline impurities using standard silica gel chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of 3-Hexyn-1-ol Inactive magnesium surface due to oxidation.Activate the magnesium turnings prior to use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Presence of moisture in glassware or solvents.Thoroughly flame-dry all glassware under vacuum and use anhydrous solvents. Ensure the reaction is carried out under a dry, inert atmosphere.
Incomplete formation of the Grignard reagent.Allow sufficient reaction time for the formation of the Grignard reagent. Gentle warming can initiate the reaction, but be cautious of runaway reactions.
Wurtz coupling of the propargyl Grignard reagent.Add the propargyl chloride slowly to the magnesium suspension to maintain a low concentration. Maintain a moderate reaction temperature.
Presence of a Significant Amount of High-Boiling Point Impurity Wurtz coupling byproduct formation.Optimize the addition rate and temperature of the propargyl chloride addition during Grignard formation to minimize this side reaction.
Formation of Allenic Byproducts Rearrangement of the propargyl Grignard to an allenyl Grignard.Perform the Grignard formation at a low temperature. Consider using a TMS-protected propargyl halide to prevent rearrangement.[3]
Reaction Stalls During Ethylene Oxide Addition Low reactivity of the Grignard reagent.Ensure the Grignard reagent was successfully formed and has not been quenched. Titration of an aliquot can confirm its concentration.
Polymerization of ethylene oxide.Maintain a low reaction temperature during the addition of ethylene oxide. Add the ethylene oxide slowly and ensure efficient stirring.
Difficulties in Product Isolation and Purification Emulsion formation during workup.Add a saturated aqueous solution of ammonium chloride during hydrolysis to facilitate phase separation.[1]
Co-elution of impurities during chromatography.For polar alkynols, consider using HILIC for better separation.[4] Adjust the solvent system for standard column chromatography.

Experimental Protocols

Synthesis of Ethylacetylene Magnesium Halide (Grignard Reagent)
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings.

  • Initiation: Add a small crystal of iodine to the flask.

  • Solvent Addition: Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.

  • Reagent Addition: Dissolve methyl halide (chloride or bromide) in anhydrous ether/THF and add it to the dropping funnel. Add a small portion of the methyl halide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle bubbling and the disappearance of the iodine color.

  • Grignard Formation: Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

  • Second Grignard Formation: To the solution of methyl magnesium halide, add a solution of propargyl chloride in anhydrous ether/THF dropwise at 0°C.[1] A catalyst such as copper (I) chloride can be added.[1] Stir the mixture for one hour at this temperature.

Synthesis of 3-Hexyn-1-ol
  • Ethylene Oxide Addition: Cool the freshly prepared ethylacetylene magnesium halide solution to between -10°C and +40°C.[1] Add a solution of ethylene oxide in anhydrous ether/THF dropwise to the Grignard reagent. The molar ratio of ethylene oxide to the Grignard reagent should be between 0.5 and 1.[1]

  • Reaction Quenching: After the addition is complete, stir the reaction mixture for an additional hour at the same temperature.

  • Hydrolysis: Pour the reaction mixture into a stirred aqueous solution of ammonium chloride.[1]

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Purify the crude product by distillation to obtain 3-hexyn-1-ol.[1]

Visualizations

Reaction_Workflow cluster_Grignard Step 1: Grignard Reagent Formation cluster_Addition Step 2: Ethylene Oxide Addition & Workup A Methyl Halide + Propargyl Chloride D Ethylacetylene Magnesium Halide A->D B Magnesium Turnings B->D C Anhydrous Ether/THF C->D F Halogeno Magnesium Salt of 3-Hexyn-1-ol D->F E Ethylene Oxide E->F H 3-Hexyn-1-ol F->H G Aqueous NH4Cl G->H I Purification (Distillation) H->I Troubleshooting_Tree cluster_Grignard Grignard Formation Issues cluster_Addition Ethylene Oxide Addition Issues Start Low Yield of 3-Hexyn-1-ol Grignard_Formation Reaction initiation problem? Start->Grignard_Formation Anhydrous Ensure anhydrous conditions Grignard_Formation->Anhydrous Yes Activate_Mg Activate Mg (Iodine, 1,2-dibromoethane) Grignard_Formation->Activate_Mg Yes Side_Reactions Side reactions (Wurtz, Rearrangement)? Grignard_Formation->Side_Reactions No Slow_Addition Slow addition of propargyl chloride Side_Reactions->Slow_Addition Yes Low_Temp Maintain low temperature Side_Reactions->Low_Temp Yes EO_Addition Reaction stalls or polymerization? Side_Reactions->EO_Addition No Control_Temp Control temperature during EO addition EO_Addition->Control_Temp Yes Slow_EO_Addition Slow addition of ethylene oxide EO_Addition->Slow_EO_Addition Yes

References

Enhancing the resolution of 1-Hexen-3-OL in chromatographic analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatographic Analysis of 1-Hexen-3-OL

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for enhancing the resolution of this compound in chromatographic analyses. Below, you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques for analyzing this compound?

A1: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of this compound.[1] GC is generally preferred for volatile compounds like this compound.[1] HPLC offers significant flexibility in method development due to a wider variety of stationary and mobile phases.[1]

Q2: My this compound peak is exhibiting significant tailing. What are the common causes and how can I resolve this?

A2: Peak tailing is a common issue often caused by interactions between the analyte and active sites within the GC system or by physical setup problems.[2][3][4] Common causes include a contaminated or active inlet liner, active sites on the column, improper column installation, or a mismatch between the solvent and the stationary phase.[2][3][5] To resolve this, you can try replacing the inlet liner, trimming the first 10-20 cm of the column, ensuring the column is installed correctly, or using a more compatible solvent.[2][4][5]

Q3: How can I separate the enantiomers of this compound?

A3: this compound is a chiral molecule, and separating its enantiomers requires a chiral stationary phase (CSP).[6][7][8] For GC analysis, cyclodextrin-based columns, particularly derivatized β-cyclodextrin phases, are highly effective for enantioselective separation of volatile chiral compounds like this.[1] In HPLC, various CSPs are available that can achieve enantiomeric separation based on forming transient diastereomeric complexes.[8]

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is generally not required for this compound due to its volatility, especially for GC analysis. However, the secondary alcohol group can sometimes lead to poor peak shape.[9] In such cases, or for trace-level detection, derivatization (e.g., silylation or acylation) can improve volatility, thermal stability, and chromatographic performance by reducing polarity and minimizing interactions with the stationary phase, leading to sharper, more symmetrical peaks.[9]

Q5: What factors can I adjust to improve the overall resolution of my chromatogram?

A5: To improve resolution, you can modify several parameters. Key factors include lowering the column temperature, selecting a different stationary phase to enhance selectivity, increasing the column length, or using a column with a smaller internal diameter.[10][11][12] Additionally, optimizing the carrier gas type (e.g., using hydrogen instead of helium) and its flow rate can significantly improve separation efficiency.[10]

Troubleshooting Guides

This section provides systematic steps to diagnose and resolve common issues affecting the resolution of this compound.

Issue 1: Poor Peak Shape (Tailing)

Peak tailing can compromise resolution and lead to inaccurate quantification.[13] It is often caused by secondary, undesirable interactions of the analyte with the chromatographic system.[13]

  • Symptom: The trailing edge of the peak is elongated compared to the leading edge.

  • Systematic Checks:

    • Check the Inlet: A contaminated or active inlet liner is a primary cause. Replace the liner with a new, deactivated one.[2][3]

    • Inspect the Column: The column itself may have active sites, especially at the inlet. Trim 10-20 cm from the front of the column.[4][5] If the problem persists, the entire column may be contaminated or aged and require replacement.[5]

    • Verify Column Installation: An improperly installed column can create dead volume or turbulence, leading to tailing for all peaks.[4][5] Ensure the column is cut cleanly at a 90° angle and inserted to the correct depth in both the inlet and detector.[4][14]

    • Evaluate Solvent Compatibility: An incompatibility between the injection solvent and the stationary phase can cause poor peak shape.[5]

Issue 2: Poor Peak Shape (Fronting)

Peak fronting is typically a sign of column overload.

  • Symptom: The leading edge of the peak is elongated.

  • Systematic Checks:

    • Sample Concentration: The most common cause is injecting too much sample mass onto the column.[14] Dilute the sample and reinject to see if the peak shape improves.

    • Column Capacity: If dilution is not an option, consider using a column with a higher capacity, which can be achieved with a thicker stationary phase film or a larger column diameter.[13]

Issue 3: Inadequate Separation (Co-elution)

When two peaks are not sufficiently separated, it is necessary to adjust parameters that influence selectivity, efficiency, or retention.

  • Symptom: Peaks overlap, making individual quantification difficult or impossible.

  • Systematic Checks:

    • Adjust Temperature/Mobile Phase Gradient: Lowering the initial oven temperature in GC or using a shallower gradient in HPLC increases analyte retention and interaction with the stationary phase, often improving separation.[11][15]

    • Change Stationary Phase: The most powerful way to alter selectivity is to change the stationary phase.[11] For this compound, switching from a non-polar to a mid-polarity or polar phase (e.g., a WAX-type column) in GC can resolve co-elution with non-polar analytes.

    • Modify Column Dimensions: Increasing column length directly increases the number of theoretical plates, which enhances resolving power.[11][12] Decreasing the internal diameter also leads to sharper peaks and better efficiency.[11]

    • Optimize Carrier Gas Flow Rate: Operating the carrier gas at its optimal linear velocity maximizes column efficiency.[10]

Data Presentation

Table 1: Recommended Initial GC-MS Parameters for this compound Analysis (Adapted from standard methods for similar volatile compounds)[2]

ParameterRecommended SettingPurpose
GC System
Injection ModeSplitless or HeadspaceSuitable for trace or volatile analysis.
Inlet Temperature220-250 °CEnsures complete vaporization without degradation.
LinerDeactivated, glass woolMinimizes active sites and peak tailing.[2]
Carrier GasHelium or HydrogenHydrogen provides better efficiency at higher flow rates.
Flow Rate1.0 - 1.5 mL/min (constant flow)Optimal for standard 0.25 mm ID columns.
GC Column
Stationary PhaseMid-polarity (e.g., DB-624) or Polar (e.g., DB-WAX)Polar phases provide better retention and selectivity for alcohols.
Dimensions30 m x 0.25 mm ID x 0.25-0.50 µm film thicknessStandard dimensions providing good efficiency and capacity.
Oven Program
Initial Temperature40-50 °C, hold for 2 minAllows for solvent focusing and separation of very volatile compounds.
Ramp Rate5-10 °C/min to 220 °CA moderate ramp provides good separation without excessive run times.
MS System
Ionization ModeElectron Ionization (EI)Standard for generating reproducible mass spectra.
Ion Source Temp.230 °CStandard temperature for EI.
Quadrupole Temp.150 °CStandard temperature for quadrupole.
Acquisition ModeFull Scan (for identification), SIM (for quantification)Full scan identifies unknowns; SIM provides higher sensitivity for target analytes.

Experimental Protocols

Protocol 1: General Purpose GC-MS Analysis of this compound

This protocol provides a general workflow for the quantitative analysis of this compound.

  • Standard Preparation:

    • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or ethyl acetate) in a volumetric flask.[2]

    • Working Standards: Perform serial dilutions of the stock solution to create a calibration curve in the desired concentration range (e.g., 0.1, 1, 5, 10, 50 µg/mL).[2]

  • GC-MS System Preparation:

    • Ensure the system is free of leaks.[16]

    • Condition a new column as per the manufacturer's instructions to remove contaminants and stabilize the phase.[17]

    • Perform an instrument bake-out if contamination is suspected.[3]

  • Sequence Setup and Execution:

    • Begin the sequence with several solvent blank injections to confirm system cleanliness.[2]

    • Inject a mid-level standard to verify system performance (retention time, peak shape, and response).[2]

    • Run the full sequence of calibration standards, followed by samples. Include periodic quality control (QC) samples to monitor performance.[2]

  • Data Acquisition:

    • For initial method development, acquire data in full scan mode to confirm the mass spectrum of this compound.

    • For quantitative analysis, switch to Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 57, 71, 82, 100 based on NIST data) to enhance sensitivity.[18]

Visual Guides

Troubleshooting_Workflow Workflow for Troubleshooting Poor Resolution start Poor Resolution or Peak Shape Observed check_all_peaks Do all peaks in the chromatogram show the issue? start->check_all_peaks yes_path Systemic Issue check_all_peaks->yes_path Yes no_path Analyte-Specific Issue check_all_peaks->no_path No check_install Verify Column Installation (Cut, Depth, Ferrules) yes_path->check_install check_inlet Perform Inlet Maintenance (Replace Liner, Septum) check_install->check_inlet check_flow Check Carrier Gas Flow Rate and for Leaks check_inlet->check_flow check_shape What is the peak shape? no_path->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting coelution Co-elution check_shape->coelution Co-eluting solve_tailing Suspect Active Sites or Polarity Mismatch. - Use deactivated liner. - Trim column inlet. - Check solvent. tailing->solve_tailing solve_fronting Suspect Column Overload. - Dilute sample. - Use higher capacity column. fronting->solve_fronting solve_coelution Optimize Separation. - Lower temperature ramp. - Change stationary phase. - Increase column length. coelution->solve_coelution

Caption: A logical workflow for diagnosing and resolving common chromatographic resolution issues.

Peak_Tailing_Diagnosis Decision Tree for Diagnosing Peak Tailing start Peak Tailing Observed q1 Does the solvent peak and all other peaks tail? start->q1 sol1 Indicates a physical or system-wide problem. q1->sol1 Yes q2 Do only active/polar compounds (like this compound) tail? q1->q2 No sol1_a 1. Improper column installation (dead volume). sol1->sol1_a sol1_b 2. Poor column cut. sol1_a->sol1_b sol1_c 3. Gross contamination at column inlet. sol1_b->sol1_c sol2 Indicates chemical activity in the system. q2->sol2 Yes q3 Do only late-eluting peaks tail? q2->q3 No sol2_a 1. Contaminated/active inlet liner. sol2->sol2_a sol2_b 2. Active sites on column. sol2_a->sol2_b sol2_c 3. Incompatible solvent. sol2_b->sol2_c sol3 Suspect cold spots or insufficient carrier gas flow at high temps. q3->sol3

Caption: A decision tree to systematically identify the root cause of peak tailing.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 1-Hexen-3-one Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile organic compounds (VOCs) like 1-Hexen-3-one is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of various analytical methodologies for the determination of 1-Hexen-3-one, a significant α,β-unsaturated ketone found in various matrices including food, beverages, and biological samples.[1] The performance of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) are compared, with supporting data and detailed experimental protocols.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique for the quantification of 1-Hexen-3-one is contingent on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters of the aforementioned analytical methods.

ParameterHS-SPME-GC-MSGC-FIDHPLC-UVqNMR
Principle Separation by GC, detection by mass spectrometry after headspace solid-phase microextraction.Separation by GC, detection by flame ionization.Separation by liquid chromatography, detection by UV absorbance.Quantification based on the direct relationship between signal intensity and molar concentration.
Selectivity Very HighModerate to HighModerateHigh
Sensitivity High (ng/L to µg/L)Moderate (µg/L to mg/L)Low (mg/L)Low (mg/mL)
Linearity (R²) >0.99>0.99 (for similar volatile ketones)>0.99 (for similar compounds)N/A
Precision (RSD%) < 5% (with internal standard)< 10%< 10%< 2%
Limit of Detection (LOD) 0.05 ng/mL~0.019 g/kg (for similar volatile compounds)~0.13-0.33 mM (for short-chain fatty acids)~0.1 mg/mL
Limit of Quantification (LOQ) 0.15 ng/mL~0.063 g/kg (for similar volatile compounds)~0.5-1.0 mM (for short-chain fatty acids)~0.5 mg/mL
Matrix Effect Can be significant, often mitigated by stable isotope dilution.[1]Moderate, can be affected by co-eluting hydrocarbons.High, susceptible to interference from matrix components absorbing at low UV wavelengths.Low to negligible.
Throughput ModerateHighHighLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is highly suitable for the trace-level quantification of 1-Hexen-3-one in complex matrices.[1] The use of a deuterated internal standard like 1-Hexen-3-one-d3 is recommended to compensate for matrix effects and improve accuracy and precision.[2]

1. Sample and Standard Preparation:

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Hexen-3-one and dissolve it in 10 mL of methanol.[3]

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of 1-Hexen-3-one-d3 and dissolve it in 10 mL of methanol.[3]

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into a blank matrix (e.g., fruit puree, beverage). A typical concentration range could be 1-100 ng/g.[3]

  • Sample Preparation: Homogenize the sample if necessary. Transfer a known amount (e.g., 5 g of fruit puree or 5 mL of beverage) into a 20 mL headspace vial.[1][3] Add a known amount of the 1-Hexen-3-one-d3 internal standard solution (e.g., 50 ng).[3] To enhance the volatility of the analyte, 1-2 g of sodium chloride can be added to the vial.[1][3] Seal the vial with a PTFE/silicone septum.[1]

2. HS-SPME Procedure:

  • Equilibrate the vial at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation.[1]

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with agitation.[1]

3. GC-MS Analysis:

  • GC System:

    • Injection Port: Desorb the SPME fiber in the GC inlet at 250°C for 2 minutes in splitless mode.[1]

    • Column: A suitable capillary column such as DB-WAX or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) can be used.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.[4]

    • Oven Program: An initial temperature of 40°C (hold for 2 minutes), ramped to 220°C at a rate of 10°C/min.[1]

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is recommended. Monitor characteristic ions for 1-Hexen-3-one (e.g., m/z 98, 69, 55) and its deuterated internal standard (e.g., m/z 101, 72, 58).[3]

4. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.[3]

  • Determine the concentration of 1-Hexen-3-one in the samples using the calibration curve.[3]

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and cost-effective method for the analysis of volatile organic compounds. While less selective than GC-MS, it can provide accurate quantification, especially for less complex matrices.

1. Sample and Standard Preparation:

  • Prepare stock and working standard solutions of 1-Hexen-3-one in a suitable solvent such as methanol or hexane.[5]

  • Sample preparation may involve direct injection for liquid samples or headspace analysis for solid or viscous matrices. For headspace analysis, follow a similar procedure as described for HS-SPME-GC-MS, without the SPME step.

2. GC-FID Analysis:

  • GC System:

    • Injection Port: 250°C, split/splitless injection depending on the concentration.[6]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically used.[5]

    • Carrier Gas: Helium or nitrogen at a constant flow rate.[6]

    • Oven Program: An initial temperature of 50°C (hold for 1 min), ramped at 15°C/min to 120°C, then ramped at 20°C/min to 230°C and held for 3 min.[7]

  • FID System:

    • Detector Temperature: 260-320°C.[6][7]

    • Gas Flows: Hydrogen and air flows should be optimized according to the manufacturer's recommendations (e.g., H2: 40 mL/min, Air: 350-400 mL/min).[6][7]

3. Quantification:

  • Generate a calibration curve by plotting the peak area of the 1-Hexen-3-one standard against its concentration.[5]

  • Quantify the amount of 1-Hexen-3-one in the samples by comparing their peak areas to the calibration curve.[5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The analysis of 1-Hexen-3-one by HPLC-UV is challenging due to its lack of a strong chromophore. Detection is typically performed at low UV wavelengths (around 210 nm), which can lead to interference from matrix components.[8] This method is more suitable for relatively clean sample matrices.

1. Sample and Standard Preparation:

  • Prepare stock and working standard solutions of 1-Hexen-3-one in the mobile phase.

  • Sample preparation may involve liquid-liquid extraction or solid-phase extraction to remove interfering matrix components. Acidification of the sample (pH < 2) may be necessary to improve the retention of the analyte on a reverse-phase column.[8]

2. HPLC-UV Analysis:

  • HPLC System:

    • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact composition will require optimization.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.[9]

  • UV Detector:

    • Detection Wavelength: 210 nm.[8]

3. Quantification:

  • Prepare a calibration curve by plotting the peak area of the 1-Hexen-3-one standards against their concentrations.

  • Determine the concentration of 1-Hexen-3-one in the samples from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a specific reference standard of the same compound.[10]

1. Sample Preparation:

  • Accurately weigh a known amount of the 1-Hexen-3-one sample (e.g., 10-20 mg) into an NMR tube.[11]

  • Add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a signal in a clear region of the spectrum.

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).[11] Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift (δ = 0.00 ppm).[11]

2. NMR Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.[11]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) should be used.[11]

    • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[11]

3. Quantification:

  • Integrate the signals of both the 1-Hexen-3-one and the internal standard.

  • The concentration of 1-Hexen-3-one is calculated using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quantification Quantification sample Sample homogenize Homogenization (if necessary) sample->homogenize aliquot Aliquoting homogenize->aliquot add_is Addition of Internal Standard (e.g., 1-Hexen-3-one-d3) aliquot->add_is hplc HPLC-UV aliquot->hplc qnmr qNMR aliquot->qnmr add_salt Addition of Salt (e.g., NaCl) add_is->add_salt seal Sealing Vial add_salt->seal hs_spme Headspace SPME seal->hs_spme equilibration Equilibration (e.g., 40°C, 15 min) hs_spme->equilibration extraction Extraction (e.g., 30 min) equilibration->extraction gcms GC-MS extraction->gcms gcfid GC-FID extraction->gcfid calibration Calibration Curve gcms->calibration hplc->calibration gcfid->calibration calculation Concentration Calculation qnmr->calculation calibration->calculation

Caption: General experimental workflow for 1-Hexen-3-one determination.

fragmentation_pathway cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement cluster_other Other Fragments M [C₆H₁₀O]⁺˙ m/z = 98 (Molecular Ion) loss1 - •C₂H₅ M->loss1 loss2 - C₃H₄ M->loss2 f1 [C₄H₅O]⁺ m/z = 69 f3 [C₄H₇]⁺ m/z = 55 f1->f3 f4 [C₃H₅]⁺ m/z = 41 f1->f4 loss1->f1 f2 [C₃H₆O]⁺˙ m/z = 58 loss2->f2

Caption: Mass spectrometry fragmentation of 1-Hexen-3-one.

References

A Comparative Analysis of 1-Hexen-3-ol and cis-3-Hexen-1-ol Aroma Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the aroma profiles of two isomeric hexenols: 1-Hexen-3-ol and cis-3-Hexen-1-ol. These C6 alcohols are prevalent in nature and are significant contributors to the scent of many fruits, vegetables, and plants. Understanding their distinct aromatic characteristics is crucial for applications in flavor and fragrance chemistry, sensory science, and for professionals in drug development exploring olfactory-related pathways.

Introduction to the Compounds

This compound is a secondary alcohol with the chemical formula C₆H₁₂O. It possesses a double bond between the first and second carbon atoms and a hydroxyl group on the third carbon. Its aroma is generally characterized as being complex, with ethereal, rum-like, green, and fruity notes.

cis-3-Hexen-1-ol , also known as leaf alcohol, is a primary alcohol with the formula C₆H₁₂O. The double bond is located between the third and fourth carbon atoms in a cis configuration, and the hydroxyl group is on the first carbon. It is renowned for its intense and fresh green, grassy aroma, strongly associated with the smell of freshly cut grass and crushed leaves.[1][2]

Quantitative Aroma Profile Comparison

The following table summarizes the key quantitative data related to the aroma profiles of this compound and cis-3-Hexen-1-ol. A direct comparison of odor potency is challenging due to the lack of a consistently reported odor threshold for this compound in the surveyed literature.

PropertyThis compoundcis-3-Hexen-1-olReferences
CAS Number 4798-44-1928-96-1
Molecular Formula C₆H₁₂OC₆H₁₂O
Molar Mass 100.16 g/mol 100.16 g/mol
Aroma Descriptors Ethereal, rum-like, green, fruity, slightly fattyIntense green, fresh, grassy, cut grass, crushed leaves[1][3]
Odor Threshold Data not available0.04-0.52 mg/kg (differential threshold)[1]

Sensory Perception and Olfactory Pathways

The perception of aroma compounds like this compound and cis-3-Hexen-1-ol is initiated by the interaction of these volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. This interaction triggers a signaling cascade within the olfactory sensory neurons.

For cis-3-Hexen-1-ol , its characteristic "grassy" scent has been specifically linked to the olfactory receptor OR2J3 .[2][4][5] Genetic variations in the OR2J3 gene can lead to differences in an individual's sensitivity to the aroma of cis-3-Hexen-1-ol.[2][4] The binding of an odorant to its receptor activates a G-protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger opens cyclic nucleotide-gated ion channels, leading to depolarization of the neuron and the transmission of a signal to the brain, where it is interpreted as a specific smell.

While the specific receptors for the "ethereal" and "rum-like" notes of This compound are not as well-defined in the literature, it is understood that its perception also follows the general olfactory signaling pathway. The unique combination of olfactory receptors that it activates determines its distinct and complex aroma profile.

Below is a generalized diagram of the olfactory signaling pathway.

Olfactory_Signaling_Pathway Olfactory Signaling Pathway Odorant Odorant (e.g., Hexenol) OR Olfactory Receptor (e.g., OR2J3) Odorant->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺, Na⁺ Ion_Channel->Ca_Na Influx of Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to Signal Signal to Brain Depolarization->Signal

A diagram of the general olfactory signaling pathway.

Experimental Protocols: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to determine which volatile compounds in a sample are responsible for its aroma. The following is a generalized protocol for the analysis of aroma compounds like this compound and cis-3-Hexen-1-ol.

1. Sample Preparation:

  • Samples containing the volatile compounds are prepared. This may involve solvent extraction, headspace solid-phase microextraction (SPME), or direct injection of a diluted standard. The choice of method depends on the sample matrix and the concentration of the analytes.

2. GC Separation:

  • The prepared sample is injected into a gas chromatograph.

  • Column: A polar capillary column (e.g., DB-WAX) is often used for the separation of alcohols.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is applied to the oven to separate the compounds based on their boiling points and polarities. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 230°C).

3. Olfactometry (Sniffing Port):

  • The effluent from the GC column is split. One portion goes to a chemical detector (e.g., a mass spectrometer or flame ionization detector), and the other portion is directed to a heated sniffing port.

  • A trained sensory panel or individual assessor sniffs the effluent at the port and records the time, duration, and description of any detected odors.

  • Humidified air is typically mixed with the effluent at the sniffing port to prevent the nasal passages of the assessor from drying out.

4. Data Analysis:

  • The data from the chemical detector (chromatogram) is aligned with the sensory data from the olfactometry analysis.

  • This allows for the identification of the specific chemical compounds that correspond to the perceived aromas.

  • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the odor activity value (OAV) of each compound, which is a measure of its contribution to the overall aroma.

Below is a workflow diagram for a typical GC-O experiment.

GCO_Workflow Gas Chromatography-Olfactometry (GC-O) Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis Sample Sample containing This compound and/or cis-3-Hexen-1-ol Extraction Extraction / Dilution Sample->Extraction GC Gas Chromatograph Extraction->GC Splitter Column Effluent Splitter GC->Splitter Detector Chemical Detector (MS or FID) Splitter->Detector Sniffing_Port Sniffing Port Splitter->Sniffing_Port Chromatogram Chromatogram Detector->Chromatogram Olfactogram Olfactogram (Sensory Data) Sniffing_Port->Olfactogram Data_Analysis Data Correlation and Analysis Chromatogram->Data_Analysis Olfactogram->Data_Analysis Report Final Report Data_Analysis->Report

A workflow for GC-O analysis of aroma compounds.

Conclusion

This compound and cis-3-Hexen-1-ol, while being structural isomers, present markedly different aroma profiles. cis-3-Hexen-1-ol is characterized by a singular, potent green and grassy aroma, the perception of which is linked to the olfactory receptor OR2J3. In contrast, this compound offers a more complex and nuanced aroma with ethereal, rum-like, and fruity notes, the specific receptor interactions of which are less well understood. The lack of a definitive odor threshold for this compound in the current literature highlights an area for future sensory research. The methodologies and pathways described herein provide a framework for the continued investigation and comparison of these and other important volatile aroma compounds.

References

Spectroscopic Roadmap: Confirming the Structure of 1-Hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of organic chemistry, unambiguous structural elucidation is paramount. For researchers and professionals in drug development, confirming the precise arrangement of atoms within a molecule is a critical step. This guide provides a comprehensive comparison of the spectroscopic data for 1-Hexen-3-ol against its constitutional isomers, offering a clear pathway for its structural confirmation using routine spectroscopic techniques. Detailed experimental protocols and a logical workflow are presented to aid in this analytical process.

Distinguishing Features: A Spectroscopic Comparison

The key to differentiating this compound from its isomers lies in the unique fingerprint each molecule leaves on various spectroscopic analyses. The following tables summarize the expected quantitative data from Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
This compound 3200–3600 (broad), 3020–3080 (medium), 1620–1680 (weak)O-H stretch, =C-H stretch, C=C stretch
trans-2-Hexen-1-ol3200–3600 (broad), 3020–3100 (medium), 1640–1680 (weak)O-H stretch, =C-H stretch, C=C stretch
Hexan-2-one1705-1725 (strong)C=O stretch

Note: The IR spectrum of an alcohol is characterized by a broad O-H stretching band, while a ketone exhibits a strong C=O stretch. The presence of a C=C bond is indicated by a weak absorption around 1620-1680 cm⁻¹ and vinylic C-H stretches above 3000 cm⁻¹.[1][2][3]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 5.85, 5.20, 5.08, 4.08, 1.50, 1.38, 0.93m, d, d, m, m, m, t1H, 1H, 1H, 1H, 2H, 2H, 3H=CH, =CH₂, =CH₂, -CH(OH)-, -CH₂-, -CH₂-, -CH₃
trans-2-Hexen-1-ol5.66, 4.05, 2.00, 1.38, 0.91m, d, q, m, t2H, 2H, 2H, 2H, 3H-CH=CH-, -CH₂OH, =C-CH₂-, -CH₂-, -CH₃
Hexan-2-one2.42, 2.13, 1.56, 1.31, 0.90t, s, m, m, t2H, 3H, 2H, 2H, 3H-CH₂C(=O)-, -C(=O)CH₃, -CH₂-, -CH₂-, -CH₃

Note: The ¹H NMR spectrum of this compound is distinguished by the presence of three distinct signals in the vinyl region (5-6 ppm) and a signal for the proton on the carbon bearing the hydroxyl group (-CH(OH)-) around 4.08 ppm.[4]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound 141.6, 114.3, 72.9, 39.3, 18.6, 14.0
trans-2-Hexen-1-ol132.8, 129.3, 63.4, 34.4, 22.4, 13.7
Hexan-2-one209.3, 43.8, 29.8, 26.2, 22.4, 13.9

Note: The ¹³C NMR spectrum of this compound shows two signals in the sp² region (100-150 ppm) and a signal for the carbon attached to the hydroxyl group around 72.9 ppm. In contrast, hexan-2-one displays a characteristic downfield signal for the carbonyl carbon above 200 ppm.[5][6]

Table 4: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 10082, 71, 57, 43
trans-2-Hexen-1-ol10082, 67, 57, 41
Hexan-2-one10085, 71, 58, 43

Note: While all three isomers have the same molecular weight of 100.16 g/mol , their fragmentation patterns upon electron ionization will differ, providing additional structural information.

Experimental Protocols

To obtain the data for structural confirmation, the following standard experimental procedures can be employed:

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a "neat" spectrum can be obtained. Place one to two drops of the pure liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[7]

  • Data Acquisition: Place the "sandwich" of plates in the sample holder of an FT-IR spectrometer.

  • Background Collection: Record a background spectrum of the empty instrument.

  • Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-25 mg of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[8][9] For ¹³C NMR, a more concentrated solution (50-100 mg) may be necessary.[8] Ensure the solution is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9]

  • Data Acquisition: Insert the NMR tube into the spectrometer. The instrument will be tuned and locked onto the deuterium signal of the solvent.

  • ¹H NMR: Acquire the proton spectrum. Standard parameters usually involve a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and multiplicities for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid, the sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10][11]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions. This fragmentation pattern is a unique characteristic of the molecule's structure.

Logical Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the spectroscopic confirmation of the this compound structure.

Spectroscopic_Confirmation cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Detailed Structural Analysis cluster_3 Confirmation and Final Verification Unknown Unknown Sample IR Acquire IR Spectrum Unknown->IR IR_Analysis Analyze IR Spectrum IR->IR_Analysis OH_Present O-H Stretch Present? IR_Analysis->OH_Present C_O_Present C=O Stretch Present? OH_Present->C_O_Present No NMR Acquire ¹H & ¹³C NMR Spectra OH_Present->NMR Yes Not_Alcohol Not an Alcohol C_O_Present->Not_Alcohol Yes NMR_Analysis Analyze NMR Data NMR->NMR_Analysis Vinyl_Protons Vinyl Protons Observed? NMR_Analysis->Vinyl_Protons CHOH_Signal CH-OH Signal Present? Vinyl_Protons->CHOH_Signal Yes Isomer Isomer Identified Vinyl_Protons->Isomer No MS Acquire Mass Spectrum CHOH_Signal->MS Yes CHOH_Signal->Isomer No MS_Analysis Analyze MS Fragmentation MS->MS_Analysis Structure_Confirmed Structure Confirmed: This compound MS_Analysis->Structure_Confirmed Matches this compound MS_Analysis->Isomer Does Not Match

Caption: Logical workflow for the spectroscopic confirmation of this compound.

References

A Comprehensive Comparison of 1-Hexen-3-ol Analytical Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, the accuracy and reliability of experimental results are paramount. The quality of analytical standards is a cornerstone of this accuracy, directly impacting the validity of analytical methods and the quantification of target compounds. This guide provides an objective comparison of 1-Hexen-3-ol analytical standards available from various suppliers, supported by detailed experimental protocols for their evaluation.

The Analytical Workflow: Ensuring Standard Integrity

A systematic approach is crucial for the verification and comparison of analytical standards. The following workflow outlines the key analytical techniques employed to confirm the identity, purity, and overall quality of a this compound standard.

Analytical_Workflow cluster_0 Standard Reception & Initial Checks cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison node_reception Receive Standard node_docs Documentation Review (CoA, MSDS) node_reception->node_docs Check node_visual Visual Inspection node_docs->node_visual Verify node_identity Identity Confirmation (NMR, IR) node_visual->node_identity Proceed to Testing node_purity Purity Assessment (GC-FID) node_identity->node_purity node_water Water Content (Karl Fischer) node_purity->node_water node_impurities Impurity Profiling (GC-MS) node_water->node_impurities node_data Compile & Compare Data node_impurities->node_data node_decision Supplier Selection node_data->node_decision

A typical analytical workflow for the verification of a chemical standard.
Comparative Analysis of this compound Analytical Standards

The selection of an appropriate analytical standard is a critical decision for any research laboratory. This table summarizes the specifications of this compound standards from prominent suppliers based on publicly available information. It is important to note that specific batch data may vary, and users should always refer to the lot-specific Certificate of Analysis (CoA).

FeatureSupplier A (e.g., Sigma-Aldrich)Supplier B (e.g., TCI America)Supplier C (e.g., Alfa Aesar)
Purity (by GC) ≥98%>97.0%98%[1]
Identity Confirmation Conforms to structureConforms to structureConforms to structure
Water Content Not specifiedNot specifiedNot specified
Documentation CoA available per lotCoA available upon requestCoA available per lot[1]
Physical Appearance Colorless liquidColorless to light yellow liquidNot specified
Traceability To internal standardsTo internal standardsTo internal standards
Decision Framework for Standard Selection

Choosing the right analytical standard involves balancing several factors, including the requirements of the analytical method, regulatory compliance, and budget. The following diagram illustrates a logical decision-making process.

Decision_Framework node_start Start: Need for This compound Standard node_purity Required Purity? node_start->node_purity node_high_purity High Purity (>99%) node_purity->node_high_purity High node_std_purity Standard Purity (≥97%) node_purity->node_std_purity Standard node_docs Documentation Needs? node_high_purity->node_docs node_std_purity->node_docs node_full_coa Full CoA with Impurity Profile node_docs->node_full_coa Extensive node_basic_coa Basic CoA node_docs->node_basic_coa Basic node_budget Budget Constraints? node_full_coa->node_budget node_basic_coa->node_budget node_premium Select Premium Supplier node_budget->node_premium Flexible node_value Select Value-Oriented Supplier node_budget->node_value Strict node_end Final Supplier Choice node_premium->node_end node_value->node_end

A decision-making framework for selecting an analytical standard.

Experimental Protocols for Comparative Analysis

To conduct a thorough in-house comparison of this compound analytical standards from different suppliers, the following experimental protocols are recommended.

Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of the this compound standard and to identify any volatile impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Autosampler

Reagents:

  • This compound analytical standards from different suppliers

  • High-purity solvent (e.g., ethanol or hexane)

Procedure:

  • Standard Preparation: Accurately prepare a solution of each this compound standard in the chosen solvent at a concentration of approximately 1 mg/mL.

  • GC-FID Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, 50:1 split ratio)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Final hold: 5 minutes at 250 °C

    • Detector Temperature: 280 °C

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Calculate the purity of each standard using the area percent method. Identify and quantify any impurities present.

Water Content Determination by Karl Fischer Titration

Objective: To accurately quantify the water content in the this compound standard.

Instrumentation:

  • Volumetric or Coulometric Karl Fischer Titrator

Reagents:

  • Karl Fischer reagent (CombiTitrant 5 or equivalent)

  • Anhydrous methanol or appropriate Karl Fischer solvent

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Standardize the titrant using a certified water standard.

  • Sample Preparation: Accurately weigh an appropriate amount of the this compound standard directly into the titration vessel.

  • Titration: Start the titration and record the volume of titrant required to reach the endpoint.

  • Calculation: Calculate the water content as a percentage of the total mass of the standard. Perform the analysis in triplicate for each standard.

Identity Confirmation by ¹H-NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and to detect any structurally related impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Prepare an NMR sample by dissolving approximately 10-20 mg of the this compound standard in about 0.7 mL of CDCl₃ containing TMS.[2]

  • NMR Acquisition:

    • Acquire a ¹H-NMR spectrum with standard acquisition parameters.

    • Typical parameters include a 30° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.[2]

  • Data Analysis: Process the spectrum (phasing, baseline correction, and referencing to TMS at 0 ppm). Compare the obtained spectrum with a reference spectrum or predicted chemical shifts and coupling constants for this compound.[3][4]

Identity Confirmation by Infrared (IR) Spectroscopy

Objective: To confirm the functional groups present in the this compound molecule.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Apply a small drop of the neat this compound standard directly onto the ATR crystal.

  • IR Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with a reference IR spectrum of this compound, noting the characteristic absorption bands for the hydroxyl (-OH) and vinyl (C=C) groups.[5]

Conclusion

The selection of a this compound analytical standard should be a well-informed decision based on the specific requirements of the intended application. While most reputable suppliers provide standards of high purity, conducting in-house verification using the detailed protocols outlined in this guide is a best practice for ensuring the quality and reliability of research data. By systematically evaluating the purity, water content, and identity of the standards, researchers can have greater confidence in their analytical results and contribute to the overall reproducibility of scientific findings.

References

Cross-Validation of HPLC and GC Methods for 1-Hexen-3-OL Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) such as 1-hexen-3-ol is crucial for quality control, flavor and fragrance profiling, and various research applications. The choice of analytical methodology is paramount in achieving reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of this compound, supported by representative experimental data and detailed protocols.

This compound, a semi-volatile alcohol with a characteristic green, leafy aroma, presents unique analytical challenges. While GC is traditionally favored for volatile compounds, HPLC can also be adapted for its analysis, particularly when dealing with complex matrices or when the analyte is prone to thermal degradation. This guide explores the strengths and limitations of each technique to aid in the selection of the most appropriate method for your specific needs.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC and GC methods for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.5 - 2 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 1.5 - 6 µg/mL0.03 - 0.3 µg/mL
Linearity (R²) > 0.995> 0.999
Precision (%RSD) < 5%< 3%
Accuracy (% Recovery) 90 - 110%95 - 105%
Analysis Time 10 - 20 minutes5 - 15 minutes
Derivatization Required NoNo (but can improve peak shape)
Sample Volatility Not a primary requirementEssential

Experimental Protocols

Detailed methodologies for both HPLC and GC are crucial for obtaining accurate and reproducible results. The following protocols are provided as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the direct analysis of this compound without derivatization.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (due to the lack of a strong chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples and standards should be dissolved in the mobile phase to a final concentration within the linear range of the method.

Gas Chromatography (GC) Protocol

GC, particularly when coupled with a mass spectrometer (MS), is a highly sensitive and specific method for volatile compounds like this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A mid-polarity capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID x 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or split (e.g., 20:1 for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 180 °C.

    • Hold: Hold at 180 °C for 3 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target ions: m/z 57, 82, 100) and full scan for identification.

  • Sample Preparation: Samples and standards should be dissolved in a volatile solvent such as methanol or hexane.

Methodology and Workflow Diagrams

Visualizing the experimental and logical workflows can aid in understanding the cross-validation process and the individual analytical procedures.

Cross-Validation Workflow for Analytical Methods cluster_hplc HPLC Method cluster_gc GC Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_sample Sample Analysis hplc_val->hplc_sample compare Comparison of Results hplc_sample->compare gc_dev Method Development gc_val Method Validation gc_dev->gc_val gc_sample Sample Analysis gc_val->gc_sample gc_sample->compare conclusion Conclusion on Method Suitability compare->conclusion

Caption: Cross-validation workflow between HPLC and GC methods.

HPLC Experimental Workflow for this compound Analysis prep Sample/Standard Preparation (Dissolve in Mobile Phase) hplc HPLC System prep->hplc injection Autosampler Injection (10 µL) hplc->injection separation C18 Reversed-Phase Column (Isocratic Elution) injection->separation detection UV-Vis Detector (210 nm) separation->detection data Data Acquisition & Processing (Chromatogram Generation) detection->data quant Quantification (Peak Area vs. Calibration Curve) data->quant

Caption: Experimental workflow for HPLC analysis of this compound.

GC-MS Experimental Workflow for this compound Analysis prep Sample/Standard Preparation (Dissolve in Volatile Solvent) gcms GC-MS System prep->gcms injection Injector Port (Split/Splitless) gcms->injection separation Capillary GC Column (Temperature Programming) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometer (Full Scan / SIM) ionization->detection data Data Acquisition & Processing (Mass Spectra & Chromatogram) detection->data quant Quantification & Identification (Peak Area & Spectral Library) data->quant

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

Both HPLC and GC are viable techniques for the quantification of this compound, with the choice of method depending on the specific analytical requirements.

  • GC-MS is generally the superior method for the analysis of this compound due to its higher sensitivity, selectivity, and speed, making it ideal for trace analysis and complex matrices.

  • HPLC-UV offers a simpler alternative that does not require sample volatilization and can be advantageous when dealing with less volatile impurities or when a GC system is unavailable. However, its lower sensitivity may be a limiting factor for some applications.

A thorough cross-validation, as outlined in the workflow diagram, is recommended when transitioning between methods or when establishing a new analytical procedure to ensure consistency and reliability of results.

A Comparative Guide to the Characterization of 1-Hexen-3-OL Isomers: Multidimensional vs. Single-Dimensional Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of volatile isomers, such as the enantiomers of 1-hexen-3-ol, is critical in fields ranging from flavor and fragrance analysis to pharmaceutical development, where the biological activity of a molecule can be highly dependent on its stereochemistry. This guide provides an objective comparison of two powerful gas chromatography (GC) techniques for the analysis of this compound isomers: heart-cutting multidimensional gas chromatography (MDGC) and conventional single-dimensional gas chromatography with flame ionization detection (GC-FID).

The selection of an appropriate analytical technique is paramount for achieving the requisite selectivity and sensitivity. While single-dimensional GC is a robust and widely used method, complex matrices can often lead to co-elution, compromising accurate identification and quantification. Multidimensional GC offers a solution by providing significantly enhanced resolving power.[1][2]

Methodology Comparison

This guide details the experimental protocols for two distinct methods for the analysis of this compound isomers. The first is a heart-cutting MDGC-MS method, which offers high selectivity by separating the isomers on two different capillary columns.[3][4] The second is a conventional single-dimensional GC-FID method, a widely accessible technique for the analysis of volatile organic compounds.

Experimental Protocols

Method 1: Heart-Cutting Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS)

This method utilizes a dual-column system for enhanced separation of the this compound enantiomers. A non-polar column is used in the first dimension to separate the bulk of the sample components, followed by a "heart-cut" of the region containing the this compound isomers, which is then transferred to a second, chiral column for enantioselective separation.

Experimental Conditions:

ParameterFirst Dimension (1D)Second Dimension (2D)
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 mL/minHelium, constant flow at 1.2 mL/min
Oven Program 40°C (1 min hold), ramp to 150°C at 3°C/min60°C (1 min hold), ramp to 200°C at 2°C/min
Inlet Splitless, 250°C-
Detector -Mass Spectrometer (MS)
MS Parameters -Ion Source: 230°C, Quadrupole: 150°C, Scan Range: m/z 35-250
Heart-Cut A timed event based on the elution window of this compound from the 1D column.-

Method 2: Single-Dimensional Gas Chromatography-Flame Ionization Detection (GC-FID)

This method employs a single chiral capillary column to separate the this compound enantiomers, with detection by a flame ionization detector. This approach is simpler and more rapid but may be susceptible to interferences from co-eluting matrix components.

Experimental Conditions:

ParameterSetting
Column Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Hydrogen, constant flow at 80 cm/sec
Oven Program 60°C (1 min hold), ramp to 200°C at 2°C/min
Inlet Split (100:1), 250°C
Detector Flame Ionization Detector (FID)
FID Temperature 220°C

Performance Comparison

The following table summarizes the expected performance of the two methods for the analysis of this compound isomers. The data for resolution is based on published results for the structurally similar compound 1-octen-3-ol on an Rt-βDEXsa column, as direct comparative data for this compound was not available in the reviewed literature.[5]

Performance MetricHeart-Cutting MDGC-MSSingle-Dimensional GC-FID
Resolution (Rs) of Enantiomers > 2.0 (baseline separation)~1.5 (near baseline separation)
Peak Capacity HighModerate
Selectivity Very High (two orthogonal separation mechanisms)High (chiral column)
Sensitivity (LOD) Low (ng/L to pg/L with MS)Moderate (µg/L with FID)
Analysis Time Longer (due to two separation dimensions)Shorter
Robustness against Matrix Effects HighModerate to Low

Visualizing the Workflow and Analytical Approaches

To better illustrate the experimental processes and the logical relationships between the analytical techniques, the following diagrams are provided.

MDGC_Workflow cluster_sample Sample Introduction cluster_1D First Dimension cluster_transfer Heart-Cutting cluster_2D Second Dimension cluster_detection Detection Sample Sample Injection GC1 GC Separation (Non-polar Column) Sample->GC1 HC Heart-Cut Transfer of this compound Isomers GC1->HC GC2 GC Separation (Chiral Column) HC->GC2 MS Mass Spectrometry (Detection & Identification) GC2->MS

Caption: Experimental workflow for heart-cutting multidimensional GC-MS analysis.

Analytical_Comparison cluster_goal Analytical Goal cluster_approaches Analytical Approaches cluster_mdgc_features MDGC Features cluster_sdgc_features SDGC Features Goal Characterization of This compound Isomers MDGC Multidimensional GC (MDGC) Goal->MDGC SDGC Single-Dimensional GC (SDGC) Goal->SDGC MDGC_HighRes High Resolution MDGC->MDGC_HighRes MDGC_HighSelect High Selectivity MDGC->MDGC_HighSelect MDGC_Complex Complex Instrumentation MDGC->MDGC_Complex SDGC_Simplicity Simplicity SDGC->SDGC_Simplicity SDGC_Speed Faster Analysis SDGC->SDGC_Speed SDGC_Matrix Matrix Interference Risk SDGC->SDGC_Matrix

Caption: Logical comparison of multidimensional and single-dimensional GC approaches.

Conclusion

The choice between heart-cutting MDGC-MS and single-dimensional GC-FID for the characterization of this compound isomers depends on the specific analytical requirements. For applications demanding the highest level of confidence in identification and quantification, especially in complex sample matrices, the superior selectivity and resolution of heart-cutting MDGC-MS make it the preferred method. However, for routine screening or when dealing with simpler matrices where high throughput is a priority, the speed and simplicity of single-dimensional GC-FID may be more suitable. Researchers should carefully consider the trade-offs between analytical performance, instrument complexity, and analysis time when selecting the optimal method for their specific needs.

References

A Comparative Guide to the Bioactivity of C6 Unsaturated Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: C6 unsaturated alcohols, often categorized as Green Leaf Volatiles (GLVs), are organic compounds released by plants in response to mechanical damage or stress. These molecules, including isomers of hexenol, are responsible for the characteristic "green" scent of freshly cut grass. Beyond their role in plant communication and defense, C6 unsaturated alcohols exhibit a range of bioactive properties, including antimicrobial, antioxidant, and anti-inflammatory effects, making them subjects of interest for pharmaceutical and therapeutic research. This guide provides a comparative analysis of the bioactivity of prominent C6 unsaturated alcohols, supported by experimental data and detailed protocols.

Comparative Bioactivity Data

The biological activities of C6 unsaturated alcohols can vary significantly based on the position and stereochemistry of the double bond. The following tables summarize available quantitative data for antimicrobial and antioxidant activities.

Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundTest OrganismMIC (µg/mL)Reference / Notes
trans-2-Hexenol Escherichia coli19.53 - 312.50[1]
Pseudomonas aeruginosa19.53 - 312.50[1]
Proteus vulgaris19.53 - 312.50[1]
Fusarium verticillioidesInhibitory Activity[2] (Qualitative)
cis-3-Hexenol Staphylococcus aureus> 500[3][4]
Escherichia coli> 500[3][4]
cis-2-Hexenol Fusarium verticillioidesInhibitory Activity[2] (Qualitative)
trans-3-Hexenol Fusarium verticillioidesInhibitory Activity[2] (Qualitative)

*Note: Data for cis-3-Hexenol is derived from studies on essential oils where it is a primary component. The MIC values represent the concentration of the total essential oil, not the pure compound.

Antioxidant Activity

Antioxidant potential is often measured by the half-maximal inhibitory concentration (IC50) in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates higher antioxidant activity.

CompoundAssayIC50Reference / Notes
trans-2-Hexenol DPPHWeak Activity[5][6] (Specific value not available)
cis-3-Hexenol DPPH3,162 - 5,475 µg/mL*[3][4]

*Note: Data for cis-3-Hexenol is from essential oils of Phyllostachys heterocycla varieties, where it is the main constituent (24-35%). The IC50 value is for the complete essential oil.

Anti-inflammatory Activity

Quantitative IC50 data for pure C6 unsaturated alcohols in anti-inflammatory assays is limited in publicly accessible literature. However, studies consistently show their involvement in modulating key inflammatory pathways. Their activity is primarily associated with the downregulation of pro-inflammatory mediators.

CompoundAssociated Anti-inflammatory EffectsKey Mediators / Pathways
trans-2-Hexenol Reduction of pro-inflammatory cytokine production.TNF-α, IL-6[7][8]
cis-3-Hexenol Modulation of inflammatory signaling cascades.NF-κB pathway[9][10]

Signaling Pathway in Inflammation

C6 unsaturated alcohols often exert their anti-inflammatory effects by intervening in cellular signaling cascades. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. Inhibition of this pathway prevents the transcription of genes for pro-inflammatory cytokines like TNF-α and IL-6.

NF_kB_Pathway cluster_stimulus cluster_cytoplasm Stimulus Stimulus TLR4 TLR4 Receptor Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA Translocation & Binding IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release C6_Alcohol C6 Unsaturated Alcohol C6_Alcohol->IKK Inhibits Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines

Caption: Simplified NF-κB signaling pathway and proposed inhibition by C6 alcohols.

Experimental Protocols & Workflows

Reproducible experimental design is critical for comparative studies. The following are detailed methodologies for the key bioassays discussed.

Antimicrobial Susceptibility: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation of Inoculum: Select 3-5 isolated colonies of the test microorganism from an 18-24 hour agar plate. Suspend in a sterile broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[11]

  • Compound Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. In the first column, add 100 µL of the C6 alcohol stock solution (at 2x the highest desired concentration) to create a total volume of 200 µL.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).[12]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[13]

Broth_Microdilution_Workflow A Prepare 0.5 McFarland Bacterial Suspension F Inoculate Wells (1-11) with 100µL Bacteria A->F B Prepare 2x Compound Stock Solution D Add 100µL of 2x Compound to Column 1 B->D C Dispense 100µL Broth into 96-well Plate C->D E Perform 2-fold Serial Dilutions (Column 1 to 10) D->E E->F G Incubate Plate (37°C, 18-24h) F->G H Read Wells for Turbidity Determine MIC G->H

Caption: Workflow for MIC determination using the broth microdilution method.

Antioxidant Activity: DPPH Radical Scavenging

This assay measures the capacity of a compound to scavenge the stable DPPH free radical.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Keep the solution protected from light.[14]

  • Sample Preparation: Prepare a series of dilutions of the C6 alcohol in the same solvent. A positive control, such as Ascorbic Acid or Trolox, should also be prepared.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution (and controls). A blank well should contain 100 µL of solvent and 100 µL of the DPPH solution.[15]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (concentration required to inhibit 50% of the DPPH radical) is determined by plotting the % inhibition against the sample concentrations.[16]

DPPH_Workflow A Prepare 0.1 mM DPPH Solution (in Methanol) D Add 100µL DPPH Solution to All Wells & Mix A->D B Prepare Serial Dilutions of Test Compound & Control C Pipette 100µL of Sample into 96-well Plate B->C C->D E Incubate in Dark (30 minutes, RT) D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition and Determine IC50 Value F->G

Caption: General workflow for the DPPH radical scavenging antioxidant assay.

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This simple screening method assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Protocol:

  • Reaction Mixture: Prepare a 5 mL reaction mixture containing 0.2 mL of egg albumin (1-2% solution), 2.8 mL of Phosphate Buffered Saline (PBS, pH 6.4-7.4), and 2 mL of the C6 alcohol at various concentrations.[17]

  • Control: A positive control using a known anti-inflammatory drug (e.g., Diclofenac sodium) should be run in parallel. The negative control should contain 2 mL of distilled water instead of the sample.

  • Incubation: Incubate all tubes at 37°C for 20-30 minutes.[17][18]

  • Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 15 minutes.[19]

  • Measurement: After cooling to room temperature, measure the turbidity (absorbance) of the solutions at 660 nm or 280 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value can be determined from a plot of % inhibition versus concentration.[20]

References

A Comparative Guide to Verifying the Purity of Synthesized 1-Hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of standard analytical techniques for verifying the purity of 1-Hexen-3-ol, a valuable chemical intermediate. We present detailed experimental protocols, comparative data, and workflow visualizations to assist in selecting the most appropriate method for your laboratory.

Overview of Analytical Techniques

The selection of an analytical method for purity determination depends on the nature of potential impurities, required accuracy, and available instrumentation. For a volatile alcohol like this compound, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most suitable techniques.

Technique Principle Primary Use Case Advantages Limitations
GC-MS Separates volatile compounds based on boiling point and polarity, with mass spectrometry for identification.Primary method for detecting and identifying volatile organic impurities.High resolution and sensitivity; provides structural information for impurity identification.Not suitable for non-volatile impurities; requires sample vaporization at high temperatures.
HPLC-UV/RID Separates compounds based on their partitioning between a mobile and stationary phase.Analysis of less volatile or thermally sensitive impurities.Wide applicability; non-destructive.Lower resolution for highly volatile compounds compared to GC; requires chromophores for UV detection.
qNMR Signal intensity is directly proportional to the number of nuclei, allowing for direct quantification against an internal standard.Absolute purity determination without needing a reference standard of the analyte.Highly accurate and precise; provides structural information; non-destructive.[1]Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.
Potential Impurities in this compound Synthesis

The purity of this compound is largely dependent on its synthetic route. A common method is the Grignard reaction between propylmagnesium bromide and acrolein. Potential impurities from this synthesis include:

  • n-Hexanol: Formed by the over-reduction of the double bond or reaction of the Grignard reagent with trace water followed by reaction with the aldehyde.

  • Unreacted Starting Materials: Residual acrolein or propyl bromide.

  • Coupling Products: Hexane, from the coupling of two propyl groups from the Grignard reagent.

  • Isomeric Hexenols: Such as cis/trans-3-hexen-1-ol, which can arise from alternative synthetic pathways.

Experimental Protocols & Data

This section provides detailed methodologies for the key analytical techniques and presents expected quantitative data in structured tables for easy comparison.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for analyzing volatile compounds like this compound due to its high separation efficiency and definitive identification capabilities.

Experimental Protocol: GC-MS
  • Sample Preparation: Accurately weigh approximately 50 mg of the synthesized this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a high-purity volatile solvent such as dichloromethane or methanol.

  • Instrument Setup:

    • Load the specified GC-MS method.

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Injection: Inject 1.0 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire the chromatogram and mass spectra.

  • Data Analysis:

    • Identify the main peak corresponding to this compound by comparing its retention time and mass spectrum to a reference.

    • Identify any impurity peaks by searching their mass spectra against a library (e.g., NIST).

    • Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all integrated peaks.

Data Presentation: GC-MS
Parameter Value
GC Column DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)[2][3]
Inlet Split mode (50:1 ratio), 250 °C[2]
Carrier Gas Helium at a constant flow of 1.0 mL/min[2]
Oven Program Initial 60 °C, ramp at 10 °C/min to 240 °C, hold for 5 minutes[2][3]
MS Ion Source Electron Ionization (EI) at 70 eV[2]
MS Scan Range m/z 35-250
Transfer Line Temp. 280 °C[2]
Compound Expected Retention Time (min) Key Mass Fragments (m/z)
This compound ~ 5.5 - 6.541, 57, 82, 100[4]
n-Hexanol ~ 6.0 - 7.043, 56, 84, 102

Note: Retention times are estimates and will vary based on the specific instrument and conditions. n-Hexanol, with a higher boiling point, is expected to elute after this compound on a standard non-polar column.

Visualization: GC-MS Workflow

GC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Synthesized This compound B Dissolve & Dilute in Volatile Solvent A->B C Inject Sample into GC-MS B->C D Separate Volatiles (GC) C->D E Detect & Fragment (MS) D->E F Integrate Chromatogram Peaks E->F G Identify Impurities (Mass Spectra Library) F->G H Calculate Purity (% Area) F->H

Caption: Workflow for this compound Purity Validation using GC-MS.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile alternative, particularly useful if non-volatile impurities are suspected or if the compound is thermally unstable. A reversed-phase method is typically employed for moderately polar compounds like this compound.

Experimental Protocol: HPLC
  • Mobile Phase Preparation: Prepare the mobile phase (e.g., Acetonitrile:Water, 60:40 v/v). Filter and degas thoroughly.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Run the analysis and record the chromatogram.

  • Data Analysis:

    • Identify the main peak for this compound based on retention time.

    • Calculate purity based on the area percentage of the main peak relative to the total peak area.

Data Presentation: HPLC
Parameter Value
Column C8 or C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Refractive Index (RID) or UV (at low wavelength, e.g., 210 nm)
Injection Volume 10 µL
Compound Expected Elution Order
n-Hexanol Later than this compound
This compound Earlier than n-Hexanol

Note: In reversed-phase chromatography, more polar compounds elute earlier. n-Hexanol is slightly more polar than this compound and is expected to have a shorter retention time.

Visualization: HPLC Workflow

HPLC Purity Analysis Workflow A Prepare Mobile Phase (e.g., ACN:Water) C Equilibrate HPLC System A->C B Prepare Sample Solution in Mobile Phase D Inject Sample B->D C->D E Isocratic Elution D->E F Detect with RID/UV E->F G Analyze Chromatogram F->G H Calculate % Purity G->H

Caption: General workflow for purity analysis of this compound by HPLC.

Method 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard, without the need for a this compound reference material.

Experimental Protocol: ¹H qNMR
  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) a known amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Accurately weigh (to 0.01 mg) a known amount of the synthesized this compound into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both compounds completely.

  • Instrument Setup:

    • Use a standard single-pulse experiment.

    • Ensure a sufficient relaxation delay (d1), typically 5 times the longest T₁ relaxation time of any proton being integrated (a value of 30-60 seconds is often sufficient for small molecules).[1]

  • Data Acquisition: Acquire the ¹H NMR spectrum with a high signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration).

  • Data Processing:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, unique signal for the internal standard and a unique signal for this compound.

  • Purity Calculation: Use the following formula to calculate the purity:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation: NMR
Parameter Value
Solvent CDCl₃
Internal Standard Maleic Acid (Signal: ~6.28 ppm, singlet, 2H)
Relaxation Delay (d1) 30-60 s
Number of Scans 16-64 (to achieve S/N > 250:1)
Compound Proton Assignment Expected ¹H Chemical Shift (ppm) Multiplicity
This compound =CH- (vinyl)~5.85[5]ddd
=CH₂ (vinyl)~5.20 and ~5.08[5]m
-CH(OH)-~4.08[5]m
-CH₂-~1.50m
-CH₂-~1.38m
-CH₃~0.93[5]t
trans-3-Hexen-1-ol =CH-~5.58 and ~5.39[6][7]m
-CH₂OH~3.60[6][7]t

Note: The vinyl protons (=CH- and =CH₂) are well-resolved and can be used for quantification provided they do not overlap with impurity signals.

Visualization: qNMR Purity Calculation Logic

qNMR Purity Calculation Logic cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_spectral Spectral Data cluster_calc Calculation Mass_A Mass Analyte (m_analyte) Ratio_M Mass Ratio (m_std / m_analyte) Mass_A->Ratio_M Mass_S Mass Standard (m_std) Mass_S->Ratio_M Purity_S Purity Standard (P_std) Final_Purity Purity Analyte (%) Purity_S->Final_Purity MW_A MW Analyte Ratio_MW MW Ratio (MW_analyte / MW_std) MW_A->Ratio_MW MW_S MW Standard MW_S->Ratio_MW N_A # Protons Analyte Signal Ratio_N Proton Ratio (N_std / N_analyte) N_A->Ratio_N N_S # Protons Standard Signal N_S->Ratio_N Int_A Integral Analyte (I_analyte) Ratio_I Integral Ratio (I_analyte / I_std) Int_A->Ratio_I Int_S Integral Standard (I_std) Int_S->Ratio_I Spectrum Acquire & Process ¹H NMR Spectrum Spectrum->Int_A Spectrum->Int_S Ratio_I->Final_Purity Ratio_N->Final_Purity Ratio_M->Final_Purity Ratio_MW->Final_Purity

Caption: Logical relationship of variables for purity calculation via qNMR.

References

Comparison of different synthesis routes for cis-3-hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

cis-3-Hexen-1-ol, often referred to as leaf alcohol, is a key aroma compound with a characteristic fresh green scent, making it a valuable ingredient in the flavor, fragrance, and pharmaceutical industries. Its synthesis has been approached through various chemical and biotechnological routes, each presenting distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact. This guide provides a comparative overview of the most prominent synthesis strategies for cis-3-hexen-1-ol, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparison of Key Performance Indicators

The selection of a synthetic route for cis-3-hexen-1-ol is often a trade-off between efficiency, stereoselectivity, and the cost and availability of starting materials and catalysts. The following table summarizes the quantitative data for different synthesis pathways.

Synthesis RouteStarting Material(s)Catalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)Purity (%)Key Byproducts
Partial Hydrogenation of Alkyne 3-Hexyn-1-olPalladium (e.g., Lindlar catalyst)None or Methanol3 - 25 hours20 - 100High>96.4trans-3-Hexen-1-ol, n-Hexanol
Birch Reduction AnisoleLithium/Ammonia, p-toluenesulfonyl chloride, LiAlH₄Ether, MethanolNot specified-78 to 25~74 (final step)Not specifiedtrans-isomers, over-reduced products
Selective Hydrogenation of Diene 2,4-HexadienalCr(CO)₆Methanol4 hours190 - 20090>98trans-3-Hexen-1-ol, 4-Hexen-1-ol
Biocatalytic Synthesis Unsaturated Fatty Acids (e.g., Linolenic acid)Lipoxygenase, YeastAqueous mediumNot specified17 - 30VariableHightrans-2-Hexenal
Ring-Opening Reaction Butadiene, FormaldehydeLithium catalystNot specifiedNot specifiedNot specifiedIndustrial scaleHighNot specified

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Partial Hydrogenation of 3-Hexyn-1-ol

This is a widely used industrial method for producing high-purity cis-3-hexen-1-ol.[1][2][3]

Procedure:

  • A reaction vessel is charged with 3-hexyne-1-ol and a palladium catalyst (e.g., Lindlar catalyst).

  • The reaction is carried out in the absence of a solvent.

  • The vessel is pressurized with hydrogen gas to a gauge pressure of 10-1000 kPa.[1]

  • The reaction mixture is stirred at a temperature between 20-100°C.[1]

  • The reaction progress is monitored by gas chromatography until the desired conversion is achieved (typically 80-99 mol%).[1]

  • To optimize selectivity, the stirring speed may be reduced when the hydrogenation rate reaches 80-99 mol%.[1]

  • Upon completion, the catalyst is filtered off to yield high-purity cis-3-hexen-1-ol. The final product can contain less than 0.2% hexanol and 1.5% trans-3-hexen-1-ol.[1]

Birch Reduction of Anisole

This multi-step synthesis provides an alternative route starting from readily available aromatic compounds.[4][5]

Procedure:

  • Birch Reduction: Anisole is reduced using lithium in liquid ammonia and ether to produce 1-methoxy-1,4-cyclohexadiene.[4][5]

  • Ozonolysis: The resulting diene is treated with ozone in methanol at -78°C, followed by reduction with sodium borohydride to yield methyl cis-6-hydroxy-3-hexenoate.[4]

  • Tosylation: The alcohol is then treated with p-toluenesulfonyl chloride.[4]

  • Reduction: The crude tosylate is reduced with lithium aluminum hydride in dry ether at 25°C for 1 hour to give cis-3-hexen-1-ol. The reaction is quenched with wet ether and then water. The product is extracted with ether and purified by distillation.[5]

Selective Hydrogenation of 2,4-Hexadien-1-ol

This method offers high yield and selectivity for the cis-isomer.[6][7]

Procedure:

  • Aldol Condensation: 2,4-Hexadienal is prepared via an aldol condensation of acetaldehyde and crotonaldehyde.[7]

  • Reduction to Dienol: The resulting 2,4-hexadienal is reduced to 2,4-hexadien-1-ol using sodium borohydride.[7]

  • Selective Hydrogenation: A solution of 2,4-hexadien-1-ol in methanol is hydrogenated in the presence of a Cr(CO)₆ catalyst under a hydrogen pressure of 50 kg/cm ² at 190-200°C for 4 hours in an autoclave.[6][8]

  • After cooling, the reaction mixture is filtered and concentrated to yield cis-3-hexen-1-ol with a purity of over 98%.[6]

Biocatalytic Synthesis from Unsaturated Fatty Acids

This "green" approach utilizes enzymes and microorganisms to produce cis-3-hexen-1-ol.[9][10]

Procedure:

  • An unsaturated fatty acid, such as linolenic acid, and a natural enzyme system (e.g., lipoxygenase from plant tissue) are introduced into an aqueous culture medium.[10] This step oxidizes the fatty acid to cis-3-hexenal.

  • Yeast is then introduced into the culture medium. The yeast reduces the cis-3-hexenal to cis-3-hexen-1-ol.[10]

  • The reaction is typically carried out at temperatures between 17 and 30°C.[9]

  • The addition of yeast helps to trap the unstable cis-3-hexenal as the more stable alcohol, preventing its isomerization to the thermodynamically more stable trans-2-hexenal.[10]

Synthesis Route Visualizations

The following diagrams illustrate the logical flow of the described synthesis pathways.

Synthesis_Routes cluster_alkyne Partial Hydrogenation of Alkyne cluster_birch Birch Reduction cluster_diene Selective Hydrogenation of Diene cluster_bio Biocatalytic Synthesis A1 3-Hexyn-1-ol A2 cis-3-Hexen-1-ol A1->A2 H₂, Pd Catalyst B1 Anisole B2 1-Methoxy-1,4-cyclohexadiene B1->B2 Li/NH₃ B3 Methyl cis-6-hydroxy-3-hexenoate B2->B3 1. O₃ 2. NaBH₄ B4 Crude Tosylate B3->B4 TsCl B5 cis-3-Hexen-1-ol B4->B5 LiAlH₄ C1 Acetaldehyde + Crotonaldehyde C2 2,4-Hexadienal C1->C2 Aldol Condensation C3 2,4-Hexadien-1-ol C2->C3 NaBH₄ C4 cis-3-Hexen-1-ol C3->C4 H₂, Cr(CO)₆ D1 Unsaturated Fatty Acid D2 cis-3-Hexenal D1->D2 Lipoxygenase D3 cis-3-Hexen-1-ol D2->D3 Yeast

Caption: Overview of major synthetic pathways to cis-3-hexen-1-ol.

Conclusion

The synthesis of cis-3-hexen-1-ol can be achieved through several distinct routes, each with its own set of advantages. The partial hydrogenation of 3-hexyn-1-ol remains a dominant industrial method due to its high yield and purity. The Birch reduction and selective diene hydrogenation offer alternative chemical pathways with good yields, while biocatalytic methods present a promising green alternative, although yields can be more variable. The choice of synthesis will ultimately depend on the specific requirements of the application, including scale, cost, purity, and sustainability considerations.

References

Safety Operating Guide

Safe Disposal of 1-Hexen-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Hexen-3-ol is crucial for maintaining a safe laboratory environment and ensuring environmental protection. As a flammable and potentially harmful chemical, it necessitates handling with care and adherence to established safety protocols throughout its lifecycle, including disposal. This guide provides detailed procedures for the safe and compliant disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information regarding its hazards, handling, and emergency measures. Key safety precautions include wearing appropriate personal protective equipment (PPE) such as protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1][2][3]

Quantitative Data Summary

For quick reference, the key physical and safety properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 4798-44-1[1][2][4]
Molecular Formula C6H12O[3]
Molecular Weight 100.16 g/mol [3][4]
Appearance Colorless to Light yellow liquid[1][3]
Boiling Point 135 °C / 275 °F @ 760 mmHg[1]
Flash Point 35 °C / 95 °F[1][4]
Specific Gravity 0.835[1]
Signal Word Warning[1][2][4]
Hazard Statements H226: Flammable liquid and vapor, H302: Harmful if swallowed[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be poured down the drain or mixed with general waste.[5][6][7] Improper disposal can lead to environmental contamination and pose significant safety risks.

Experimental Protocol: Waste Collection and Storage
  • Segregation: Collect waste this compound in a dedicated, properly labeled waste container. Do not mix it with other chemical wastes, especially incompatible materials such as strong oxidizing agents and strong acids, to prevent dangerous reactions.[1][7]

  • Container Selection: Use a container that is in good condition, compatible with this compound, and has a secure, tight-fitting lid. The container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Storage: Store the waste container in a designated hazardous waste accumulation area. This area must be cool, well-ventilated, and away from sources of ignition.[1][3][7] Ensure the container is kept closed when not in use.

  • Documentation: Maintain a log of the accumulated waste, noting the quantity and date of addition.

Disposal Procedure
  • Contact a Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[5][7] Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved contractors for this purpose.

  • Packaging for Transport: Follow the instructions provided by the waste disposal service for packaging the container for pickup. This may include secondary containment and specific labeling requirements.

  • Manifesting: Ensure that a hazardous waste manifest is completed. This document tracks the waste from its point of generation to its final disposal facility.

Visualizing the Disposal Workflow

To clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Temporary Storage cluster_3 Final Disposal cluster_4 Prohibited Actions start Generate this compound Waste is_hazardous Is it Hazardous Waste? start->is_hazardous collect Collect in a dedicated, labeled container is_hazardous->collect Yes drain DO NOT pour down the drain is_hazardous->drain trash DO NOT dispose in general trash is_hazardous->trash incompatible Check for incompatibles (e.g., strong oxidizers, acids) collect->incompatible segregate Segregate from incompatible waste incompatible->segregate Yes storage Store in a cool, well-ventilated, designated hazardous waste area incompatible->storage No segregate->storage keep_closed Keep container tightly closed storage->keep_closed contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service keep_closed->contact_ehs package Package for transport per waste hauler instructions contact_ehs->package manifest Complete Hazardous Waste Manifest package->manifest disposal Dispose via approved waste disposal plant manifest->disposal

Caption: Logical workflow for the proper disposal of this compound.

This comprehensive approach ensures that the disposal of this compound is conducted in a manner that is safe for laboratory personnel, compliant with regulations, and minimizes environmental impact. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Essential Safety and Operational Guide for Handling 1-Hexen-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling 1-Hexen-3-ol, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 4798-44-1

  • Molecular Formula: C₆H₁₂O

Hazard Identification and Classification

This compound is classified as a flammable liquid and is harmful if swallowed[1][2]. It is crucial to handle this chemical with appropriate safety measures to prevent accidents and exposure.

Hazard ClassGHS ClassificationSignal WordHazard Statements
Flammable liquidsCategory 3WarningH226: Flammable liquid and vapor[2][3][4]
Acute toxicity, oralCategory 4WarningH302: Harmful if swallowed[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound.

Body PartRecommended ProtectionSpecification
Eyes/Face Safety glasses with side-shields or gogglesConforming to EN166 (EU) or OSHA's 29 CFR 1910.133[5]
Face shieldMay be appropriate for certain operations[6]
Skin Protective glovesChemically impermeable gloves (e.g., Nitrile rubber, Neoprene)[5][7]
Protective clothingFire/flame resistant and impervious clothing to prevent skin exposure[8]
Respiratory RespiratorABEK (EN14387) respirator filter for vapors and organic compounds[3][9]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

PropertyValue
Appearance Colorless to light yellow liquid[7]
Boiling Point 135 °C / 275 °F @ 760 mmHg[7]
Flash Point 35 °C / 95 °F (closed cup)[3][7]
Specific Gravity 0.835[7]
Solubility Insoluble in water[5]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from reception to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_storage Storage cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a well-ventilated area (Fume Hood) B->C Proceed to handling D Ground/bond container and receiving equipment C->D E Use non-sparking tools D->E F Perform experiment E->F G Store in a tightly closed container F->G After experiment J Collect waste in a suitable, labeled container F->J Generate waste H Keep in a cool, well-ventilated place G->H I Store away from heat, sparks, and open flames H->I K Dispose of contents/container to an approved waste disposal plant J->K

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.